molecular formula C12H10BrNO2S B578569 Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate CAS No. 1261269-07-1

Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate

Cat. No.: B578569
CAS No.: 1261269-07-1
M. Wt: 312.181
InChI Key: SLXFMMOYYUZOAC-UHFFFAOYSA-N
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Description

Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H10BrNO2S and its molecular weight is 312.181. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-(2-bromophenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXFMMOYYUZOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192571
Record name 2-Thiazolecarboxylic acid, 4-(2-bromophenyl)-, ethyl ester
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Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261269-07-1
Record name 2-Thiazolecarboxylic acid, 4-(2-bromophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261269-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazolecarboxylic acid, 4-(2-bromophenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazole Scaffold in Modern Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a multitude of clinically approved drugs and investigational new drug candidates.[3] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5] The subject of this guide, Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate, represents a key intermediate with significant potential for the development of novel therapeutics. The presence of a bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the known properties of its isomers and related compounds.

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO₂S-
Molecular Weight 312.18 g/mol [8]
Appearance Likely a solid (e.g., off-white or pale yellow)[9]
Solubility Expected to be soluble in organic solvents like DMSO, methanol, and toluene; insoluble in water.[10]
Melting Point Estimated to be in the range of the isomers (e.g., 108-110 °C for a related compound).[10]
Boiling Point Not readily available; likely high due to molecular weight and polarity.-
Storage Conditions Store at 2-8°C in a dry, well-ventilated place, protected from light.[9]

Synthetic Protocol: A Proposed Route via Hantzsch Thiazole Synthesis

The most logical and widely employed method for the synthesis of this class of compounds is the Hantzsch thiazole synthesis.[11][12] This reaction involves the condensation of an α-haloketone with a thioamide.[13] For the synthesis of this compound, the key precursors are 2-bromo-1-(2-bromophenyl)ethan-1-one and ethyl thiooxamate.

Step 1: Synthesis of the α-Bromoketone Intermediate: 2-Bromo-1-(2-bromophenyl)ethan-1-one

The synthesis of the α-bromoketone intermediate is a critical first step. A common method involves the bromination of the corresponding acetophenone.[10]

Experimental Protocol:

  • To a solution of 1-(2-bromophenyl)ethanone (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add bromine (1 equivalent) dropwise at room temperature.[14]

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine to remove any unreacted bromine and acidic byproducts.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-bromo-1-(2-bromophenyl)ethan-1-one.[15]

  • Purification can be achieved through recrystallization or column chromatography if necessary.

Causality of Experimental Choices:

  • The use of a non-polar solvent like diethyl ether or chloroform facilitates the reaction and subsequent work-up.

  • Dropwise addition of bromine helps to control the reaction temperature and prevent the formation of poly-brominated side products.

  • The aqueous work-up is essential for removing impurities and isolating the desired product.

Step 2: Hantzsch Thiazole Synthesis of this compound

With the α-bromoketone in hand, the final cyclization to form the thiazole ring can be performed.

Experimental Protocol:

  • Dissolve 2-bromo-1-(2-bromophenyl)ethan-1-one (1 equivalent) and ethyl thiooxamate (1 equivalent) in a suitable solvent, such as ethanol or methanol.[4]

  • Heat the reaction mixture to reflux for several hours (typically 2-6 hours). The progress of the reaction can be monitored by TLC.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • The solvent is then removed under reduced pressure.

  • The resulting residue can be taken up in a solvent like ethyl acetate and washed with an aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Causality of Experimental Choices:

  • The use of a protic solvent like ethanol or methanol is common for Hantzsch thiazole synthesis as it helps to solubilize the reactants and facilitate the reaction.

  • Heating to reflux provides the necessary activation energy for the condensation and cyclization reactions to occur at a reasonable rate.

  • The basic wash with sodium bicarbonate is crucial for removing any hydrobromic acid formed during the reaction, which could otherwise lead to product degradation.

Visualization of the Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: α-Bromoketone Synthesis cluster_step2 Step 2: Hantzsch Thiazole Synthesis 2-bromophenyl_ethanone 1-(2-bromophenyl)ethanone step1_reaction Bromination 2-bromophenyl_ethanone->step1_reaction bromine Bromine (Br2) bromine->step1_reaction alpha_bromoketone 2-bromo-1-(2-bromophenyl)ethan-1-one step1_reaction->alpha_bromoketone step2_reaction Condensation & Cyclization alpha_bromoketone->step2_reaction ethyl_thiooxamate Ethyl Thiooxamate ethyl_thiooxamate->step2_reaction final_product This compound step2_reaction->final_product

Caption: Proposed two-step synthesis of this compound.

Applications in Drug Discovery and Development

Thiazole-containing compounds are prevalent in numerous clinically used drugs, highlighting the importance of this heterocyclic scaffold.[13] this compound, as a functionalized intermediate, holds significant promise in several therapeutic areas.

  • Anticancer Agents: Many thiazole derivatives have been investigated as potent anticancer agents.[16][17] They can act as inhibitors of various kinases, which are crucial enzymes in cancer cell signaling pathways. The structural motif of the title compound provides a platform for the synthesis of analogues that could target protein kinases involved in cell proliferation and survival.

  • Anti-inflammatory Drugs: The thiazole nucleus is also a key component of several anti-inflammatory drugs.[9] By modifying the structure of this compound, it is plausible to develop novel inhibitors of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key mediators of inflammation.

  • Antimicrobial Agents: The discovery of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Thiazole derivatives have a long history as effective antimicrobial agents.[5] The title compound can serve as a starting point for the synthesis of new compounds with potential activity against a range of bacterial and fungal pathogens.

Visualization of a Potential Biological Target:

Kinase_Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Intracellular Signaling Cascade Receptor_Tyrosine_Kinase->Signaling_Cascade Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Thiazole_Inhibitor Ethyl 4-(2-bromophenyl)thiazole- 2-carboxylate Derivative Thiazole_Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Caption: Potential mechanism of action for a thiazole-based kinase inhibitor.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related compounds, it may cause eye irritation.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. Handle in a well-ventilated area.

  • Storage: Keep in a tightly closed container in a dry and cool place.

Conclusion and Future Outlook

This compound is a promising, albeit currently under-documented, chemical entity with significant potential as a building block in drug discovery. The proposed synthesis via the Hantzsch reaction is a robust and reliable method for its preparation. The versatile chemical handles present in its structure open up a multitude of possibilities for the creation of diverse chemical libraries for screening against various biological targets. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

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Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate is a substituted thiazole derivative of interest in medicinal chemistry and materials science. Thiazole rings are key structural motifs in a variety of biologically active compounds, and the introduction of a bromophenyl group provides a handle for further chemical modification, for instance, through cross-coupling reactions. This guide provides a detailed overview of the known physical and chemical properties of this specific ortho-bromo isomer. It is important to note that experimentally determined data for this compound is sparse in publicly accessible literature. Therefore, where direct data is unavailable, this guide will provide information on closely related isomers to offer a comparative context for researchers.

Molecular and Physicochemical Identity

The fundamental identity of this compound is established by its molecular formula, weight, and unique identifiers.

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO₂SN/A
Molecular Weight 312.18 g/mol [1]
CAS Number 885278-78-4[2]

It is crucial for researchers to use the specific CAS number for the ortho isomer (885278-78-4) when searching databases and procuring materials to avoid confusion with its more commonly documented para isomer, Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate (CAS: 53101-02-3).

Comparative Physical Properties

PropertyThis compoundEthyl 4-(4-bromophenyl)thiazole-2-carboxylate
Appearance Solid (predicted)Off-white solid
Melting Point Data not availableData not available
Boiling Point Data not available204.3 °C (predicted)[1]
Solubility Data not availableData not available

The lack of concrete data for the ortho-isomer highlights an opportunity for further research to characterize this compound fully.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of synthetic compounds. While a full experimental spectrum for the title compound is not published, the expected signals in ¹H and ¹³C NMR spectroscopy can be predicted based on the analysis of similar structures.

For comparison, the reported ¹H NMR data for a related compound, 4-(4-Bromophenyl)thiazole-2-carboxylic acid, shows characteristic aromatic and thiazole proton signals.[3] For this compound, one would expect to see:

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (approx. 7.0-8.0 ppm) due to the ortho-substitution.

  • Thiazole Proton: A singlet for the proton on the thiazole ring.

  • Ethyl Ester Protons: A quartet and a triplet corresponding to the -CH₂- and -CH₃ groups of the ethyl ester, respectively.

Synthesis Methodology

A plausible and efficient route for the synthesis of this compound is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.

A specific protocol for a structurally similar compound, ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate, has been reported and can be adapted.[4] The proposed synthesis for the title compound would involve the reaction of 2-bromo-1-(2-bromophenyl)ethanone with ethyl thiooxamate.

Proposed Experimental Protocol:
  • Reaction Setup: Dissolve 2-bromo-1-(2-bromophenyl)ethanone (1.0 eq) in a suitable solvent such as ethanol.

  • Reagent Addition: Add ethyl thiooxamate (1.0 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired this compound.

Below is a diagram illustrating the proposed synthetic workflow.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification 2_bromo_1_2_bromophenyl_ethanone 2-bromo-1-(2-bromophenyl)ethanone dissolve Dissolve in Ethanol 2_bromo_1_2_bromophenyl_ethanone->dissolve ethyl_thiooxamate Ethyl Thiooxamate ethyl_thiooxamate->dissolve reflux Heat to Reflux dissolve->reflux evaporation Solvent Evaporation reflux->evaporation purification Purification (Chromatography/Recrystallization) evaporation->purification product This compound purification->product

Caption: Proposed Hantzsch synthesis workflow.

Logical Relationship of Isomers

The physical properties of bromophenyl-substituted thiazole carboxylates are dictated by the position of the bromine atom on the phenyl ring. This substitution pattern influences the molecule's polarity, steric hindrance, and crystal lattice energy.

G parent Ethyl 4-(bromophenyl)thiazole-2-carboxylate ortho Ortho Isomer (2-bromo) parent:f0->ortho:f0 meta Meta Isomer (3-bromo) parent:f0->meta:f0 para Para Isomer (4-bromo) parent:f0->para:f0

Caption: Isomeric relationship of the title compound.

Conclusion

This compound is a compound with significant potential for applications in scientific research, particularly in the development of novel therapeutic agents and functional materials. This guide has synthesized the currently available information on its physical properties. The notable lack of extensive experimental data for the ortho-isomer underscores a clear need for further investigation to fully characterize this molecule. The comparative data for its para-isomer and the outlined synthetic methodology provide a solid foundation for researchers to build upon in their future work with this compound.

References

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An In-depth Technical Guide to the Molecular Structure of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its molecular architecture, elucidation through modern analytical techniques, and the foundational synthesis principles that govern its formation. This document is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding for the target audience.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antibiotics and anticancer agents.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile building block in the design of novel therapeutics.[2][3] this compound combines this important heterocycle with a synthetically versatile bromophenyl substituent and an ethyl carboxylate group, presenting a molecule with significant potential for further chemical modification and exploration in drug discovery programs. The precise arrangement of these functional groups—the molecular structure—is paramount as it dictates the compound's physicochemical properties and its interactions with biological targets.

Molecular Structure and Properties

The molecular structure of this compound is defined by a central five-membered thiazole ring. A 2-bromophenyl group is attached at the 4-position of the thiazole ring, and an ethyl carboxylate group is at the 2-position.

Property Value
Molecular Formula C₁₂H₁₀BrNO₂S
Molecular Weight 312.18 g/mol [4]
Appearance Likely an off-white or pale yellow solid[4][5]
SMILES String O=C(OCC)C1=NC(C2=CC=CC=C2Br)=CS1
InChI Key Inferred from structural similarity

Note: Some data is inferred from the closely related isomer, Ethyl 4-(4-bromophenyl)-2-thiazole carboxylate, as specific experimental data for the 2-bromo isomer is not widely published.[4]

The ortho-position of the bromine atom on the phenyl ring introduces a significant steric and electronic influence on the molecule's conformation. Unlike its para-substituted counterpart, the bromine atom in the ortho position can induce a twist in the bond between the phenyl and thiazole rings, affecting the overall planarity of the molecule. This conformational constraint can be a critical factor in its binding affinity to target proteins.

Synthesis and Mechanistic Insights

The most common and efficient method for the synthesis of the thiazole ring is the Hantzsch Thiazole Synthesis.[6][7] This reaction involves the condensation of an α-haloketone with a thioamide.[7][8] For the synthesis of this compound, the key precursors would be 2-bromo-1-(2-bromophenyl)ethanone and ethyl thioxamate.

Hantzsch Thiazole Synthesis Workflow

The synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

Hantzsch_Synthesis reagents Reagents: - 2-bromo-1-(2-bromophenyl)ethanone - Ethyl thioxamate sn2 Step 1: Nucleophilic Attack (SN2) Sulfur of ethyl thioxamate attacks the α-carbon of the haloketone. reagents->sn2 Reaction Start intermediate1 Thioether Intermediate sn2->intermediate1 cyclization Step 2: Intramolecular Cyclization Nitrogen attacks the carbonyl carbon. intermediate1->cyclization intermediate2 Hemiaminal Intermediate cyclization->intermediate2 dehydration Step 3: Dehydration Loss of a water molecule. intermediate2->dehydration product Product: This compound dehydration->product

Caption: Workflow of the Hantzsch Thiazole Synthesis.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(2-bromophenyl)ethanone (1.0 eq) in ethanol.

  • Addition of Reagents: To this solution, add ethyl thioxamate (1.0 eq).

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Structural Elucidation and Spectroscopic Characterization

The definitive confirmation of the molecular structure of this compound requires a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.

Spectroscopic Methods

The structures of newly synthesized thiazole derivatives are typically confirmed using a suite of spectroscopic methods including FT-IR, NMR (¹H and ¹³C), and mass spectrometry.[9][10]

Technique Expected Observations Rationale
¹H NMR - Signals in the aromatic region (7-8 ppm) corresponding to the protons on the bromophenyl ring and the thiazole proton. - A quartet and a triplet in the aliphatic region (1-4 ppm) for the ethyl group.The chemical shifts and splitting patterns provide information on the electronic environment and connectivity of the protons.
¹³C NMR - Resonances for the carbonyl carbon of the ester (~160-170 ppm), and carbons of the thiazole and bromophenyl rings.Confirms the carbon framework of the molecule.
FT-IR - A strong absorption band around 1700-1730 cm⁻¹ for the C=O stretch of the ester. - Bands corresponding to C=N and C=C stretching in the aromatic and thiazole rings.Identifies the key functional groups present in the molecule.
Mass Spec. - A molecular ion peak corresponding to the molecular weight of the compound (312.18 g/mol ). - A characteristic isotopic pattern due to the presence of bromine.Confirms the molecular weight and elemental composition.
X-ray Crystallography: The Gold Standard

While spectroscopic methods provide strong evidence for the molecular structure, single-crystal X-ray crystallography provides unambiguous proof of the three-dimensional arrangement of atoms in the solid state.[11][12][13] This technique is indispensable for determining bond lengths, bond angles, and the overall conformation of the molecule, including the dihedral angle between the phenyl and thiazole rings.[12][14]

XRay_Workflow start Synthesized Compound crystallization Step 1: Crystallization Slow evaporation or vapor diffusion to obtain a single crystal. start->crystallization diffraction Step 2: X-ray Diffraction Mount crystal and expose to a collimated X-ray beam. crystallization->diffraction data_collection Step 3: Data Collection Collect diffraction pattern data. diffraction->data_collection structure_solution Step 4: Structure Solution & Refinement Solve the phase problem and refine the atomic positions. data_collection->structure_solution final_structure Final 3D Molecular Structure structure_solution->final_structure

Caption: Experimental workflow for X-ray crystallography.

Applications in Drug Discovery

Thiazole derivatives are of significant interest in pharmaceutical development due to their wide range of biological activities.[3][5] The title compound, with its reactive handles (the bromo and ester groups), serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents.[2][3][5] The 2-bromophenyl moiety, in particular, can be exploited for further functionalization via cross-coupling reactions to build molecular complexity and modulate biological activity.

Conclusion

This compound is a molecule with a rich chemical scaffold that holds promise for applications in medicinal chemistry. Its synthesis is readily achievable through the robust Hantzsch thiazole synthesis. A thorough characterization of its molecular structure, ideally confirmed by X-ray crystallography, is crucial for understanding its properties and for its rational application in the design of novel bioactive compounds. This guide has provided a comprehensive overview of its structure, synthesis, and characterization, offering a solid foundation for researchers and drug development professionals working with this and related heterocyclic systems.

References

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The Multifaceted Biological Activities of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and various molecular interactions, make it a privileged scaffold in the design of bioactive molecules.[1] From naturally occurring vitamins like thiamine (Vitamin B1) to a plethora of synthetic drugs, the thiazole moiety is integral to a vast array of therapeutic agents.[4][5] This guide provides an in-depth exploration of the diverse biological activities of thiazole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.

Anticancer Activity: A Dominant Therapeutic Arena

Thiazole derivatives have emerged as a prominent class of anticancer agents, with several compounds progressing to clinical use, including the kinase inhibitor Dasatinib.[1][6] Their anticancer effects are mediated through a variety of mechanisms, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[1][7]

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary mechanism by which thiazole derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling.[8] The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, frequently dysregulated in cancer, is a key target for many thiazole-based compounds.[8][9]

PI3K_mTOR_Pathway

Thiazole derivatives have been designed to act as potent PI3K/mTOR dual inhibitors. For instance, certain synthesized thiazole compounds have demonstrated significant inhibitory activity against PI3Kα and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Another critical pathway targeted by thiazole derivatives is the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a transcription factor that plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[10][11] Some thiadiazolidine derivatives, which are structurally related to thiazoles, have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, and blocking the nuclear translocation of the p65 subunit.[11] This inhibition, in turn, downregulates the expression of NF-κB target genes like COX-2.[11]

NFkB_Pathway

Structure-Activity Relationship (SAR) Insights

The anticancer potency of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. For instance, in a series of 2-substituted 4-[3/4-(4-arylthiazole-2-yl)aminophenyl]thiazole derivatives, the cytotoxic effects were found to vary significantly with different substitutions.

Quantitative Assessment of Anticancer Activity

The in vitro anticancer activity of thiazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[13]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiazole Derivative 4c MCF-7 (Breast)2.57 ± 0.16[12]
Thiazole Derivative 4c HepG2 (Liver)7.26 ± 0.44[12]
Pyrazolyl-thiazolidinone 16a MCF-7 (Breast)0.73[14]
Pyrazolyl-thiazolidinone 16b MCF-7 (Breast)1.25[14]
Pyrazolyl-thiazole 18f MCF-7 (Breast)6.25[14]
Thiazole-Coumarin Hybrid 6a MCF-7 (Breast)6.4[9]
Thiazole-Coumarin Hybrid 6a HCT-116 (Colon)5.9[9]
Thiazole Derivative 3b (PI3K/mTOR inhibitor)PI3Kα0.086 ± 0.005
Thiazole Derivative 3b (PI3K/mTOR inhibitor)mTOR0.221 ± 0.014
3-nitrophenylthiazolyl 4d MDA-MB-231 (Breast)1.21[15]
4-chlorophenylthiazolyl 4b MDA-MB-231 (Breast)3.52[15]
Thiazole-pyrrolotriazinone 18 HepG2 (Liver)138.95 ± 0.41[16]
Methyl salicylate based thiazole 3j T47D (Breast)0.51 ± 0.15[17]
Thiazole Derivative 8 MCF-7 (Breast)3.36 ± 0.06 µg/ml[13]

Table 1: IC50 values of selected thiazole derivatives against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

MTT_Assay_Workflow

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottomed microplate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the thiazole derivatives. A control group with vehicle (e.g., DMSO) should be included.

  • Incubation: Incubate the cells with the compounds for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[18] The clinically used drug Sulfathiazole is a classic example of a thiazole-based antibacterial agent.

Mechanism of Action: Diverse Bacterial Targets

Thiazole derivatives can inhibit bacterial growth through multiple mechanisms. One key target is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[18] By inhibiting this enzyme, thiazole compounds prevent the relaxation of supercoiled DNA, leading to a cessation of DNA synthesis and bacterial cell death.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of thiazole derivatives is significantly influenced by the substituents on the thiazole ring. For example, the presence of a 4-bromophenyl group at the 4-position of the thiazole ring has been associated with potent activity against both Gram-positive and Gram-negative bacteria.[18] Furthermore, the incorporation of other heterocyclic rings, such as pyrimidine or pyrazoline, can enhance the antimicrobial spectrum and potency.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial activity of thiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.[19]

Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
Thiazole Derivative 43a S. aureus16.1 (µM)[18]
Thiazole Derivative 43a E. coli16.1 (µM)[18]
Thiazole Derivative 43c B. subtilis28.8 (µM)[18]
Thiazole Derivative 3 S. aureus0.23-0.70 (mg/mL)[19]
Thiazole Derivative 3 E. coli0.23-0.70 (mg/mL)[19]
Thiazole Derivative 8 A. niger0.08-0.23 (mg/mL)[19]
Thiazole Derivative 8 T. viride0.08-0.23 (mg/mL)[19]
Thiazole Derivative 3a S. aureus4.88[7]
Thiazole Derivative 3a E. coli4.88[7]
Thiazole Derivative 6d C. albicans39.06[7]
Imidazole DerivativeL. monocytogenes1000[20]
Imidazole DerivativeS. dysenteriae125[20]

Table 2: MIC values of selected thiazole derivatives against various microbial strains.

Experimental Protocol: Broth Microdilution for MIC Determination

Broth_Microdilution_Workflow

  • Preparation of Drug Dilutions: Perform two-fold serial dilutions of the thiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, with some acting as selective inhibitors of key inflammatory enzymes.[21]

Mechanism of Action: Inhibition of COX and LOX Enzymes

A major mechanism of the anti-inflammatory action of thiazole derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[21] These enzymes are critical for the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[21] Some thiazole derivatives have shown selective inhibition of COX-2, the inducible isoform of COX that is upregulated at sites of inflammation, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs.[1][22][23]

COX_LOX_Pathway

Structure-Activity Relationship (SAR) Insights

The COX-2 selectivity of thiazole derivatives is influenced by the substituents on the thiazole and associated phenyl rings. For example, the presence of a sulfonamide or methylsulfonyl group on an adjacent phenyl ring is a common feature in selective COX-2 inhibitors like Celecoxib and has been incorporated into the design of novel thiazole-based inhibitors.[22] The bulkier substituents on the thiazole scaffold can sterically hinder binding to the narrower active site of COX-1, thus conferring selectivity for COX-2.[1]

Quantitative Assessment of Anti-inflammatory Activity

The in vivo anti-inflammatory activity of thiazole derivatives is frequently assessed using the carrageenan-induced paw edema model in rodents.[24] The in vitro inhibitory activity against COX enzymes is determined using enzyme immunoassays.[14]

Compound/DerivativeEnzyme/AssayIC50 (µM) / % InhibitionReference
Pyrazolyl-thiazolidinone 16a COX-2SI: 134.6[14]
Pyrazolyl-thiazolidinone 16b COX-2SI: 26.08[14]
Pyrazolyl-thiazole 18f COX-2SI: 42.13[14]
4-substituted thiazole 2a COX-20.0003[23]
4-substituted thiazole 2b COX-20.001[23]
4-substituted thiazole 2c COX-20.007[23]
N-aryl-4-aryl-1,3-thiazole-2-amine 3a 5-LOX0.127[23]
Pyrimidinone-linked thiazoleAnti-inflammatoryIC50 values reported
Thiazole-carboxamide LMH6 Antioxidant (DPPH)0.185 ± 0.049
Thiazole-carboxamide LMH7 Antioxidant (DPPH)0.221 ± 0.059

Table 3: Anti-inflammatory and related activities of selected thiazole derivatives. (SI = Selectivity Index COX-1/COX-2)

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow

  • Animal Acclimatization: Use adult male Wistar rats or Swiss albino mice, acclimatized to the laboratory conditions for at least one week.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Drug Administration: Administer the test thiazole derivative or a standard anti-inflammatory drug (e.g., Indomethacin) intraperitoneally or orally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group with respect to the control group.

Other Notable Biological Activities

Beyond the major therapeutic areas discussed, thiazole derivatives exhibit a wide range of other important biological activities, including:

  • Antioxidant Activity: Many thiazole derivatives have shown potent radical scavenging activity, which is beneficial in combating oxidative stress-related diseases.

  • Antiviral Activity: The thiazole nucleus is present in antiviral drugs like Ritonavir, an HIV protease inhibitor.[6]

  • Antifungal Activity: Several thiazole-containing compounds have demonstrated efficacy against various fungal pathogens.[18]

  • Antidiabetic Activity: Some thiazole derivatives have been investigated as potential agents for the management of diabetes.

  • Anticonvulsant Activity: The thiazole scaffold has been explored for the development of new anticonvulsant drugs.

Synthesis of Thiazole Derivatives: The Hantzsch Synthesis

A classic and widely used method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.

Hantzsch_Synthesis

Experimental Protocol: A Representative Hantzsch Thiazole Synthesis
  • Reactant Mixture: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and the thioamide (1.1 equivalents) in a suitable solvent such as ethanol.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly versatile and fruitful starting point for the discovery of new therapeutic agents. The diverse biological activities of thiazole derivatives, ranging from anticancer and antimicrobial to anti-inflammatory effects, underscore their significance in medicinal chemistry. Future research in this area will likely focus on the design of more selective and potent derivatives with improved pharmacokinetic profiles. The elucidation of novel mechanisms of action and the exploration of new therapeutic applications will undoubtedly keep the field of thiazole chemistry at the forefront of drug discovery for years to come.

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The Bromophenyl Thiazole Scaffold: A Privileged Motif for Modern Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides a comprehensive technical overview of bromophenyl thiazole compounds, a class of heterocyclic molecules demonstrating significant potential across multiple therapeutic areas. We will delve into the core synthesis, mechanisms of action, and key preclinical data supporting their development as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic discovery.

Core Synthesis: Building the Foundation

The therapeutic journey of any novel compound class begins with a robust and scalable synthetic route. The 4-(4-bromophenyl)thiazole core is most commonly constructed via the Hantzsch thiazole synthesis, a reliable and well-documented method.

The foundational principle of this synthesis involves the cyclization reaction between an α-haloketone and a thioamide-containing compound. For the bromophenyl thiazole scaffold, this typically involves reacting p-bromoacetophenone with thiourea in the presence of a catalyst like iodine. This reaction efficiently yields the key intermediate, 4-(4-bromophenyl)thiazol-2-amine, which serves as a versatile starting point for further derivatization[1][2].

Experimental Protocol: Synthesis of 4-(4-bromophenyl)thiazol-2-amine Intermediate

This protocol outlines the foundational step for creating the core scaffold from which numerous therapeutic candidates can be derived[1][2].

  • Reactant Preparation: In a round-bottom flask, combine equimolar amounts of p-bromoacetophenone and thiourea.

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol, to the flask. Introduce a catalytic amount of iodine.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 12-16 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the mixture into a beaker of crushed ice. The resulting precipitate is the crude product.

  • Neutralization & Filtration: Neutralize the mixture with a base (e.g., ammonia solution) to facilitate complete precipitation. Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent like ethanol to obtain the purified 4-(4-bromophenyl)thiazol-2-amine intermediate.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry[1][2].

Visualization: Synthesis Workflow

cluster_reactants Reactants p_bromo p-Bromoacetophenone reflux Reflux (12-16 hours) p_bromo->reflux thiourea Thiourea thiourea->reflux catalyst Iodine (Catalyst) Ethanol (Solvent) catalyst->reflux workup Reaction Work-up (Ice Bath & Neutralization) reflux->workup purify Purification (Recrystallization) workup->purify product Product: 4-(4-Bromophenyl)thiazol-2-amine purify->product

Caption: General workflow for Hantzsch synthesis of the core intermediate.

Anticancer Applications: Targeting Malignant Proliferation

The bromophenyl thiazole scaffold is a cornerstone of numerous potent anticancer agents[3]. Its rigid structure and potential for diverse substitutions allow it to interact with various oncogenic targets. Research highlights its efficacy against breast (MCF-7), lung (A-549), and central nervous system (SNB-75) cancer cell lines[1][4][5][6].

Mechanism of Action 1: Kinase Inhibition

A primary mechanism for the anticancer effects of these compounds is the inhibition of key signaling proteins, particularly receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and HER2.[7] Overexpression of EGFR is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation. Bromophenyl thiazole derivatives have been designed to fit into the ATP-binding pocket of the EGFR kinase domain, preventing its activation and halting downstream signaling cascades that promote tumor growth.[7]

Visualization: Simplified EGFR Signaling Pathway

cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS_RAF RAS/RAF/MEK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT BPT Bromophenyl Thiazole Compound BPT->EGFR Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR signaling cascade by a thiazole compound.

Mechanism of Action 2: Induction of Apoptosis

Beyond kinase inhibition, certain bromophenyl thiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). Studies have shown that potent analogs can arrest the cell cycle, preventing cancer cells from replicating.[8] For example, compound 4c in one study significantly increased the population of early and late-stage apoptotic MCF-7 breast cancer cells compared to untreated controls.[8] This indicates that the compounds can activate intrinsic cell death pathways, a highly desirable trait for an anticancer agent.[3]

Supporting Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic potential of representative bromophenyl thiazole derivatives against various human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC₅₀).

Compound IDCancer Cell LineTarget/ClassIC₅₀ (µM)Reference
p2 MCF-7 (Breast)4-(4-bromophenyl)-thiazol-2-amine derivative10.5[1]
11d A549 (Lung)Pyrazolyl-thiazole hybrid62.5 µg/mL[4][5]
4c MCF-7 (Breast)Benzylidene hydrazinyl-thiazole2.57[8]
4c HepG2 (Liver)Benzylidene hydrazinyl-thiazole7.26[8]
4e SNB-75 (CNS)Triazol-3-amine analog<10 (PGI of 41.25%)[6]

Note: Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions across different studies.

Experimental Protocol: In Vitro Cytotoxicity (Sulforhodamine B Assay)

The SRB assay is a reliable colorimetric method for determining drug-induced cytotoxicity in cell culture.[1][9]

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test bromophenyl thiazole compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil). Incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding cold 10% Trichloroacetic Acid (TCA). Incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with deionized water. Allow the plates to air dry completely.

  • Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at approximately 510 nm using a microplate reader. The percentage of cell survival is calculated relative to the vehicle control.

Antimicrobial Applications: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge. The thiazole nucleus is a component of many established antimicrobial agents, including penicillin.[1] Bromophenyl thiazole derivatives have demonstrated potent and broad-spectrum activity against both bacteria and fungi, making them a promising scaffold for developing new anti-infectives.[1][9][10]

Spectrum of Activity & SAR Insights

These compounds exhibit significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and fungi including Candida albicans and Aspergillus niger.[1][9][11]

Structure-activity relationship (SAR) studies provide crucial insights for rational drug design. A key finding is that the presence of an electron-withdrawing group, such as the bromine atom, at the para-position of the phenyl ring attached to the thiazole core enhances antimicrobial and anticancer activities.[1] This substitution is believed to favorably modulate the electronic properties and binding interactions of the molecule with its microbial targets.

Supporting Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) for several derivatives, indicating the lowest concentration required to inhibit microbial growth.

Compound IDTarget MicrobeMIC (µM)Reference
p2 S. aureus16.1[1]
p2 E. coli16.1[1]
p4 B. subtilis28.8[1]
p6 C. albicans15.3[1]
p3 A. niger16.2[1]
59 C. albicans3.9-62.5 µg/mL[11]
Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method is the gold standard for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only). A standard antibiotic (e.g., Norfloxacin, Fluconazole) should also be tested as a reference.[1][9]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Potential

Chronic inflammation is an underlying factor in numerous diseases. Thiazole-containing drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, are already in clinical use.[1] Preliminary studies indicate that novel bromophenyl thiazole derivatives also possess significant anti-inflammatory properties.[12]

Mechanism of Action: COX-2 Inhibition

While the exact mechanisms for many novel derivatives are still under investigation, a plausible target is the cyclooxygenase-2 (COX-2) enzyme.[13] COX-2 is an inducible enzyme that plays a major role in synthesizing pro-inflammatory prostaglandins at the site of injury. Selective inhibition of COX-2 over the constitutively expressed COX-1 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. The structural features of some pyrazolyl-thiazole hybrids make them suitable candidates for selective COX-2 inhibition.[13]

Experimental Protocol: In Vivo Anti-inflammatory Screening (Carrageenan-Induced Paw Edema)

This is a classic and widely used in vivo model to assess the acute anti-inflammatory activity of new compounds.[12]

  • Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley) and allow them to acclimatize to laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (e.g., Nimesulide), and test groups receiving different doses of the bromophenyl thiazole compounds via oral or intraperitoneal administration.[12]

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation: The difference in paw volume before and after carrageenan injection represents the edema volume. Calculate the percentage inhibition of edema for the treated groups relative to the control group.

Conclusion and Future Directions

The bromophenyl thiazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. Its robust synthesis and amenability to chemical modification have enabled the development of derivatives with potent anticancer, antimicrobial, and anti-inflammatory activities.

Future research should focus on:

  • Lead Optimization: Further refining the structure to enhance potency and selectivity for specific biological targets.

  • Mechanism Elucidation: Deeper investigation into the molecular mechanisms of action, particularly for anti-inflammatory and antimicrobial effects.

  • Pharmacokinetic Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess the druglikeness and in vivo behavior of lead candidates, a critical step for clinical success.[9]

  • In Vivo Efficacy: Advancing the most promising compounds from in vitro assays to relevant in vivo animal models of cancer, infection, and inflammation.

By leveraging the insights and protocols detailed in this guide, researchers can continue to unlock the full therapeutic potential of this versatile and powerful chemical scaffold.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Biologically Active Thiazole Derivatives.
  • Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. Available at: [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health. Available at: [Link]

  • For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). (n.d.). ResearchGate. Available at: [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Publications. Available at: [Link]

  • (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). ResearchGate. Available at: [Link]

  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. (n.d.). Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Available at: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI. Available at: [Link]

  • 4-(4-Bromophenyl)-2-methyl-1,3-thiazole | Request PDF. (2025). ResearchGate. Available at: [Link]

  • New 6-(4-Bromophenyl)-imidazo[2,1- b ]thiazole Derivatives: Synthesis and Antimicrobial Activity. (2025). ResearchGate. Available at: [Link]

  • Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. (2023). Taylor & Francis Online. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Available at: [Link]

  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. (2026). National Institutes of Health. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). National Institutes of Health. Available at: [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (n.d.). PubMed Central. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available at: [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Available at: [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.). PubMed Central. Available at: [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. (n.d.). ACS Publications. Available at: [Link]

Sources

Commercial suppliers of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability and Strategic Sourcing

A survey of major chemical suppliers indicates that while a variety of substituted bromophenylthiazole carboxylates are commercially available, this compound is not a standard catalog item. Researchers requiring this specific isomer will likely need to undertake its synthesis. The necessary starting materials, however, are readily accessible from several reputable suppliers.

Table 1: Commercial Suppliers of Key Starting Materials

Starting MaterialSupplier Examples
2'-BromoacetophenoneSigma-Aldrich, TCI, Alfa Aesar
Ethyl 2-amino-2-thioxoacetate (Ethyl thioxamate)Sigma-Aldrich, Combi-Blocks, Manchester Organics[1]

Recommended Synthetic Route: The Hantzsch Thiazole Synthesis

The most direct and widely employed method for preparing thiazoles of this class is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[2] This reaction involves the condensation of an α-haloketone with a thioamide.[2][3] For the target molecule, the synthesis proceeds via the reaction of 2-bromo-1-(2-bromophenyl)ethan-1-one with ethyl 2-amino-2-thioxoacetate.

Overall Synthetic Scheme

The two-step synthesis begins with the bromination of 2'-bromoacetophenone to yield the key α-bromoketone intermediate, followed by the cyclocondensation reaction.

Synthetic_Scheme cluster_reaction start_A 2'-Bromoacetophenone intermediate_A 2-Bromo-1-(2-bromophenyl)ethan-1-one start_A->intermediate_A Br2 or NBS final_product This compound intermediate_A->final_product Hantzsch Synthesis start_B Ethyl 2-amino-2-thioxoacetate start_B->final_product Hantzsch Synthesis

Caption: Overall synthetic pathway to the target compound.

Step 1: Synthesis of 2-Bromo-1-(2-bromophenyl)ethan-1-one

The preparation of the α-bromoketone is a critical first step. This can be achieved through the bromination of 2'-bromoacetophenone using bromine in a suitable solvent or with N-bromosuccinimide (NBS). A general procedure analogous to the bromination of other acetophenones is provided below.[4][5][6]

Experimental Protocol:

  • Reaction Setup: In a fume hood, dissolve 2'-bromoacetophenone (1.0 eq) in a suitable solvent such as diethyl ether, chloroform, or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel. The characteristic red-brown color of bromine should disappear as it is consumed.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Hantzsch Thiazole Synthesis of the Target Compound

This step involves the cyclocondensation of the synthesized α-bromoketone with ethyl 2-amino-2-thioxoacetate. The following protocol is adapted from procedures for similar thiazole syntheses.[7]

Experimental Protocol:

  • Reaction Setup: Dissolve 2-bromo-1-(2-bromophenyl)ethan-1-one (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Thioamide: Add ethyl 2-amino-2-thioxoacetate (1.0 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours).

  • Monitoring: Monitor the reaction by TLC until completion.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under vacuum.

  • Purification: The crude product can be collected by filtration if it precipitates. Otherwise, the residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the bromoketone in an SN2 reaction, displacing the bromide ion.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs a nucleophilic attack on the carbonyl carbon, forming a five-membered ring intermediate (a hydroxythiazoline).

  • Dehydration: The hydroxythiazoline intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.

Hantzsch_Mechanism reactants α-Bromoketone + Thioamide sn2_intermediate S-Alkylated Intermediate reactants->sn2_intermediate SN2 Reaction cyclization Intramolecular Nucleophilic Attack sn2_intermediate->cyclization hydroxythiazoline Hydroxythiazoline Intermediate cyclization->hydroxythiazoline dehydration Dehydration hydroxythiazoline->dehydration product Aromatic Thiazole dehydration->product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Analytical Techniques for Product Characterization

TechniqueExpected Information
¹H NMR Confirmation of proton environments, including signals for the ethyl group, the thiazole proton, and the aromatic protons of the 2-bromophenyl ring.
¹³C NMR Confirmation of the carbon skeleton, including the carbonyl carbon of the ester, the thiazole ring carbons, and the carbons of the bromophenyl group.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the molecular formula (C₁₂H₁₀BrNO₂S).
High-Performance Liquid Chromatography (HPLC) Assessment of purity. A pure sample should exhibit a single major peak.
Infrared (IR) Spectroscopy Identification of key functional groups, such as the C=O stretch of the ester and C=N and C-S stretches of the thiazole ring.

Potential Applications in Drug Discovery and Materials Science

Thiazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[8] Derivatives of bromophenylthiazole, in particular, have been investigated for several therapeutic applications.

  • Anticancer Agents: Many thiazole derivatives have been synthesized and evaluated as potent anticancer agents.[9][10] The bromophenyl moiety can serve as a key pharmacophore, potentially interacting with various biological targets. Research on similar structures suggests that they could act as inhibitors of protein kinases or other enzymes involved in cell proliferation.[9]

  • Anti-inflammatory and Antimicrobial Agents: The thiazole nucleus is present in numerous compounds with demonstrated anti-inflammatory and antimicrobial properties.[11][12][13] The title compound could be a valuable intermediate for the synthesis of novel derivatives with enhanced activity in these areas.

  • Agrochemicals: Thiazole derivatives also find applications in agriculture as pesticides and herbicides.[11]

  • Materials Science: The rigid, aromatic structure of the thiazole ring can be exploited in the development of novel organic materials with specific electronic or photophysical properties.[11]

Safety and Handling

As with all laboratory chemicals, this compound and its synthetic precursors should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling Precursors:

    • 2'-Bromoacetophenone and its α-bromo derivative: These are lachrymators and skin irritants. Avoid inhalation of vapors and direct contact with skin and eyes.

    • Bromine: Highly corrosive and toxic. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

This guide provides a foundational framework for the synthesis and study of this compound. By following the outlined procedures and considering the potential applications, researchers can effectively utilize this compound in their drug discovery and materials science endeavors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Ethyl Thiooxamate in Modern Organic Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2617. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved from [Link]

  • Rammurthy, B., et al. (n.d.). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. The Royal Society of Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]

  • ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications. Retrieved from [Link]

  • Wang, Y., et al. (2015). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances, 5(103), 84865-84882. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Alchem.Pharmtech. (n.d.). CAS 16982-21-1 | Ethyl 2-amino-2-thioxoacetate. Retrieved from [Link]

  • ACS Publications. (2010). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sharma, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. Retrieved from [Link]

  • ResearchGate. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]

  • Singh, H., et al. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. Journal of Pharmaceutical Negative Results, 13(3), 488-495. Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research.[1] Given the limited availability of specific safety data for the ortho (2-bromo) isomer, this document synthesizes information from closely related structural analogues, including the meta (3-bromo) and para (4-bromo) isomers, to establish a robust framework for safe laboratory practices. The principles of chemical causality suggest that the hazards and handling requirements will be broadly similar across these isomers.

Compound Profile and Hazard Identification

This compound is a solid, off-white crystalline compound.[1] Its molecular structure, featuring a bromophenyl group attached to a thiazole carboxylic acid ethyl ester, makes it a valuable building block in medicinal chemistry.[1] However, this reactivity also necessitates careful handling to mitigate potential health risks.

GHS Hazard Classification (Inferred)

Based on data for analogous compounds, this compound should be treated as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3][4]WarningGHS07
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[2][3][4][5][6]WarningGHS07
Acute Toxicity, Oral (Potential)Category 4H302: Harmful if swallowed.[7]WarningGHS07
Acute Toxicity, Dermal (Potential)Category 4H312: Harmful in contact with skin.[4]WarningGHS07
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[7]WarningGHS07

Causality Insight: The thiazole moiety and the presence of the halogenated phenyl ring are common features in compounds that exhibit irritant properties. The ester functional group can also contribute to skin and eye irritation.

Risk Assessment and Mitigation: The Hierarchy of Controls

A systematic approach to safety is paramount. The hierarchy of controls provides a framework for minimizing risk, prioritizing the most effective measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for Research) Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Most Effective Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for mitigating exposure risks.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[2] This ensures that any dust or vapors are effectively contained and exhausted, preventing inhalation. An eyewash station and safety shower must be readily accessible in the immediate work area.[2][6]

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this compound.

  • Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the relevant Safety Data Sheets (SDS) for analogous compounds.

  • Restricted Access: The area where the compound is handled should be clearly marked, and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE)

The final line of defense is appropriate PPE. The selection of PPE must be based on a thorough risk assessment.

PPE TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.[8][9]Protects against splashes and airborne particles causing serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile). A flame-resistant lab coat should be worn.[8][9]Prevents skin contact which can cause irritation.
Respiratory Protection Not typically required if handled in a fume hood. If dust formation is unavoidable, a NIOSH-approved respirator may be necessary.Prevents inhalation of irritant dust.

Step-by-Step Experimental Protocols

Weighing and Dispensing
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.

  • Containment: Perform all weighing and dispensing activities within the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Technique: Handle the solid compound carefully to avoid generating dust.[2][8] Use a spatula to transfer the material.

  • Cleaning: After dispensing, carefully clean the spatula and the balance area. Dispose of the weighing boat and any contaminated wipes in a designated, sealed waste container.

Solution Preparation and Reaction Setup
  • Inert Environment: If the reaction is sensitive to air or moisture, use standard inert atmosphere techniques (e.g., Schlenk line or glovebox).

  • Solvent Addition: Add the solvent to the reaction vessel containing the solid compound slowly to avoid splashing.

  • Temperature Control: If the dissolution or reaction is exothermic, use an ice bath to control the temperature.

  • Sealing: Ensure all joints in the reaction apparatus are properly sealed to prevent leaks.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency_Procedures cluster_main Emergency Response Workflow cluster_exposure Exposure Type cluster_action Immediate Action Start Exposure Incident Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Wash_Skin Wash with plenty of water for 15 mins. Skin_Contact->Wash_Skin Rinse_Eyes Rinse cautiously with water for several minutes. Eye_Contact->Rinse_Eyes Move_Fresh_Air Move to fresh air. Inhalation->Move_Fresh_Air Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical Seek Medical Attention Wash_Skin->Seek_Medical Rinse_Eyes->Seek_Medical Move_Fresh_Air->Seek_Medical Rinse_Mouth->Seek_Medical

Caption: Flowchart for emergency response to exposure.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[2][6][9]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[2][9]

Accidental Release Measures
  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9]

  • Large Spills: Evacuate the area. Prevent entry of unnecessary and unprotected personnel.[2][8] Wear appropriate respiratory protection and PPE. Contain the spill and then collect the material for disposal.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][9]

  • Specific Hazards: During a fire, irritating and toxic gases, including nitrogen oxides, sulfur oxides, and hydrogen bromide, may be generated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Storage and Disposal

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8] Keep away from incompatible materials such as strong oxidizing agents.[3][6]

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.[9]

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO₂S[1][10]
Molecular Weight 312.18 g/mol [5][10]
Appearance Solid, Off-white solid[1][5]
Storage Class Combustible Solids[5]

References

  • SAFETY DATA SHEET. (2018). Acros PharmaTech Limited. [Link]

  • Safety data sheet. (2019). Thor Specialities (UK) LTD. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. National Institutes of Health. [Link]

  • Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem. PubChem. [Link]

  • 53101-02-3,Ethyl 4-(4-Bromophenyl)thiazole-2-carboxylate-AccelaChem|AccelaChemBio. AccelaChemBio. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. National Institutes of Health. [Link]

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - NIH. National Institutes of Health. [Link]

  • Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate - Oakwood Chemical. Oakwood Chemical. [Link]

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An In-Depth Technical Guide to Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active agents.[1][2] The presence of a strategically placed bromophenyl group and an ethyl ester moiety makes this molecule a versatile building block for the synthesis of diverse chemical libraries. This document details its chemical identity, provides a field-proven synthesis protocol, explores its key chemical reactivities, and discusses its applications in the context of modern drug discovery, particularly in structure-activity relationship (SAR) studies.

Chemical Identity and Physicochemical Properties

This compound is a substituted thiazole derivative. The core structure consists of a five-membered thiazole ring, which is functionalized at the 2-position with an ethyl carboxylate group and at the 4-position with a 2-bromophenyl substituent. This specific arrangement of functional groups provides multiple points for chemical modification, making it a valuable intermediate.

IdentifierValue
IUPAC Name ethyl 4-(2-bromophenyl)-1,3-thiazole-2-carboxylate
Molecular Formula C₁₂H₁₀BrNO₂S[3]
Molecular Weight 312.18 g/mol [3][4]
Canonical SMILES CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2Br
InChI Key NQWDLNQDIXUKNF-UHFFFAOYSA-N (isomer dependent)[3]
Appearance Typically an off-white or pale yellow solid[1][5]

Note: SMILES and InChI Key may vary slightly based on isomeric representation. The provided SMILES corresponds to the 2-bromo isomer.

Synthesis and Purification

The most common and efficient method for constructing the 4-arylthiazole-2-carboxylate scaffold is the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide.

Retrosynthetic Analysis and Mechanism

The synthesis logically proceeds via the disconnection of the thiazole ring, identifying 2-bromo-1-(2-bromophenyl)ethanone and ethyl thiooxamate as the key starting materials. The mechanism involves an initial nucleophilic attack by the sulfur atom of the thioamide onto the carbonyl-activated α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

G cluster_0 Hantzsch Thiazole Synthesis A 2-Bromo-1-(2-bromophenyl)ethanone P This compound A->P Condensation & Cyclization B Ethyl Thiooxamate B->P G Parent Ethyl 4-(2-bromophenyl) thiazole-2-carboxylate Acid Thiazole-2-carboxylic Acid Parent->Acid LiOH/MeOH (Hydrolysis) Biaryl Biaryl Library (R-B(OH)₂) Parent->Biaryl Pd(OAc)₂/Ligand (Suzuki Coupling) Amide Amide Library (R-NH₂) Acid->Amide EDC/HOBt (Amide Coupling)

Sources

Methodological & Application

Protocol for synthesizing Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate in the lab

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Laboratory-Scale Synthesis of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate

Abstract

This document provides a comprehensive, in-depth guide for the laboratory synthesis of this compound, a valuable heterocyclic building block in medicinal and agricultural chemistry.[1][2] The protocol is centered around the Hantzsch thiazole synthesis, a robust and high-yielding method for constructing the thiazole ring system.[3][4] This guide details a two-stage process: the initial α-bromination of 2'-bromoacetophenone to yield the key intermediate, 2-bromo-1-(2-bromophenyl)ethanone, followed by its cyclocondensation with ethyl thiooxamate. The narrative emphasizes the mechanistic rationale behind procedural choices, rigorous safety protocols for handling hazardous reagents, and detailed methodologies for synthesis, purification, and characterization, designed for researchers in organic synthesis and drug development.

Introduction and Scientific Background

Thiazole derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmacologically active compounds, including anticancer, antibacterial, and anti-inflammatory agents.[4][5] The title compound, this compound, serves as a versatile intermediate, featuring multiple reactive sites—the bromo-substituent for cross-coupling reactions and the ethyl ester for amide bond formation—making it an attractive scaffold for generating diverse molecular libraries.[1][2][6]

The chosen synthetic strategy is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[3] This classic condensation reaction between an α-haloketone and a thioamide provides a direct and efficient route to a wide array of substituted thiazoles.[7]

Overall Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Stage 1: α-Bromination of 2'-bromoacetophenone.

  • Stage 2: Hantzsch cyclocondensation to form the final product.

Reaction Mechanism: Hantzsch Thiazole Synthesis

The mechanism involves the initial nucleophilic attack of the sulfur atom from ethyl thiooxamate onto the electrophilic carbon of the α-bromoketone (SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The subsequent dehydration of the resulting thiazoline intermediate yields the aromatic thiazole ring.[7][8]

Hantzsch_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product R1 2-bromo-1-(2-bromophenyl)ethanone I1 S-Alkylation (SN2) R1->I1 R2 Ethyl Thiooxamate R2->I1 I2 Intramolecular Cyclization I1->I2 Intermediate I3 Dehydration I2->I3 Thiazoline Intermediate P Ethyl 4-(2-bromophenyl) thiazole-2-carboxylate I3->P

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Materials, Reagents, and Safety

Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Separatory funnel (250 mL)

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glassware for extraction and filtration

  • Standard laboratory personal protective equipment (PPE)

Reagents and Properties
ReagentFormulaMW ( g/mol )SupplierPurity
2'-BromoacetophenoneC₈H₇BrO199.04Commercial>98%
Bromine (Br₂)Br₂159.81Commercial>99.5%
Acetic Acid (Glacial)CH₃COOH60.05CommercialACS Grade
Hydrobromic Acid (48%)HBr80.91CommercialACS Grade
Ethyl ThiooxamateC₄H₇NO₂S133.17Commercial>97%
Ethanol (Absolute)C₂H₅OH46.07Commercial>99.5%
Ethyl AcetateC₄H₈O₂88.11CommercialACS Grade
HexanesC₆H₁₄86.18CommercialACS Grade
Sodium BicarbonateNaHCO₃84.01CommercialACS Grade
Anhydrous Sodium SulfateNa₂SO₄142.04CommercialACS Grade
Critical Safety Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.[9]

ChemicalKey HazardsHandling Precautions
Bromine (Br₂) & HBr Highly corrosive, toxic by inhalation, causes severe skin burns and eye damage.Wear chemical-resistant gloves (nitrile or neoprene), splash goggles, a face shield, and a flame-resistant lab coat.[9] Ensure immediate access to an eyewash station and safety shower.
α-Haloketones Lachrymators (cause tearing), corrosive, toxic. Cause severe skin burns and eye damage.[10]Avoid inhalation of vapors and contact with skin and eyes.[11][12] Use appropriate PPE as listed above. Contaminated clothing must be removed immediately.[10]
Acetic Acid Flammable, causes severe skin burns and eye damage.Handle with care, avoiding contact and inhalation.

In case of exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

Detailed Experimental Protocol

Stage 1: Synthesis of 2-bromo-1-(2-bromophenyl)ethanone

This procedure is adapted from standard α-bromination methods for acetophenones.[13][14]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-bromoacetophenone (10.0 g, 50.2 mmol) in glacial acetic acid (50 mL). Add a catalytic amount of 48% hydrobromic acid (2-3 drops).

  • Bromine Addition: Cool the flask in an ice-water bath. Slowly add bromine (2.6 mL, 8.1 g, 50.7 mmol) dropwise to the stirred solution over 30 minutes. The deep red-brown color of bromine should dissipate as it reacts.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase), observing the consumption of the starting material.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A precipitate (the crude product) should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove residual acids.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol. Cool the solution to induce crystallization, collect the purified crystals by vacuum filtration, and dry them under vacuum. The expected product, 2-bromo-1-(2-bromophenyl)ethanone, is a solid.[15]

Stage 2: Synthesis of this compound

This protocol is based on the Hantzsch thiazole synthesis methodology.[7][16]

  • Reaction Setup: To a 100 mL round-bottom flask, add the 2-bromo-1-(2-bromophenyl)ethanone (5.0 g, 18.0 mmol) synthesized in Stage 1 and ethyl thiooxamate (2.4 g, 18.0 mmol).

  • Solvent Addition & Reflux: Add absolute ethanol (50 mL) and a magnetic stir bar. Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) using a heating mantle.

  • Reaction Monitoring: Maintain the reflux for 4-6 hours. The reaction can be monitored by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting α-bromoketone spot is no longer visible.

  • Solvent Removal: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash it sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate to dryness on a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel, eluting with a hexanes-ethyl acetate gradient. The final product is expected to be an off-white or pale yellow solid.[6]

Workflow and Characterization

Experimental Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: α-Bromination cluster_stage2 Stage 2: Hantzsch Cyclocondensation S1_Start Dissolve 2'-Bromoacetophenone in Acetic Acid + HBr (cat.) S1_Add Add Bromine (Br2) dropwise at 0°C S1_Start->S1_Add S1_React Stir at Room Temp (2-3h, Monitor by TLC) S1_Add->S1_React S1_Workup Quench in Ice Water S1_React->S1_Workup S1_Isolate Filter & Wash Solid S1_Workup->S1_Isolate S1_Purify Recrystallize from Ethanol S1_Isolate->S1_Purify S1_Product Intermediate: 2-bromo-1-(2-bromophenyl)ethanone S1_Purify->S1_Product S2_Start Combine Intermediate & Ethyl Thiooxamate in Ethanol S1_Product->S2_Start Use in next stage S2_React Reflux (4-6h) (Monitor by TLC) S2_Start->S2_React S2_Workup1 Cool & Evaporate Solvent S2_React->S2_Workup1 S2_Workup2 Dissolve in EtOAc, Wash with NaHCO3 & Brine S2_Workup1->S2_Workup2 S2_Workup3 Dry (Na2SO4) & Concentrate S2_Workup2->S2_Workup3 S2_Purify Recrystallize or Column Chromatography S2_Workup3->S2_Purify S2_Product Final Product: This compound S2_Purify->S2_Product

Caption: Step-by-step experimental workflow.

Expected Characterization Data

The identity and purity of the final product, This compound , should be confirmed using standard analytical techniques.

  • Molecular Formula: C₁₂H₁₀BrNO₂S[17]

  • Molecular Weight: 312.19 g/mol [1]

  • Appearance: Off-white to pale yellow solid.[6]

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm) would include signals for the ethyl group (triplet ~1.4 ppm, quartet ~4.4 ppm), aromatic protons from the bromophenyl ring (~7.2-7.8 ppm), and a singlet for the thiazole proton (~8.0-8.2 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for the ethyl ester carbons, the thiazole ring carbons, and the bromophenyl carbons.

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ ≈ 312.9, 314.9, showing the characteristic isotopic pattern for a bromine-containing compound.

  • IR (KBr, cm⁻¹): Characteristic peaks for C=O stretching (ester) around 1700-1730 cm⁻¹, C=N and C=C stretching of the thiazole ring.[6]

References

  • Exposome-Explorer. (n.d.). Material Safety Data Sheet 2-Bromoacetophenone, 98%. Retrieved from Exposome-Explorer. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from SynArchive. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from Chem Help Asap. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from ResearchGate. [Link]

  • S. Bouzroura, et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1775. Published by MDPI. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved from PrepChem.com. [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from Scribd. [Link]

  • Y. Li, et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 11(12), 1435-1447. Published by Royal Society of Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols. Retrieved from The Royal Society of Chemistry. [Link]

  • Net-Comber. (n.d.). 2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications. Retrieved from Net-Comber. [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • ResearchGate. (n.d.). Ethyl carbethoxyacetimidate in heterocyclic synthesis. Retrieved from ResearchGate. [Link]

  • Organic Syntheses. (n.d.). ethyl n-methylcarbamate. Retrieved from Organic Syntheses. [Link]

  • Oakwood Chemical. (n.d.). Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate. Retrieved from Oakwood Chemical. [Link]

  • D. Sharma, et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 57. Published by Springer Nature. [Link]

Sources

Application Note: Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to act as a hydrogen bond acceptor and donor, and rigid structure make it a cornerstone in the design of biologically active molecules. Thiazole derivatives are found in a wide array of pharmaceuticals, demonstrating significant antitumor, antibacterial, antifungal, and anti-inflammatory activities.[1][2][3][4][5] The strategic placement of functional groups on the thiazole core allows for the fine-tuning of pharmacological properties and the exploration of vast chemical space.

This application note focuses on Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate , a highly versatile building block for drug discovery. The presence of the ethyl ester at the 2-position and the 2-bromophenyl group at the 4-position provides two orthogonal synthetic handles for molecular elaboration. The ester can be readily converted into amides, hydrazides, or other functional groups, while the ortho-bromine atom is an ideal substrate for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl or alkyl substituents. This dual functionality makes the title compound an exceptionally valuable starting point for generating libraries of novel compounds aimed at various therapeutic targets.

This guide provides detailed protocols for the synthesis of the core scaffold and its subsequent derivatization into potential anticancer and antimicrobial agents, explaining the rationale behind the experimental choices to empower researchers in their drug development efforts.

Part 1: Synthesis of the Core Scaffold

The synthesis of this compound is most efficiently achieved via the Hantzsch thiazole synthesis. This classic condensation reaction provides a direct and high-yielding route to the 2,4-disubstituted thiazole core.

Protocol 1: Synthesis of this compound

This protocol details the reaction between 2-bromo-1-(2-bromophenyl)ethan-1-one and ethyl thiooxamate.

Rationale: The Hantzsch synthesis is a robust and well-established method for constructing the thiazole ring. The reaction proceeds by the nucleophilic attack of the sulfur atom from ethyl thiooxamate onto the α-bromoketone, followed by cyclization and dehydration to form the aromatic thiazole ring. Using ethanol as a solvent facilitates the reaction and allows for easy work-up.[6]

Materials:

  • 2-bromo-1-(2-bromophenyl)ethan-1-one

  • Ethyl thiooxamate

  • Absolute Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.

Procedure:

  • To a 250 mL round-bottom flask, add 2-bromo-1-(2-bromophenyl)ethan-1-one (10.0 g, 36.0 mmol, 1.0 eq).

  • Dissolve the ketone in absolute ethanol (150 mL).

  • Add ethyl thiooxamate (4.79 g, 36.0 mmol, 1.0 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring for 4-6 hours.

    • Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in Ethyl Acetate (150 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Scientist's Note: The bicarbonate wash neutralizes any residual acid, preventing potential hydrolysis of the ester during storage.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Workflow Diagram:

G reagent reagent intermediate intermediate product product A 2-bromo-1-(2-bromophenyl)ethan-1-one C This compound A->C Hantzsch Synthesis (EtOH, Reflux) B Ethyl Thiooxamate B->C Hantzsch Synthesis (EtOH, Reflux)

Caption: Hantzsch synthesis of the core scaffold.

Part 2: Application in Anticancer Drug Discovery

The this compound scaffold is an excellent starting point for developing kinase inhibitors, a major class of anticancer drugs.[1] The following protocols describe its conversion into a potential c-Met kinase inhibitor by transforming the ethyl ester into a carboxamide.

Protocol 2.1: Hydrolysis to 4-(2-bromophenyl)thiazole-2-carboxylic acid

Rationale: The first step in creating amide derivatives is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. A mild base like lithium hydroxide (LiOH) is used at a low temperature to prevent potential side reactions or degradation of the thiazole ring.[1]

Materials:

  • This compound

  • Methanol (MeOH) / Tetrahydrofuran (THF) mixture (1:1)

  • 1M Lithium Hydroxide (LiOH) aqueous solution

  • 1M Hydrochloric Acid (HCl) aqueous solution

  • Deionized Water

Procedure:

  • Dissolve this compound (5.0 g, 16.0 mmol, 1.0 eq) in a 1:1 mixture of MeOH:THF (100 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1M aqueous LiOH (24 mL, 24.0 mmol, 1.5 eq) dropwise while stirring.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

  • Once hydrolysis is complete, remove the organic solvents via rotary evaporation.

  • Dilute the remaining aqueous solution with 50 mL of deionized water and cool to 0 °C.

  • Acidify the solution to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 4-(2-bromophenyl)thiazole-2-carboxylic acid.

Protocol 2.2: Amide Coupling to Synthesize a c-Met Inhibitor Candidate

Rationale: Amide bond formation is a crucial reaction in drug synthesis. Using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a tertiary amine base like DIPEA (N,N-Diisopropylethylamine) provides a high-yielding and clean conversion to the desired amide with minimal side products.

Materials:

  • 4-(2-bromophenyl)thiazole-2-carboxylic acid

  • Target Amine (e.g., 3-fluoro-4-((quinolin-6-yloxy)methyl)aniline)

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • In a dry flask under a nitrogen atmosphere, dissolve 4-(2-bromophenyl)thiazole-2-carboxylic acid (1.0 g, 3.5 mmol, 1.0 eq) in anhydrous DMF (20 mL).

  • Add HATU (1.6 g, 4.2 mmol, 1.2 eq) and DIPEA (1.8 mL, 10.5 mmol, 3.0 eq) to the solution. Stir for 10 minutes at room temperature.

  • Add the target amine (e.g., 3-fluoro-4-((quinolin-6-yloxy)methyl)aniline) (0.94 g, 3.5 mmol, 1.0 eq) dissolved in a small amount of DMF.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into 100 mL of water and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product via column chromatography to obtain the final amide compound.

Workflow and Data:

G start start intermediate intermediate product product A Ethyl 4-(2-bromophenyl) thiazole-2-carboxylate B 4-(2-bromophenyl) thiazole-2-carboxylic acid A->B Hydrolysis (LiOH, MeOH/THF) D Final Amide Product (c-Met Inhibitor Candidate) B->D Amide Coupling (HATU, DIPEA, DMF) C Target Amine C->D Amide Coupling (HATU, DIPEA, DMF)

Caption: Derivatization workflow for anticancer agents.

Compound IDR Group (via Suzuki Coupling at 2-Br)Amide Moietyc-Met IC₅₀ (nM)
Cpd-1 -Br (Parent)3-fluoro-4-((quinolin-6-yloxy)methyl)aniline55.6
Cpd-2 -Phenyl3-fluoro-4-((quinolin-6-yloxy)methyl)aniline25.1
Cpd-3 -Pyridin-3-yl3-fluoro-4-((quinolin-6-yloxy)methyl)aniline15.8
Cpd-4 -Br (Parent)4-(morpholinomethyl)aniline120.3
Note: Data is hypothetical for illustrative purposes.

Part 3: Application in Antimicrobial Agent Development

The scaffold can also be readily adapted to generate novel antimicrobial agents.[2][7][8] A common strategy involves converting the ester to a hydrazide, which can then be condensed with various aldehydes to form a library of hydrazones, a class of compounds known for its antimicrobial potential.

Protocol 3.1: Synthesis of 4-(2-bromophenyl)thiazole-2-carbohydrazide

Rationale: The reaction of an ester with hydrazine hydrate is a standard and efficient method for preparing hydrazides. Using ethanol as a solvent and heating to reflux ensures the reaction goes to completion.

Materials:

  • This compound

  • Hydrazine Hydrate (80%)

  • Ethanol (EtOH)

Procedure:

  • Dissolve this compound (5.0 g, 16.0 mmol, 1.0 eq) in ethanol (100 mL) in a round-bottom flask.

  • Add hydrazine hydrate (3.8 mL, 80.0 mmol, 5.0 eq).

  • Heat the mixture to reflux and stir for 8-10 hours.

  • Cool the reaction mixture in an ice bath. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry to yield the desired hydrazide.

Protocol 3.2: Synthesis of Thiazole-Hydrazone Derivatives

Rationale: The condensation of a hydrazide with an aldehyde to form a hydrazone is a straightforward reaction, often catalyzed by a few drops of acid. This allows for the rapid generation of a diverse library of compounds by simply varying the aldehyde used.

Materials:

  • 4-(2-bromophenyl)thiazole-2-carbohydrazide

  • Substituted Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ethanol (EtOH)

  • Glacial Acetic Acid

Procedure:

  • Suspend the hydrazide (1.0 g, 3.3 mmol, 1.0 eq) in ethanol (30 mL).

  • Add the substituted aldehyde (1.0 eq) and 2-3 drops of glacial acetic acid.

  • Heat the mixture to reflux for 2-4 hours. A precipitate will form as the reaction progresses.

  • Cool the mixture to room temperature, and then in an ice bath.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

Workflow and Data:

G start start intermediate intermediate product product A Ethyl 4-(2-bromophenyl) thiazole-2-carboxylate B 4-(2-bromophenyl)thiazole -2-carbohydrazide A->B Hydrazinolysis (N₂H₄·H₂O, EtOH) D Final Hydrazone Product (Antimicrobial Candidate) B->D Condensation (AcOH cat., EtOH) C Substituted Aldehyde C->D Condensation (AcOH cat., EtOH)

Caption: Derivatization workflow for antimicrobial agents.

Compound IDAldehyde UsedMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Cpd-5 Benzaldehyde64128
Cpd-6 4-Nitrobenzaldehyde1632
Cpd-7 4-Hydroxybenzaldehyde3264
Cpd-8 2-Furaldehyde6464
Note: Data is hypothetical for illustrative purposes.

References

  • Vertex AI Search Result, based on synthesis of ethyl 4-(2-chlorophenyl)
  • Chem-Impex, "2-(4-Bromophenyl)thiazole-4-carboxylic acid ethyl ester". [URL: https://www.chemimpex.com/products/2-4-bromophenyl-thiazole-4-carboxylic-acid-ethyl-ester]
  • Wang, C., et al. "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment". RSC Advances, via PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941793/]
  • Singh, H., et al. "Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin". Journal of Pharmaceutical Negative Results. [URL: https://www.pnrjournal.com/index.php/home/article/view/5812]
  • Sigma-Aldrich, "Ethyl 4-(4-bromophenyl)-2-thiazole carboxylate". [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/jrd0713]
  • Gomha, S. M., et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities". Molecules, via MDPI. [URL: https://www.mdpi.com/1420-3049/26/5/1461]
  • AccelaChem, "53101-02-3,Ethyl 4-(4-Bromophenyl)thiazole-2-carboxylate". [URL: https://www.accelachem.com/goods/53101-02-3]
  • Sigma-Aldrich, "Ethyl 4-(3-bromophenyl)thiazole-2-carboxylate". [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/jrd0712]
  • Li, W., et al. "Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships". Journal of Medicinal Chemistry, via ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm9018936]
  • Li, W., et al. "Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships". Journal of Medicinal Chemistry, via NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2854228/]
  • Sharma, P., et al. "4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile". BMC Chemistry, via PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479998/]
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The Pivotal Intermediate: Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds, including several approved anticancer drugs.[1] This five-membered heterocycle serves as a versatile scaffold, with its derivatives demonstrating a wide array of pharmacological activities by interacting with various biological targets.[2][3] A key intermediate that has emerged in the quest for novel and potent anticancer agents is Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate . Its strategic design, featuring a reactive bromine atom on the phenyl ring, opens a gateway for diverse chemical modifications, primarily through cross-coupling reactions, enabling the synthesis of a library of compounds with potential therapeutic value.[4][5]

This comprehensive guide provides detailed protocols and application notes for the synthesis of this pivotal intermediate and its subsequent conversion into a potent anticancer agent. We will delve into the rationale behind the synthetic strategies, the mechanistic basis of the anticancer activity, and the essential protocols for biological evaluation, offering researchers a practical roadmap for the development of next-generation thiazole-based cancer therapeutics.

I. Synthesis of the Keystone Intermediate: this compound

The synthesis of this compound is most effectively achieved through the well-established Hantzsch thiazole synthesis.[6][7] This classical method involves the condensation of an α-haloketone with a thioamide derivative. In this specific case, the reaction proceeds between 2-bromo-1-(2-bromophenyl)ethanone and ethyl thiooxamate.

A. Synthesis of the Precursor: 2-Bromo-1-(2-bromophenyl)ethanone

The synthesis of the α-bromoketone precursor is a critical first step.

Protocol 1: Synthesis of 2-Bromo-1-(2-bromophenyl)ethanone

Materials:

  • 2'-Bromoacetophenone

  • Cupric bromide (CuBr₂)

  • Ethyl acetate

  • Chloroform

  • Methanol

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2'-bromoacetophenone (1 equivalent) in a 1:1 mixture of ethyl acetate and chloroform, add cupric bromide (2.2 equivalents).

  • Reflux the mixture for 12-15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the precipitated cuprous bromide.

  • Wash the solid residue with ethyl acetate.

  • Combine the filtrates and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-bromo-1-(2-bromophenyl)ethanone.

B. Hantzsch Thiazole Synthesis

With the α-bromoketone in hand, the thiazole ring can be constructed.

Protocol 2: Synthesis of this compound

Materials:

  • 2-Bromo-1-(2-bromophenyl)ethanone

  • Ethyl thiooxamate

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-bromo-1-(2-bromophenyl)ethanone (1 equivalent) in ethanol.

  • Add ethyl thiooxamate (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Diagram 1: Hantzsch Synthesis Workflow

Hantzsch_Synthesis cluster_precursor Precursor Synthesis cluster_hantzsch Hantzsch Thiazole Synthesis start_prec 2'-Bromoacetophenone product_prec 2-Bromo-1-(2-bromophenyl)ethanone start_prec->product_prec Bromination reagent_prec CuBr₂ start_hantzsch 2-Bromo-1-(2-bromophenyl)ethanone product_prec->start_hantzsch Intermediate product_hantzsch This compound start_hantzsch->product_hantzsch Condensation/ Cyclization reagent_hantzsch Ethyl thiooxamate

Caption: Workflow for the synthesis of the key intermediate.

II. From Intermediate to Active Agent: The Power of Cross-Coupling

The bromine atom at the ortho-position of the phenyl ring serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions.[8][9][10][11] These reactions are fundamental in modern drug discovery for creating carbon-carbon bonds.

A. Exemplary Anticancer Agent Synthesis via Suzuki Coupling

As a representative example, we will outline the synthesis of a hypothetical potent anticancer agent, Ethyl 4-(2-(pyridin-4-yl)phenyl)thiazole-2-carboxylate , via a Suzuki coupling reaction. This modification is designed to introduce a pyridine moiety, a common pharmacophore in kinase inhibitors.

Protocol 3: Suzuki Coupling for Anticancer Agent Synthesis

Materials:

  • This compound

  • Pyridine-4-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF)

  • Toluene

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a degassed mixture of this compound (1 equivalent), pyridine-4-boronic acid (1.2 equivalents), and a base (2 equivalents) in a suitable solvent system (e.g., 3:1 dioxane/water), add the palladium catalyst (0.05 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, saturated ammonium chloride solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final anticancer agent.

Diagram 2: Suzuki Coupling for Derivatization

Suzuki_Coupling intermediate This compound final_product Ethyl 4-(2-(pyridin-4-yl)phenyl)thiazole-2-carboxylate (Anticancer Agent) intermediate->final_product Suzuki Coupling boronic_acid Pyridine-4-boronic acid catalyst Pd Catalyst Base

Caption: Synthesis of a potential anticancer agent.

III. Biological Evaluation: Unveiling the Anticancer Potential

Once synthesized, the novel thiazole derivative must be evaluated for its anticancer activity. A standard panel of in vitro assays is typically employed to determine cytotoxicity, effects on cell proliferation, and the underlying mechanism of action.[2]

A. Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol 4: MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized thiazole derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized thiazole derivative (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 1: Representative Data from MTT Assay

CompoundCell LineIC₅₀ (µM)
Ethyl 4-(2-(pyridin-4-yl)phenyl)thiazole-2-carboxylate MCF-75.8
Ethyl 4-(2-(pyridin-4-yl)phenyl)thiazole-2-carboxylate A5498.2
Doxorubicin (Positive Control)MCF-70.5
Doxorubicin (Positive Control)A5490.8
B. Mechanism of Action: Apoptosis Induction

Many thiazole-based anticancer agents exert their effects by inducing apoptosis (programmed cell death).[3][12][13] This can be investigated through various assays, including Annexin V/Propidium Iodide (PI) staining and Western blotting for key apoptotic proteins.

Protocol 5: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cells treated with the synthesized compound (at its IC₅₀ concentration)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the synthesized compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in the provided binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will reveal the extent of apoptosis induction.

Protocol 6: Western Blot Analysis of Apoptotic Markers

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Prepare protein lysates from treated and untreated cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptotic proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the levels of cleaved Caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio would indicate the induction of apoptosis.[1][14][15]

Diagram 3: Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Thiazole_Derivative Thiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiazole_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiazole_Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release of Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Cleaves Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 PARP PARP Active_Caspase3->PARP Cleaves Apoptosis Apoptosis Active_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: A potential mechanism of thiazole-induced apoptosis.

IV. Conclusion and Future Directions

This compound is a highly valuable intermediate for the synthesis of novel anticancer agents. The protocols outlined in this guide provide a solid foundation for researchers to synthesize this key building block and explore its potential in cancer drug discovery. The strategic placement of the bromine atom allows for extensive derivatization through robust and reliable cross-coupling reactions, paving the way for the development of a new generation of targeted and effective thiazole-based therapeutics. Future work should focus on expanding the library of derivatives and exploring their efficacy in various cancer models, with the ultimate goal of identifying lead compounds for further preclinical and clinical development.

References

Please note: The URLs provided are for verification and may not be permanent. A working landing page is prioritized.

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Application Notes & Protocols: Thiazole Derivatives in the Development of Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective mechanism essential for healing, chronic inflammation is a maladaptive response that drives the pathology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Current therapeutic strategies, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, limiting their long-term use. This therapeutic gap underscores the urgent need for novel anti-inflammatory agents with improved efficacy and safety profiles.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry.[2] Its unique electronic properties and ability to form multiple non-covalent interactions allow it to serve as a versatile pharmacophore. Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, and, notably, potent anti-inflammatory properties.[3] Marketed drugs like the NSAID Meloxicam feature a thiazole core, validating its clinical relevance.[4] This guide provides an in-depth exploration of the mechanisms, synthesis, and evaluation protocols for developing thiazole-based anti-inflammatory drugs, offering field-proven insights for researchers in the field.

Section 1: Core Mechanisms of Action in Inflammation

The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to modulate key enzymatic pathways and signaling cascades. Understanding these mechanisms is crucial for rational drug design and lead optimization.

The Arachidonic Acid Cascade: COX and LOX Inhibition

The arachidonic acid (AA) pathway is a central axis in the inflammatory response.[5][6] Upon cellular injury, AA is released from the cell membrane and metabolized by two primary enzyme families: cyclooxygenases (COX) and lipoxygenases (LOX).

  • Cyclooxygenase (COX) Inhibition: The COX enzymes (COX-1 and COX-2) catalyze the conversion of AA into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[7] While COX-1 is constitutively expressed and plays a role in physiological homeostasis (e.g., gastric protection), COX-2 is inducible at sites of inflammation. Many thiazole derivatives have been identified as potent inhibitors of COX enzymes, with some showing selectivity for COX-2, a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs.[5][6][8]

  • Lipoxygenase (LOX) Inhibition: The LOX enzymes, particularly 5-LOX, convert AA into leukotrienes (LTs), which are powerful chemoattractants for immune cells and mediators of bronchoconstriction.[5][6] Compounds that can dually inhibit both COX and LOX pathways are of significant interest as they may offer a broader spectrum of anti-inflammatory activity.[4][9] Several studies have demonstrated the potential of thiazole derivatives to effectively block 5-LOX activity.[5][10]

The diagram below illustrates the central role of COX and LOX enzymes in the arachidonic acid cascade, highlighting the primary targets for thiazole-based inhibitors.

Arachidonic_Acid_Pathway cluster_cox cluster_lox membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cell Injury/Stimuli aa Arachidonic Acid (AA) pla2->aa cox_path Cyclooxygenase (COX) Pathway aa->cox_path lox_path Lipoxygenase (LOX) Pathway aa->lox_path cox12 COX-1 / COX-2 cox_path->cox12 lox5 5-LOX lox_path->lox5 pgs Prostaglandins (PGs) (Inflammation, Pain, Fever) cox12->pgs lts Leukotrienes (LTs) (Chemotaxis, Bronchoconstriction) lox5->lts thiazole_cox Thiazole Derivatives (e.g., Meloxicam) thiazole_cox->cox12 Inhibition thiazole_lox Thiazole Derivatives thiazole_lox->lox5 Inhibition Synthesis_Workflow start Starting Materials: - Substituted Acetophenone - Thiourea step1 Step 1: Hantzsch Condensation (e.g., with Iodine catalyst) Forms 2-amino-4-phenylthiazole intermediate start->step1 step2 Step 2: Acylation (e.g., with Chloroacetyl chloride) Adds reactive side chain step1->step2 step3 Step 3: Nucleophilic Substitution (e.g., Reflux with secondary amines) Introduces diversity at R-group step2->step3 purify Purification & Characterization - Recrystallization - TLC, IR, NMR, Mass Spec step3->purify final Final Thiazole Derivative Library purify->final

Caption: Generalized workflow for the synthesis of a library of thiazole derivatives.

Protocol 2.1: General Synthesis of N-(4-substituted-phenylthiazol-2-yl) Acetamides

Principle: This protocol describes a three-step synthesis starting from substituted acetophenones and thiourea, based on methodologies frequently cited in the literature. [1][11]The causality behind this approach is its robustness and modularity, allowing for the creation of diverse analogs for structure-activity relationship (SAR) studies.

Materials:

  • Substituted acetophenones (e.g., 4-nitroacetophenone, 4-chloroacetophenone)

  • Thiourea

  • Iodine (catalyst)

  • Ether

  • Chloroacetyl chloride

  • Various secondary amines (e.g., diethylamine, morpholine)

  • Appropriate solvents (e.g., ethanol, DMF)

  • Standard laboratory glassware and reflux apparatus

  • Thin-Layer Chromatography (TLC) plates and developing chambers

  • Purification equipment (e.g., recrystallization apparatus, column chromatography)

Step-by-Step Procedure:

  • Synthesis of 2-amino-4-(substituted-phenyl)thiazole Intermediate:

    • In a round-bottom flask, combine the substituted acetophenone (1 eq.), thiourea (2 eq.), and a catalytic amount of iodine.

    • Heat the mixture under reflux overnight. The iodine facilitates the enolization of the ketone and subsequent cyclization.

    • After cooling, extract the mixture with ether to remove unreacted iodine and byproducts.

    • The resulting solid is the aminothiazole intermediate. Purify by recrystallization from a suitable solvent like ethanol.

    • Self-Validation: Monitor reaction completion using TLC. The appearance of a new spot corresponding to the product and disappearance of the starting material spot indicates progression. Confirm the structure of the intermediate using IR and ¹H NMR spectroscopy. [11]

  • Synthesis of 2-chloro-N-(4-(substituted-phenyl)thiazol-2-yl)acetamide:

    • Dissolve the aminothiazole intermediate from Step 1 in a suitable solvent (e.g., dry acetone or DMF).

    • Cool the solution in an ice bath.

    • Slowly add chloroacetyl chloride (1.1 eq.) dropwise while stirring. The acylation occurs at the amino group, which is a strong nucleophile.

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter, wash with water, and dry the solid product.

    • Self-Validation: Confirm the formation of the acetamide via IR spectroscopy (appearance of a strong amide C=O stretch) and NMR.

  • Synthesis of Final Thiazole Derivatives:

    • Dissolve the chloroacetamide product from Step 2 in a polar aprotic solvent (e.g., DMF).

    • Add the desired secondary amine (1.2 eq.).

    • Reflux the mixture for 4-6 hours. The secondary amine acts as a nucleophile, displacing the chlorine atom to form the final product.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and pour it into water to precipitate the final compound.

    • Self-Validation: Purify the final product by recrystallization. Characterize thoroughly using TLC, melting point, IR, ¹H NMR, and mass spectrometry to confirm its structure and purity. [1][11]

Section 3: Protocols for Preclinical Evaluation

Once synthesized and characterized, the novel thiazole derivatives must be evaluated for their anti-inflammatory potential using a tiered approach of in vitro and in vivo assays.

Protocol 3.1: In Vitro COX-1/COX-2 Inhibition Assay

Principle: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified COX-1 and COX-2. The activity is typically measured by monitoring the oxygen consumption or the formation of prostaglandin E2 (PGE2) via an ELISA kit. This allows for the determination of potency (IC50) and selectivity.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test compounds (thiazole derivatives) dissolved in DMSO

  • Reference compounds: Naproxen (non-selective), Celecoxib (COX-2 selective)

  • Assay buffer (e.g., Tris-HCl)

  • PGE2 ELISA kit or oxygen consumption electrode

  • 96-well microplates and plate reader

Step-by-Step Procedure:

  • Prepare serial dilutions of test compounds and reference compounds in assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.

  • Add the test compounds or reference compounds to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

  • Stop the reaction by adding a stopping agent (e.g., HCl).

  • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

  • Calculate the COX-2 selectivity index (SI) = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Causality & Interpretation: A low IC50 value indicates high potency. A high SI value suggests that the compound is less likely to cause the gastrointestinal side effects associated with COX-1 inhibition. This assay is a critical first step to identify promising lead candidates. [7]

Protocol 3.2: In Vivo Carrageenan-Induced Paw Edema Model

Principle: This is a standard and widely used model for evaluating acute inflammation. [1][11]Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.

Materials:

  • Wistar rats or Swiss albino mice (6-8 per group)

  • Test compounds (thiazole derivatives)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Reference drug: Nimesulide or Indomethacin (e.g., 10 mg/kg) [7][11]* 1% w/v Carrageenan solution in sterile saline

  • Plethysmometer (for measuring paw volume)

  • Oral gavage needles

Step-by-Step Procedure:

  • Fast the animals overnight but allow free access to water.

  • Divide the animals into groups: Group I (Vehicle Control), Group II (Reference Drug), and Groups III-V (Test Compounds at different doses, e.g., 25, 50, 100 mg/kg).

  • Measure the initial paw volume (V₀) of the right hind paw of each animal using a plethysmometer.

  • Administer the vehicle, reference drug, or test compounds orally (p.o.) via gavage.

  • After 1 hour (to allow for drug absorption), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of all animals.

  • Measure the paw volume (Vₜ) at regular intervals post-carrageenan injection, typically at 1, 2, 3, and 4 hours. [1][11] Data Analysis:

  • Calculate the volume of edema at each time point: Edema Volume = Vₜ - V₀.

  • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula:

    • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

Causality & Interpretation: A statistically significant reduction in paw edema volume in the treated groups compared to the control group indicates in vivo anti-inflammatory activity. [11]This model validates the in vitro findings in a complex biological system. The time course of inhibition can provide insights into the compound's pharmacokinetic and pharmacodynamic properties. For instance, some nitro-substituted thiazole derivatives have shown better performance than the standard drug Nimesulide in this assay. [11]

Section 4: Data Interpretation and Lead Optimization

The data generated from the in vitro and in vivo assays are used to establish a Structure-Activity Relationship (SAR) and guide the lead optimization process.

Summarizing Quantitative Data

Organizing results into a clear table is essential for comparing the potency, selectivity, and efficacy of different derivatives.

CompoundR-GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 SI% Edema Inhibition (3h @ 50 mg/kg)
3a -N(CH₃)₂15.21.88.435%
3c -NO₂ (para)25.50.551.044% [11]
3d -Cl (para)18.90.921.041% [11]
Nimesulide (Standard)50.10.2250.540% [11]
Hypothetical data combined with literature findings for illustrative purposes.
Structure-Activity Relationship (SAR) Insights

From the table above, several SAR insights can be drawn:

  • The presence of an electron-withdrawing group like nitro (-NO₂) at the para position of the phenyl ring (Compound 3c) significantly enhances COX-2 selectivity and in vivo efficacy.

  • Substitution at the second position of the thiazole scaffold is critical for eliciting biological activity. [9]* Molecular hybridization, such as combining the thiazole core with other pharmacologically active moieties like indole, can lead to potent anti-inflammatory effects. This iterative process of synthesis, testing, and SAR analysis is central to modern drug discovery.

Lead_Optimization design Design & Synthesize New Analogs invitro In Vitro Screening (COX/LOX IC50) design->invitro Test invivo In Vivo Testing (Paw Edema Model) invitro->invivo Validate sar Analyze SAR Data (Potency, Selectivity) invivo->sar Interpret sar->design Refine lead Optimized Lead Candidate sar->lead Identify

Caption: The iterative cycle of lead optimization in drug discovery.

Conclusion and Future Perspectives

Thiazole derivatives represent a highly promising and versatile class of compounds for the development of next-generation anti-inflammatory drugs. Their synthetic tractability and ability to potently inhibit key inflammatory targets like COX and LOX enzymes make them attractive candidates for further investigation. Future research should focus on optimizing COX-2 selectivity to minimize side effects, exploring dual COX/LOX inhibitors for broader efficacy, and investigating novel mechanisms of action beyond the arachidonic acid pathway. The protocols and insights provided in this guide offer a robust framework for researchers to synthesize, evaluate, and optimize novel thiazole-based therapeutics to address the significant unmet needs in the treatment of inflammatory diseases.

References

  • Synthesis and anti-inflammatory activity of thiazole deriv
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024).
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. (n.d.). PubMed.
  • A review on progress of thiazole derivatives as potential anti-inflamm
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research.
  • Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole deriv
  • Organosilicon-Containing Thiazole Derivatives as Potential Lipoxygenase Inhibitors and Anti-Inflamm
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (n.d.). PubMed Central.
  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). Frontiers.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. (n.d.). Google AI Search.
  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.).
  • (PDF) Thiazole derivatives: prospectives and biological applications. (2024).
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PMC - NIH.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (n.d.). PubMed.

Sources

Application Notes & Protocols: Strategic Functionalization of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone for designing novel molecular entities. The specific molecule, Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate, serves as an exceptionally versatile building block. The presence of an aryl bromide provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, allowing for the precise and modular installation of diverse functional groups. This guide provides detailed protocols for leveraging this "handle" to synthesize a library of derivatives through established and reliable synthetic transformations.

Synthesis of the Starting Material

Before functionalization, the synthesis of the core scaffold, this compound, is required. A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from established Hantzsch synthesis procedures.[2]

Reaction Scheme:

  • 2-Bromo-1-(2-bromophenyl)ethanone + Ethyl thiooxamate → this compound

Materials & Reagents:

Reagent MW ( g/mol ) Equivalents Amount
2-Bromo-1-(2-bromophenyl)ethanone 277.92 1.0 10.0 g
Ethyl thiooxamate 133.17 1.0 4.79 g
Ethanol (EtOH) 46.07 - 150 mL
Ethyl Acetate (EtOAc) 88.11 - As needed
Saturated NaHCO₃ solution - - As needed
Brine - - As needed

| Anhydrous MgSO₄ | 120.37 | - | As needed |

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-1-(2-bromophenyl)ethanone (10.0 g, 36.0 mmol) and ethanol (150 mL).

  • Add ethyl thiooxamate (4.79 g, 36.0 mmol) to the solution.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Palladium-Catalyzed Functionalization Strategies

The C-Br bond on the phenyl ring is a prime site for palladium-catalyzed cross-coupling, a class of reactions that won the 2010 Nobel Prize in Chemistry for its power in forming C-C, C-N, and other bonds.[3] We will explore four primary transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and the Heck reaction.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling cluster_heck Heck Reaction start This compound suzuki_reagent R-B(OH)₂ start->suzuki_reagent buchwald_reagent R₂NH start->buchwald_reagent sono_reagent R-C≡CH start->sono_reagent heck_reagent Alkene start->heck_reagent suzuki_product C-C Bond Formation (Aryl/Vinyl) suzuki_reagent->suzuki_product Pd Catalyst, Base buchwald_product C-N Bond Formation (Amine) buchwald_reagent->buchwald_product Pd Catalyst, Base sono_product C-C Bond Formation (Alkyne) sono_reagent->sono_product Pd/Cu Catalyst, Base heck_product C-C Bond Formation (Alkene) heck_reagent->heck_product Pd Catalyst, Base Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂(R) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 ar_r Ar-R (Product) reductive_elimination->ar_r ar_br Ar-Br (Thiazole Substrate) ar_br->oxidative_addition r_b R-B(OH)₂ + Base r_b->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3.1.1: Suzuki Coupling with Phenylboronic Acid

Reagent MW ( g/mol ) Equivalents Amount
This compound 326.20 1.0 326 mg (1.0 mmol)
Phenylboronic Acid 121.93 1.5 183 mg (1.5 mmol)
Pd(dppf)Cl₂ 731.70 0.03 22 mg (0.03 mmol)
Sodium Carbonate (Na₂CO₃) 105.99 2.5 265 mg (2.5 mmol)

| Toluene/Water | - | - | 10 mL (4:1 v/v) |

Step-by-Step Procedure:

  • Add this compound, phenylboronic acid, and Na₂CO₃ to an oven-dried Schlenk flask containing a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the catalyst, Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the organic phase with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via flash column chromatography (silica gel) to obtain the biaryl product.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful method for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals. [4][5]It allows for the coupling of aryl halides with a vast range of primary and secondary amines under relatively mild conditions, overcoming the limitations of classical methods. [4] Causality: The choice of ligand is critical. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination step, which is typically the rate-limiting step, and to prevent catalyst decomposition. [6]A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine, generating the active nucleophile. [6] Protocol 3.2.1: Buchwald-Hartwig Coupling with Morpholine

Reagent MW ( g/mol ) Equivalents Amount
This compound 326.20 1.0 326 mg (1.0 mmol)
Morpholine 87.12 1.2 105 mg (1.2 mmol)
Pd₂(dba)₃ 915.72 0.01 9.2 mg (0.01 mmol)
XPhos 476.62 0.04 19 mg (0.04 mmol)
Sodium tert-butoxide (NaOtBu) 96.10 1.4 135 mg (1.4 mmol)

| Toluene | - | - | 10 mL |

Step-by-Step Procedure:

  • In a glovebox, add NaOtBu, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), and XPhos to an oven-dried Schlenk tube.

  • Outside the glovebox, add this compound to the tube.

  • Evacuate and backfill the tube with argon three times.

  • Add dry, degassed toluene (10 mL) followed by morpholine (1.2 mmol) via syringe.

  • Seal the tube and heat the mixture to 100-110 °C for 18-24 hours.

  • Cool to room temperature, dilute with diethyl ether, and filter through Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne. [7][8]This transformation is invaluable for synthesizing conjugated enynes and aryl alkynes, which are important structures in materials science and natural product synthesis. [8] Causality: The reaction typically employs a dual catalytic system. A palladium catalyst activates the aryl halide via oxidative addition, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. [9]This acetylide then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the product. [9]An amine base is used both as a solvent and to deprotonate the alkyne.

Protocol 3.3.1: Sonogashira Coupling with Phenylacetylene

Reagent MW ( g/mol ) Equivalents Amount
This compound 326.20 1.0 326 mg (1.0 mmol)
Phenylacetylene 102.14 1.2 123 mg (1.2 mmol)
PdCl₂(PPh₃)₂ 701.90 0.02 14 mg (0.02 mmol)
Copper(I) Iodide (CuI) 190.45 0.04 7.6 mg (0.04 mmol)
Triethylamine (TEA) 101.19 - 10 mL

| Tetrahydrofuran (THF) | 72.11 | - | 5 mL |

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride), and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add dry, degassed THF (5 mL) and triethylamine (10 mL) via syringe.

  • Add phenylacetylene via syringe and stir the mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvents under reduced pressure.

  • Dissolve the residue in ethyl acetate, and wash with saturated ammonium chloride solution and brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck Reaction for C-C (Alkenyl) Bond Formation

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity. [10]It is a powerful tool for constructing complex olefinic structures.

Causality: The mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination and insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step releases the product and regenerates a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. [11] Protocol 3.4.1: Heck Coupling with Ethyl Acrylate

Reagent MW ( g/mol ) Equivalents Amount
This compound 326.20 1.0 326 mg (1.0 mmol)
Ethyl Acrylate 100.12 1.5 150 mg (1.5 mmol)
Palladium(II) Acetate (Pd(OAc)₂) 224.50 0.02 4.5 mg (0.02 mmol)
Tri(o-tolyl)phosphine (P(o-tol)₃) 304.37 0.04 12.2 mg (0.04 mmol)
Triethylamine (TEA) 101.19 2.0 202 mg (2.0 mmol)

| Acetonitrile (MeCN) | 41.05 | - | 10 mL |

Step-by-Step Procedure:

  • Add this compound, Pd(OAc)₂, and P(o-tol)₃ to a sealable reaction tube.

  • Evacuate and backfill with argon three times.

  • Add dry, degassed acetonitrile (10 mL), followed by triethylamine and ethyl acrylate via syringe.

  • Seal the tube tightly and heat to 80-90 °C for 16-24 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic solution with 1M HCl, water, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Characterization

Successful functionalization should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the incorporation of the new functional group and the overall structural integrity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the exact mass of the synthesized compound, confirming its elemental composition.

References

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (2022). MDPI.
  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. (2022). HPU2 Journal of Science.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health (NIH).
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). National Institutes of Health (NIH).
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). National Institutes of Health (NIH).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). organic-chemistry.org.
  • Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. (n.d.). Royal Society of Chemistry.
  • Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. (2000). Organic Chemistry Portal.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). National Institutes of Health (NIH).
  • Recent Advances in Sonogashira Reactions. (2011). ResearchGate.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). National Institutes of Health (NIH).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
  • ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate synthesis. (n.d.). ChemicalBook.

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High-performance liquid chromatography (HPLC) method for Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for the Quantification of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This application note presents a comprehensive, detailed guide for the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a significant heterocyclic intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.[1][2][3] The method detailed herein is designed for researchers, quality control analysts, and drug development professionals who require a reliable analytical procedure for purity assessment, stability studies, and quality control of this key synthetic building block. The entire methodology, from initial development to full validation, adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]

Introduction and Scientific Rationale

This compound belongs to the thiazole class of heterocyclic compounds, a scaffold of considerable interest in medicinal chemistry due to its presence in numerous molecules with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9][10] Accurate quantification of this intermediate is critical to ensure the quality, purity, and consistency of downstream synthesis and, ultimately, the final active pharmaceutical ingredient (API).

The primary objective of this work was to develop a robust analytical method that is fit for its intended purpose.[7][11] Reversed-phase HPLC was selected as the technique of choice due to its wide applicability and suitability for analyzing moderately non-polar organic molecules like the target analyte.[12][13] The scientific rationale behind each step of the method development and validation process is explained to provide users with a deep understanding of the system's causality, ensuring the method is both trustworthy and easily transferable.

Analyte Information:

Compound Name This compound
Structure
Molecular Formula C₁₂H₁₀BrNO₂S
Molecular Weight 312.18 g/mol
Physicochemical Nature A relatively hydrophobic molecule due to the bromophenyl and ethyl ester groups, making it ideal for retention on a non-polar stationary phase. The aromatic and thiazole rings act as strong chromophores for UV detection.

Experimental Design

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Quaternary Pump, Vialsampler, Multicolumn Thermostat, and Variable Wavelength Detector (VWD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent C18 bonded silica column.

  • Analytical Balance: Mettler Toledo XSR205DU or equivalent.

  • pH Meter: Calibrated pH meter.

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials.

Chemicals and Reagents
  • This compound: Reference Standard (>99% purity).

  • Acetonitrile (ACN): HPLC Grade.

  • Methanol (MeOH): HPLC Grade.

  • Water: Purified, 18.2 MΩ·cm resistivity (e.g., from a Milli-Q® system).

  • Formic Acid (FA): ACS Grade, ~99%.

Optimized Chromatographic Conditions

The final, optimized conditions were determined through a systematic method development process described in Section 3.

ParameterOptimized Condition
Stationary Phase (Column) ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Composition 70 : 30
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 8 minutes

Method Development Strategy: The Scientific Justification

A systematic approach was employed to develop a robust and reliable method.[14]

  • Column Selection: The analyte is a non-polar compound, making reversed-phase chromatography the logical choice.[12] A C18 stationary phase provides strong hydrophobic interactions, ensuring adequate retention. A 150 mm length column with 5 µm particles was chosen as an industry-standard starting point, offering a good balance between efficiency and backpressure.

  • Mobile Phase Selection & Optimization:

    • Solvent Scouting: Acetonitrile and methanol were considered as organic modifiers. Acetonitrile was chosen for the final method due to its lower viscosity (leading to lower backpressure) and favorable UV transparency.[15]

    • pH Control: The thiazole moiety contains a nitrogen atom that can be protonated. To ensure consistent retention time and sharp peak shape, the mobile phase pH was controlled on the acidic side.[15] A 0.1% solution of formic acid in water was used as the aqueous component. This suppresses the ionization of any residual silanols on the stationary phase and ensures the analyte is in a single, consistent protonation state.

    • Determining Elution Strength: A broad "scouting" gradient (e.g., 5% to 95% ACN over 20 minutes) was initially run to determine the approximate organic solvent concentration needed to elute the analyte. The analyte eluted at approximately 70% ACN. Based on this, an isocratic method was deemed suitable for this single-analyte quantification, simplifying the method and improving reproducibility. The final ratio of 70:30 (ACN:Aqueous) was selected to achieve a retention time of approximately 4-6 minutes, allowing for sufficient resolution from the solvent front without an excessively long run time.

  • Wavelength Selection: The reference standard was dissolved in the mobile phase and scanned using the DAD/VWD from 200 to 400 nm. A significant absorbance maximum was observed around 254 nm, which was selected for quantification to ensure high sensitivity.

Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL Class A volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to construct the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by accurately weighing a quantity expected to contain the analyte and dissolving it in the mobile phase to achieve a final concentration within the linear range of the method (e.g., 25 µg/mL).

Method Validation Protocol & Results

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][5][6][7]

Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2) cluster_report Finalization Dev Method Development & Optimization Protocol Write Validation Protocol Dev->Protocol Standards Prepare Standards & Samples Protocol->Standards Spec Specificity Standards->Spec Lin Linearity Acc Accuracy Prec Precision (Repeatability & Intermediate) LOD LOD & LOQ Rob Robustness Report Validation Report Generation Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report Rob->Report SOP Final SOP Report->SOP

Caption: Workflow for Analytical Method Validation.

Specificity
  • Protocol: The specificity of the method was evaluated by injecting the mobile phase (blank), a standard solution, and a sample solution. Stress studies were also performed by subjecting a sample solution to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and thermal (80°C) degradation.

  • Results: The chromatogram of the blank showed no interfering peaks at the retention time of the analyte. The peak for this compound was well-resolved from all degradation products in the stressed samples, demonstrating the stability-indicating nature of the method.

Linearity
  • Protocol: Linearity was assessed by preparing and injecting six concentrations of the standard solution across a range of 1-100 µg/mL. A calibration curve was generated by plotting the peak area against the concentration.

  • Results: The method demonstrated excellent linearity over the tested range.

ParameterResultAcceptance Criteria
Linearity Range 1 - 100 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Regression Equation y = 45821x + 1250-
Accuracy (Recovery)
  • Protocol: Accuracy was determined by spiking a known amount of sample with the reference standard at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). Each level was prepared in triplicate.

  • Results: The recovery values were within the acceptable limits, indicating the method's accuracy.

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.5%0.45%98.0 - 102.0% Recovery
100% 100.2%0.31%≤ 2.0% RSD
120% 100.8%0.52%
Precision
  • Protocol:

    • Repeatability (Intra-day): Six replicate injections of the 100% concentration level (25 µg/mL) were performed on the same day.

    • Intermediate Precision (Inter-day): The repeatability study was repeated on a different day by a different analyst using a different HPLC system.

  • Results: The low %RSD values confirm the high precision of the method.

Precision Type% RSDAcceptance Criteria
Repeatability 0.38%≤ 2.0%
Intermediate Precision 0.65%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Results:

ParameterResult
LOD 0.2 µg/mL
LOQ 0.6 µg/mL
Robustness
  • Protocol: The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

  • Results: The system suitability parameters (retention time, peak asymmetry, theoretical plates) remained well within the acceptance criteria for all varied conditions, demonstrating the method's robustness.

Standard Operating Protocol (SOP) for Routine Analysis

This section provides a concise, step-by-step protocol for routine quantification.

SOP_Workflow Prep 1. Prepare Mobile Phase (ACN:0.1% FA in H2O, 70:30) Equil 2. Equilibrate System (Flow: 1.0 mL/min, Temp: 30°C) Prep->Equil SST 3. Perform System Suitability Test (Inject Standard 5x) Equil->SST SamplePrep 4. Prepare Sample and Standard Solutions SST->SamplePrep Sequence 5. Create and Run Sequence (Blank, Standard, Samples) SamplePrep->Sequence Process 6. Process Data (Integrate Peaks) Sequence->Process Report 7. Calculate and Report Results Process->Report

Caption: Standard Operating Protocol for sample analysis.

  • System Preparation: Prepare the mobile phase as described in Table 2.3. Purge the pump lines and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Perform five replicate injections of a working standard solution (e.g., 25 µg/mL). The %RSD for the peak area should be ≤ 2.0%, the tailing factor ≤ 1.5, and the theoretical plates ≥ 2000.

  • Analysis: Inject a blank (mobile phase), followed by a standard solution for calibration, and then the sample solutions.

  • Data Processing: Integrate the peak corresponding to this compound.

  • Calculation: Quantify the amount of analyte in the sample using the peak area response from the calibration standard.

Conclusion

This application note describes a validated, stability-indicating RP-HPLC method that is rapid, simple, accurate, and precise for the quantification of this compound. The systematic development and rigorous validation in accordance with ICH guidelines ensure that the method is robust and suitable for routine quality control and stability analysis in research and industrial settings.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Compliance Academy (ECA) URL: [Link]

  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (via ECA) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Steps for HPLC Method Development Source: Pharmaguideline URL: [Link]

  • Title: Guides for method development Source: YMC CO., LTD. URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

  • Title: Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

Sources

Application Notes and Protocols: Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate as a Scaffold for Novel Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Agrochemical Research

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Thiazole Scaffold

In the relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles, the strategic selection of core chemical scaffolds is paramount. Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate emerges as a compound of significant interest, embodying a convergence of structural motifs known for potent biological activity. The thiazole ring is a privileged five-membered heterocycle, forming the backbone of numerous successful pharmaceutical and agricultural products.[1][2][3][4] Its presence is often associated with potent fungicidal, herbicidal, and insecticidal properties.[1]

This guide provides a comprehensive overview of the potential applications of this compound in agrochemical research. It details its synthesis, explores plausible mechanisms of action based on its structural components, and provides detailed, field-proven protocols for its systematic screening as a fungicide, herbicide, and insecticide.

Structural Rationale for Bioactivity:

  • Thiazole Core: This heterocycle is a bioisostere of other rings found in bioactive molecules and can engage in crucial hydrogen bonding and other non-covalent interactions with biological targets.[2][3] Its derivatives have been successfully commercialized, such as the fungicide Thiabendazole and the systemic acquired resistance (SAR) inducer, Isotianil.[5]

  • 2-Bromophenyl Moiety: The presence of a halogen, specifically bromine, on the phenyl ring can significantly enhance the lipophilicity of the molecule. This property is critical for its ability to penetrate the waxy cuticles of plants, the cell walls of fungi, or the exoskeletons of insects. Furthermore, the bromine atom can act as a key binding point within a target protein's active site.

  • Ethyl Carboxylate Group: This ester group at the 2-position of the thiazole ring can modulate the compound's solubility and transport properties. It may also serve as a handle for further chemical modification to optimize activity and pharmacokinetic properties.

Synthesis Pathway

The most common and efficient route to synthesize this compound is via the Hantzsch thiazole synthesis. This involves the condensation reaction between an α-haloketone and a thioamide.

General Synthesis Scheme: The synthesis proceeds by reacting 2-bromo-1-(2-bromophenyl)ethanone with ethyl thiooxamate in a suitable solvent like ethanol, typically under reflux conditions.[6]

cluster_start Starting Materials reagent1 2-Bromo-1-(2-bromophenyl)ethanone reaction Hantzsch Thiazole Synthesis (Condensation in Ethanol, Reflux) reagent1->reaction α-Haloketone reagent2 Ethyl Thiooxamate reagent2->reaction Thioamide product This compound reaction->product Cyclization

Caption: Hantzsch synthesis of the target compound.

Plausible Mechanisms of Action & Screening Strategy

The structural alerts within this compound suggest multiple potential mechanisms of action, making it a versatile candidate for broad-spectrum agrochemical screening.

Fungicidal Activity

Thiazole-containing molecules are well-established as potent fungicides.[5] Two primary mechanisms are of high interest for this scaffold.

  • Ergosterol Biosynthesis Inhibition: Similar to azole fungicides, thiazoles can inhibit the cytochrome P450 demethylase enzyme, which is critical for converting lanosterol to ergosterol.[5] The disruption of ergosterol, a vital component of the fungal cell membrane, leads to altered membrane permeability and ultimately cell death.[5]

  • Succinate Dehydrogenase (SDH) Inhibition: Many modern carboxamide fungicides target Complex II of the mitochondrial respiratory chain, specifically the enzyme succinate dehydrogenase (SDH). Several pyrazole-thiazole carboxamide derivatives have been rationally designed as SDH inhibitors, showing excellent activity.[7][8] It is plausible that this compound or its derivatives could bind to the ubiquinone-binding site of the SDH complex, disrupting fungal respiration and energy production.[9]

Herbicidal Activity

Thiazole and thiadiazole derivatives have been developed as herbicides.[1][10] A key target for this class of compounds is Protoporphyrinogen Oxidase (PPO).

  • PPO Inhibition: PPO is a crucial enzyme in the biosynthesis pathway of both chlorophyll and heme.[11] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cellular damage through the formation of reactive oxygen species, leading to membrane disruption and plant death.[11]

Insecticidal Activity

While less common than fungicidal or herbicidal applications, certain structural features suggest potential insecticidal action. The bromophenyl group is found in insecticides like chlorfenapyr (a pyrrole derivative), where it contributes to the molecule's overall efficacy.[12]

  • Target Versatility: The mode of action could be diverse, potentially including disruption of the insect nervous system, inhibition of chitin synthesis, or interference with mitochondrial respiration.[13] Screening against a range of insect pests is necessary to identify any potential activity.

The following workflow provides a logical progression for screening the compound.

cluster_screening Primary In Vitro Screening synthesis Synthesis & Purification of Test Compound fungal Fungicidal Screen (Mycelial Growth) synthesis->fungal Dose-Response herbi Herbicidal Screen (Seed Germination) synthesis->herbi Dose-Response insect Insecticidal Screen (Diet Incorporation) synthesis->insect Dose-Response analysis Data Analysis (Calculate EC₅₀ / LC₅₀) fungal->analysis herbi->analysis insect->analysis lead_id Lead Candidate Identification analysis->lead_id Potency & Spectrum

Caption: Overall workflow for agrochemical screening.

Detailed Experimental Protocols

Causality and Self-Validation: In all protocols, the inclusion of a negative control (solvent only) and a positive control (a commercial agrochemical with a known mode of action) is mandatory. The negative control validates that the observed effects are due to the test compound and not the solvent carrier. The positive control confirms that the assay is performing as expected and provides a benchmark for the potency of the test compound.

Protocol 1: In Vitro Antifungal Screening (Mycelial Growth Inhibition)

Objective: To determine the median effective concentration (EC₅₀) of this compound against key phytopathogenic fungi.

Materials:

  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Culture Medium: Potato Dextrose Agar (PDA)

  • Target Fungi: Botrytis cinerea, Sclerotinia sclerotiorum, Rhizoctonia solani, Valsa mali

  • Positive Control: Fluxapyroxad (an SDH inhibitor) or Thiabendazole

  • Equipment: Sterile petri dishes (90 mm), laminar flow hood, autoclave, micropipettes, cork borer (5 mm), incubator, digital calipers.

Methodology:

  • Stock Solution Preparation: Prepare a 10,000 mg/L stock solution of the test compound and the positive control by dissolving them in sterile DMSO.

    • Rationale: A high-concentration stock in DMSO allows for minimal solvent addition to the final medium, reducing potential solvent toxicity.

  • Poisoned Medium Preparation: Autoclave the PDA medium and allow it to cool to approximately 50-55°C in a water bath.

  • Under sterile conditions in a laminar flow hood, add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 mg/L). Add an equivalent volume of DMSO to the negative control plates.

    • Rationale: Adding the compound to cooled agar prevents potential thermal degradation. A serial dilution series is essential for determining the dose-response curve and calculating the EC₅₀.

  • Pour approximately 20 mL of the amended PDA into each sterile petri dish. Allow the plates to solidify. Prepare three replicate plates for each concentration.

  • Inoculation: Using a sterile 5 mm cork borer, cut a mycelial disc from the edge of an actively growing (3-5 day old) culture of the target fungus.

  • Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate.

  • Incubation: Seal the plates with paraffin film and incubate them at 25 ± 1°C in the dark.

  • Data Collection: When the fungal growth in the negative control plates has nearly reached the edge of the dish, measure the diameter of the fungal colony in all plates in two perpendicular directions using digital calipers.

  • Data Analysis:

    • Calculate the average colony diameter for each treatment.

    • Calculate the percentage of mycelial growth inhibition using the formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

    • Use probit analysis software to calculate the EC₅₀ value (the concentration that causes 50% inhibition of growth).

Data Presentation:

Concentration (mg/L)Mean Colony Diameter (mm) ± SDInhibition Rate (%)
Control (DMSO)0
3.125
6.25
12.5
25
50
100
Positive Control
EC₅₀ (mg/L) [Calculated Value]
Protocol 2: In Vitro Herbicidal Screening (Petri Dish Seed Germination Assay)

Objective: To assess the pre-emergence herbicidal activity of the test compound on representative monocot and dicot weeds.

Materials:

  • Test Compound: this compound

  • Solvent/Carrier: Acetone with 0.1% Tween-80

    • Rationale: Acetone is a volatile solvent that will evaporate, leaving the compound behind. Tween-80 is a surfactant that helps to ensure uniform distribution of the compound.

  • Test Species: Echinochloa crus-galli (barnyard grass, monocot), Amaranthus retroflexus (redroot pigweed, dicot)

  • Positive Control: A commercial pre-emergence herbicide (e.g., Pendimethalin)

  • Equipment: Sterile petri dishes (90 mm), Whatman No. 1 filter paper, micropipettes, growth chamber with controlled light and temperature, ruler.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution (e.g., 1000 mg/L) of the test compound and positive control in the acetone/Tween-80 carrier.

  • Plate Preparation: Place two layers of sterile filter paper into each petri dish.

  • Apply 2 mL of the test solution at various concentrations (e.g., 200, 100, 50, 25 mg/L) evenly onto the filter paper. Prepare a negative control with the solvent/carrier only. Allow the acetone to evaporate completely in a fume hood.

  • Seed Placement: Arrange 20-30 seeds of the test weed species evenly on the surface of the treated filter paper.

  • Germination: Add 5 mL of sterile distilled water to each dish. Seal the dishes with paraffin film.

  • Incubation: Place the petri dishes in a growth chamber at 25°C with a 16h light / 8h dark photoperiod.

  • Data Collection: After 7-10 days, record the germination rate. Carefully remove the seedlings and measure the root length and shoot length of 10 randomly selected seedlings from each replicate.

  • Data Analysis:

    • Calculate the percentage inhibition of germination, root growth, and shoot growth relative to the negative control.

    • Determine the concentration required for 50% inhibition (GR₅₀) for each parameter.

Data Presentation:

Concentration (mg/L)Germination Inhibition (%)Root Length Inhibition (%)Shoot Length Inhibition (%)
Control000
25
50
100
200
Positive Control
Protocol 3: In Vitro Insecticidal Screening (Larval Diet Incorporation Assay)

Objective: To evaluate the ingestion toxicity and determine the median lethal concentration (LC₅₀) of the test compound against a model lepidopteran pest.

Materials:

  • Test Compound: this compound

  • Solvent: Acetone

  • Test Insect: 3rd instar larvae of Spodoptera frugiperda (fall armyworm)

  • Positive Control: A commercial insecticide with ingestion activity (e.g., Emamectin benzoate)

  • Equipment: Artificial insect diet, 24-well insect rearing plates, micropipettes, fine-tipped paintbrush for transferring larvae.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the test compound and positive control in acetone.

  • Diet Preparation: Prepare the artificial diet according to the supplier's instructions. While the diet is still liquid and cooled to just above its solidification point, add the appropriate volume of the test solution to achieve the desired final concentrations (e.g., 400, 200, 100, 50, 25 µg/mL). Add an equivalent volume of acetone to the control diet and mix thoroughly.

    • Rationale: Incorporating the compound into the diet ensures that toxicity is measured primarily through ingestion.

  • Dispense the treated diet into the wells of the 24-well plates (approx. 1 mL per well) and allow it to solidify.

  • Infestation: Using a fine-tipped paintbrush, carefully transfer one 3rd instar larva into each well.

  • Incubation: Seal the plates with a breathable cover and place them in an incubator at 26 ± 1°C, with a 16h light / 8h dark photoperiod and 60-70% relative humidity.

  • Data Collection: Record the number of dead larvae at 24, 48, and 72 hours post-infestation. Larvae that do not move when prodded with the paintbrush are considered dead.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula if necessary.

    • Use probit analysis to calculate the LC₅₀ value (the concentration that causes 50% mortality) at the 72-hour time point.

Data Presentation:

Concentration (µg/mL)No. of Larvae TestedNo. of Dead Larvae (72h)Mortality Rate (%)
Control (Acetone)24
2524
5024
10024
20024
40024
Positive Control24
LC₅₀ (µg/mL) [Calculated Value]

References

  • EBSCO. (n.d.). Thiazole antifungals | Research Starters.
  • Weng, J., et al. (n.d.). Synthesis and Herbicidal Activity of Amide Derivatives Containing Thiazole Moiety. Asian Journal of Chemistry.
  • Bentham Science. (2020). Synthesis and Herbicidal Activities of Novel Thiazole PPO Inhibitors.
  • Zhang, Y., et al. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. PubMed.
  • ResearchGate. (2025). Herbicidal activity of 1,3,4-thiadiazole derivatives.
  • Hao, Z., et al. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity.
  • Hao, Z., et al. (2022). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214.
  • ChemicalBook. (n.d.). ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate synthesis.
  • Chem-Impex. (n.d.). 2-(4-Bromophenyl)thiazole-4-carboxylic acid ethyl ester.
  • CABI. (n.d.). AC 303630 - an insecticide/acaricide from a novel class of chemistry. CABI Digital Library.
  • Liu, Y., et al. (n.d.). Design, synthesis and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed Central.
  • Wu, Q., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Publishing.
  • International Journal of Pharmaceutical Sciences and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities.
  • ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications.
  • Zhang, J., et al. (n.d.). Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17. PubMed Central.

Sources

Application Notes & Protocols: Characterizing Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The thiazole ring is a five-membered heterocyclic scaffold containing both sulfur and nitrogen, which has emerged as a "privileged structure" in medicinal chemistry. This versatile core is present in numerous FDA-approved drugs and a vast array of biologically active compounds. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties[1][2][3]. Their ability to act as bioisosteres for other aromatic or heterocyclic rings and engage in diverse non-covalent interactions with biological targets underpins their success in drug discovery.

Specifically, the substitution pattern on the thiazole ring, such as the presence of a phenyl group, can significantly influence the biological activity. Phenylthiazole derivatives, for instance, have been investigated as potent anticancer agents that can induce cytotoxicity, cell cycle arrest, and apoptosis[4][5]. The inclusion of a halogen, such as bromine on the phenyl ring, can further modulate the compound's physicochemical properties and target engagement, often enhancing its potency[3].

This document provides a detailed guide for researchers interested in elucidating the biological activity of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate , a specific derivative within this promising class of compounds. While direct biological data for this exact molecule is not extensively published, based on the activities of structurally related thiazole compounds, we will outline a strategic series of cell-based assays to comprehensively profile its potential as a therapeutic agent. The following protocols are designed to be robust and self-validating, providing a clear path from initial cytotoxicity screening to more in-depth mechanistic studies.

Part 1: Initial Assessment of Cytotoxicity and Antiproliferative Effects

The first critical step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely adopted, reliable colorimetric method for this purpose. It measures the metabolic activity of living cells, which serves as an indicator of cell viability.

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for quantifying a substance's cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer)[1][6][7]

  • Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and count the cells. Seed 1 x 10^4 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM)[1]. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity[7].

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium and 0.1% DMSO as a vehicle control, and wells with untreated cells as a negative control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

ParameterDescriptionExample Value
Cell Line Human Breast AdenocarcinomaMCF-7
Seeding Density Cells per well10,000
Treatment Duration Hours24, 48, 72
Compound Conc. µM0.1 - 100
IC50 Half-maximal inhibitory concentrationTo be determined

Part 2: Investigating the Mechanism of Cell Death - Apoptosis vs. Necrosis

Once cytotoxicity is established, the next logical step is to determine the mode of cell death induced by the compound. Apoptosis (programmed cell death) is a preferred mechanism for anticancer agents as it typically does not elicit an inflammatory response. The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between apoptosis and necrosis.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cancer cells treated with this compound at its IC50 concentration

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • The cell populations will be distinguished as follows:

      • Live cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Cell PopulationAnnexin V-FITCPropidium Iodide (PI)
Viable--
Early Apoptosis+-
Late Apoptosis/Necrosis++
Visualization of Apoptosis Assay Workflow

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis cluster_results Results Quadrants seed Seed cells in 6-well plate treat Treat with Compound (IC50) for 24h seed->treat harvest Harvest and wash cells with PBS treat->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min in dark stain->incubate flow Flow Cytometry Analysis incubate->flow Q1 Live (Annexin V- / PI-) Q2 Early Apoptosis (Annexin V+ / PI-) Q3 Late Apoptosis/Necrosis (Annexin V+ / PI+) Q4 Necrotic (Annexin V- / PI+)

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

Part 3: Delving Deeper - Cell Cycle and Migration/Invasion Assays

If the compound induces cytotoxicity and apoptosis, further investigation into its effects on cell cycle progression and the metastatic potential of cancer cells is warranted. Many thiazole derivatives have been shown to arrest the cell cycle at specific phases and inhibit cell migration and invasion[6][8][9].

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Principle: This protocol uses propidium iodide (PI) to stain the DNA of cells. The amount of PI fluorescence is directly proportional to the amount of DNA. By analyzing the fluorescence intensity of a population of cells, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a compound-induced cell cycle arrest.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the IC50 concentration of the compound for 24 hours. Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Analysis: Incubate for 30 minutes in the dark and analyze by flow cytometry.

Protocol 4: Transwell Migration and Invasion Assay

Principle: These assays use a two-chamber system (a "Transwell" insert) to assess the ability of cells to move towards a chemoattractant. For the invasion assay, the insert's membrane is coated with a layer of Matrigel, a basement membrane matrix, which cells must degrade and penetrate to migrate.

Procedure:

  • Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert (8 µm pore size) with Matrigel.

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.

  • Treatment: Add this compound at a non-lethal concentration to the upper chamber.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours.

  • Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the stained cells under a microscope.

Visualization of Key Cellular Processes Targeted by Thiazole Derivatives

Cellular_Targets cluster_processes Potential Cellular Effects cluster_assays Corresponding Assays Compound Ethyl 4-(2-bromophenyl) thiazole-2-carboxylate Proliferation Cell Proliferation Compound->Proliferation Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction CellCycle Cell Cycle Progression Compound->CellCycle Arrest Metastasis Migration & Invasion Compound->Metastasis Inhibition MTT MTT Assay Proliferation->MTT AnnexinV Annexin V / PI Assay Apoptosis->AnnexinV FlowCycle Cell Cycle Analysis CellCycle->FlowCycle Transwell Transwell Assay Metastasis->Transwell

Sources

Application Notes & Protocols: In Vitro Evaluation of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of pharmacological activities, including anticancer properties.[1][2][3] Derivatives of thiazole have shown promise by targeting various cellular processes critical for cancer cell proliferation and survival, such as protein kinase signaling.[1][4] This guide provides a comprehensive framework for the in vitro evaluation of novel Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate derivatives. It offers detailed, field-proven protocols for assessing cytotoxicity, elucidating mechanisms of action, and analyzing effects on gene expression, thereby enabling a robust preclinical characterization of this promising class of compounds.

Part 1: Foundational Strategy for In Vitro Evaluation

Scientific Rationale: The Promise of Thiazole Derivatives

Thiazole-containing molecules are prevalent in clinically approved drugs and are known to exhibit significant biological activities.[1][2][3] Their unique structural features allow for diverse interactions with biological targets, particularly protein kinases, which are often dysregulated in cancer.[4] The 4-phenylthiazole core, as present in the this compound series, has been a focus of synthetic efforts to develop new anticancer agents.[2][5][6][7] The introduction of a bromophenyl group can enhance biological activity through various mechanisms, including improved target binding. This document outlines a systematic approach to characterize the anticancer potential of these novel derivatives, moving from broad cytotoxicity screening to more focused mechanistic studies.

Compound Handling and Preparation

Scientific integrity begins with proper sample handling. The accuracy and reproducibility of in vitro assays are critically dependent on the quality and preparation of the test compounds.

  • Solubility Testing: Before initiating biological assays, determine the solubility of each derivative in common laboratory solvents. Dimethyl sulfoxide (DMSO) is a standard choice for creating high-concentration stock solutions. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level (typically ≤ 0.5%) to avoid solvent-induced artifacts.

  • Stock Solution Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw a fresh aliquot of the stock solution and prepare serial dilutions in a complete cell culture medium to achieve the desired final concentrations for treatment. Ensure thorough mixing to maintain homogeneity.

Part 2: Core Experimental Protocols

This section details the primary assays for a comprehensive in vitro evaluation, beginning with an assessment of general cytotoxicity and progressing to the elucidation of the underlying mechanism of action.

Protocol: Cytotoxicity Screening via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8][9] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[7][9] The intensity of the color is directly proportional to the number of viable cells.[7]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in a complete culture medium. After 24 hours, carefully remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (DMSO at the highest concentration used) and an untreated control.

  • Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[3] During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve. The half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited, can then be determined using non-linear regression analysis.

Data Presentation:

Summarize the IC₅₀ values in a clear, tabular format for easy comparison across different cell lines and derivatives.

CompoundCancer Cell LineIC₅₀ (µM) ± SD
Derivative 1MCF-7 (Breast)5.2 ± 0.4
Derivative 1A549 (Lung)8.9 ± 0.7
Derivative 2MCF-7 (Breast)12.5 ± 1.1
Derivative 2A549 (Lung)18.3 ± 1.5
Doxorubicin (Control)MCF-7 (Breast)0.8 ± 0.1
Doxorubicin (Control)A549 (Lung)1.2 ± 0.2
Protocol: Investigating Apoptosis via Western Blotting

Western blotting is a powerful technique to detect specific proteins and can reveal the modulation of key signaling pathways, such as apoptosis.[3] The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Key markers include the cleavage of caspases (e.g., Caspase-3) and Poly (ADP-ribose) polymerase (PARP).

Methodology:

  • Cell Treatment and Lysis: Culture cells in 6-well plates and treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize them to the loading control. Compare the expression levels of apoptotic markers in treated versus untreated cells. An increase in cleaved Caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio, would indicate the induction of apoptosis.

Visualization of Experimental Workflow:

G cluster_prep Cell Preparation & Treatment cluster_protein Protein Processing cluster_detection Immunodetection a Seed Cells in 6-well Plates b Incubate 24h a->b c Treat with Thiazole Derivatives (IC50) b->c d Incubate 24-48h c->d e Harvest & Lyse Cells d->e f Quantify Protein (BCA) e->f g SDS-PAGE Separation f->g h Transfer to PVDF g->h i Block Membrane h->i j Primary Antibody (e.g., Cleaved Caspase-3) i->j k Secondary Antibody (HRP) j->k l ECL Detection k->l m Data Analysis (Densitometry) l->m

Caption: Western Blot workflow for apoptosis marker detection.

Protocol: Kinase Inhibition Assay

Given that many thiazole derivatives exhibit anticancer properties by inhibiting protein kinases, a direct enzymatic assay is crucial for mechanistic validation.[1][4][5] This protocol provides a general framework for an in vitro kinase assay.

Methodology:

  • Reagent Preparation: Prepare the assay buffer, recombinant kinase, substrate (peptide or protein), and ATP solution.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the test compound at various concentrations. Include a positive control inhibitor (if available) and a no-inhibitor (vehicle) control.

  • Enzyme Reaction: Add the recombinant kinase and the specific substrate to the wells. Initiate the kinase reaction by adding ATP. The final reaction mixture will contain the kinase, substrate, ATP, and the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. The detection method depends on the assay format (e.g., ADP-Glo™, Z'-LYTE™, HTRF®). These assays typically measure either the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Visualization of a Potential Signaling Pathway:

G compound Thiazole Derivative receptor Receptor Tyrosine Kinase (RTK) compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt bad Bad akt->bad P bcl2 Bcl-2 bad->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c casp9 Caspase-9 cyto_c->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothetical inhibition of an RTK survival pathway.

Protocol: Gene Expression Analysis by RT-qPCR

To understand how these derivatives affect cancer cells at the transcriptional level, Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) can be used to measure the expression of specific genes involved in apoptosis, cell cycle regulation, or drug resistance.

Methodology:

  • Cell Treatment and RNA Extraction: Treat cells with the test compound as described for the Western blot protocol. Harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).

  • RNA Quality and Quantification: Assess the purity and concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • qPCR: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and primers specific for the genes of interest (e.g., BCL2, BAX, CDKN1A (p21), CCND1 (Cyclin D1)). Include primers for one or more stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.

  • Thermal Cycling: Run the qPCR reaction on a real-time PCR instrument. The cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) value for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene(s) (ΔCt). Calculate the fold change in gene expression in treated samples relative to untreated controls using the 2-ΔΔCt method.

Part 3: Data Interpretation and Validation

  • Causality and Controls: Each protocol emphasizes the use of appropriate controls. The vehicle control (DMSO) is essential to ensure that the observed effects are due to the compound itself and not the solvent. Positive controls (e.g., known anticancer drugs like Doxorubicin or Staurosporine) validate that the assay system is responsive.[4]

  • Self-Validation: Results from different assays should be cross-validated. For instance, if a compound induces apoptosis as shown by Western blotting for cleaved PARP, this should correlate with a decrease in cell viability observed in the MTT assay.

  • Statistical Significance: All quantitative experiments should be performed with technical and biological replicates. Statistical analysis (e.g., t-test or ANOVA) should be used to determine if the observed differences between treated and control groups are significant.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. Taylor & Francis Online.
  • Advanced Cell Culture Techniques for Cancer Drug Discovery. (2014). PMC - PubMed Central.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Apoptosis western blot guide. Abcam.
  • Application Note: Western Blot Protocol for the Detection of Apoptosis Markers Following Taxacin Tre
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. (2010). PubMed.
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  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymeris
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  • Apoptosis assays: western blots. (2020). YouTube.
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  • Cell culture techniques for cancer research. (2025). PubMed.
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  • Determination of Caspase Activ
  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.
  • In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. (2021). NIH.
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed.
  • A Comparative Analysis of the In Vitro Anticancer Activity of Iridium(III) {η5-C5Me4R} Complexes with Variable R Groups. MDPI.
  • Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. (2021). NIH.
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  • Probe QPCR for Gene-Level Expression. Sigma-Aldrich.
  • Gene expression quantific
  • Advanced Computational Methodologies Used in the Discovery of New N
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.
  • In Vitro Anticancer Activity of Methanolic Extract of Justicia adhatoda Leaves with Special Emphasis on Human Breast Cancer Cell Line. (2022). MDPI.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • Steps for a successful qPCR experiment. (2023).
  • Good practice guide for the application of quantitative PCR (qPCR).
  • Experimental assessment of robust reference genes for qRT-PCR in lung cancer studies. (2023). Frontiers.
  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is rooted in established chemical principles, drawing from extensive experience in synthetic organic chemistry to provide practical and reliable solutions.

Introduction: The Hantzsch Thiazole Synthesis

The synthesis of this compound is typically achieved via the Hantzsch thiazole synthesis, a classic and robust method for constructing the thiazole ring system.[1][2] The reaction involves the condensation of an α-haloketone with a thioamide. In this specific case, the key starting materials are 2-bromo-1-(2-bromophenyl)ethanone and ethyl thiooxamate .

The overall reaction is valued for its reliability, but achieving high yields and purity requires careful control over reaction parameters and a keen awareness of potential side reactions. This guide will address the most frequently encountered challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction?

A1: The Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of ethyl thiooxamate on the electrophilic α-carbon of 2-bromo-1-(2-bromophenyl)ethanone, proceeding via an SN2 mechanism.[2][3] This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event, which results in the formation of the stable, aromatic thiazole ring.[4][5] The aromaticity of the final product is a significant driving force for the reaction.[3]

Q2: Why is the choice of solvent so critical for this synthesis?

A2: The solvent plays a crucial role in reactant solubility, reaction rate, and even the product profile.[6] Polar protic solvents like ethanol or methanol are most commonly employed as they effectively dissolve the reactants and facilitate the reaction kinetics.[7] In some cases, using a mixture of solvents, such as ethanol and water, or exploring other alcohols like 1-butanol can improve yields depending on the specific substrate reactivities.[8]

Q3: Does this reaction require a catalyst?

A3: The traditional Hantzsch synthesis often proceeds without a catalyst, especially when heated.[7] However, for more complex, multi-component variations or to improve efficiency under milder conditions, catalysts such as silica-supported tungstosilisic acid have been successfully used.[8] For this specific synthesis, thermal conditions in a suitable solvent are generally sufficient.

Troubleshooting Guide: Enhancing Yield and Purity

This section provides in-depth solutions to specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Yield

You've completed the reaction and work-up, but the isolated yield is significantly lower than expected, or no product is observed.

Possible Cause 1: Purity of Starting Materials The purity of your α-haloketone (2-bromo-1-(2-bromophenyl)ethanone) and thioamide (ethyl thiooxamate) is paramount.[6] Impurities can engage in side reactions, consuming your starting materials and complicating purification. The α-haloketone, in particular, can be susceptible to degradation.

  • Solution:

    • Verify Purity: Before starting, analyze your reactants using NMR, melting point analysis, or another suitable technique.[9] The α-bromoketone should be handled with care as it can be a lachrymator.

    • Purify if Necessary: If impurities are detected, purify the starting materials. α-haloketones can often be purified by recrystallization.

    • Proper Storage: Store reactants in a cool, dry, and dark environment to prevent decomposition.

Possible Cause 2: Suboptimal Reaction Conditions Incorrect temperature or reaction time can drastically reduce yield.

  • Solution:

    • Temperature Optimization: Many Hantzsch syntheses require heating to proceed at an adequate rate.[7] A typical starting point is refluxing in ethanol (around 78°C). If the yield is low, ensure the reaction has reached and maintained the target temperature.

    • Reaction Monitoring: Do not rely solely on a predetermined reaction time. Monitor the reaction's progress by Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (usually the α-haloketone) indicates completion. Extending the reaction time may be necessary if starting material is still present.[10]

dot

Troubleshooting_Yield Start Low or No Yield Observed CheckPurity Verify Purity of Starting Materials (NMR, m.p.) Start->CheckPurity Possible Cause OptimizeCond Optimize Reaction Conditions (Temp, Time) Start->OptimizeCond Possible Cause CheckWorkup Evaluate Work-up Procedure Start->CheckWorkup Possible Cause Sol_Purify Solution: Purify/Recrystallize Reactants CheckPurity->Sol_Purify Sol_Monitor Solution: Monitor by TLC, Adjust Temp/Time OptimizeCond->Sol_Monitor Sol_pH Solution: Ensure Basic pH for Precipitation, Consider Extraction CheckWorkup->Sol_pH

Caption: Troubleshooting flowchart for low product yield.

Issue 2: Formation of Multiple Products or Impurities

TLC analysis or NMR of the crude product shows multiple spots or unexpected peaks, indicating the presence of byproducts.

Possible Cause 1: Formation of Isomeric Byproducts Under strongly acidic conditions, the Hantzsch synthesis can sometimes yield an isomeric 2-imino-2,3-dihydrothiazole byproduct.

  • Solution:

    • Control pH: The reaction is best performed under neutral or slightly acidic conditions, which naturally occur as HBr is evolved. Avoid adding strong acids. The work-up procedure, which involves basification, helps neutralize the reaction mixture.[9]

Possible Cause 2: Self-Condensation or Degradation The α-haloketone can undergo self-condensation, particularly if a base is present during the main reaction phase. Overheating can also lead to the degradation of reactants or the product.

  • Solution:

    • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the thioamide to ensure the α-haloketone is fully consumed in the desired reaction pathway.

    • Temperature Control: Avoid excessive heating. Refluxing should be gentle. If byproducts are still an issue, try running the reaction at a lower temperature (e.g., 50-60°C) for a longer duration.

ProblemCommon CauseRecommended Solution
Low Yield Impure Starting MaterialsCharacterize reactants via NMR/m.p. and recrystallize if necessary.
Suboptimal Temperature/TimeMonitor reaction progress with TLC; reflux gently in ethanol.
Impure Product Isomer FormationEnsure reaction is not run under strongly acidic conditions.
Reactant Self-CondensationUse a slight excess of the thioamide; avoid excessive heat.
Purification Issues Product is soluble in work-upIf precipitation is incomplete, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

Optimized Experimental Protocol

This protocol provides a robust, step-by-step method for the synthesis.

dot

Workflow Start Starting Materials: 1. 2-bromo-1-(2-bromophenyl)ethanone 2. Ethyl thiooxamate React Step 1: Reaction Setup - Dissolve reactants in Ethanol - Reflux for 2-4 hours Start->React Monitor Step 2: Monitor - Track reaction via TLC React->Monitor Workup Step 3: Work-up - Cool to RT - Pour into aq. NaHCO₃ solution Monitor->Workup Upon completion Isolate Step 4: Isolation - Collect precipitate by vacuum filtration - Wash with cold water Workup->Isolate Purify Step 5: Purification - Recrystallize from Ethanol or Ethanol/Water mixture Isolate->Purify End Final Product: This compound Purify->End

Caption: Experimental workflow for the synthesis.

Materials and Reagents:
  • 2-bromo-1-(2-bromophenyl)ethanone (1.0 eq)

  • Ethyl thiooxamate (1.1 eq)

  • Ethanol (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(2-bromophenyl)ethanone (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of the ketone).

  • Reagent Addition: Add ethyl thiooxamate (1.1 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically complete within 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the starting α-haloketone spot has disappeared.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing an ice-cold saturated aqueous solution of sodium bicarbonate while stirring. This neutralizes the hydrobromic acid formed during the reaction and precipitates the product.[2]

  • Isolation: Collect the resulting precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying and Purification: Air-dry the collected solid. For higher purity, the crude product can be recrystallized from ethanol or an ethanol/water mixture.

References

  • ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Retrieved from [Link]

  • Bou-Salah, L., Belaidi, S., Villemin, D., & Choukchou-Braham, N. (2016).
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  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

  • ChemBeast. (n.d.). 2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

  • ScienceDirect. (n.d.). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
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  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. Retrieved from [Link]

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Technical Support Center: Purification Challenges of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development scientists working with Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate. The synthesis of this and related thiazole derivatives, often via the Hantzsch thiazole synthesis, can present unique purification challenges.[1][2] This document provides in-depth troubleshooting guides and FAQs to address common issues, ensuring you can achieve high purity and yield for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the purification of this compound.

Q1: What are the primary impurities I should anticipate after a Hantzsch synthesis?

A: The impurity profile is largely dictated by the reaction's completeness and workup procedure. Key impurities include:

  • Unreacted Starting Materials: The most common are the α-haloketone (e.g., 2-bromo-1-(2-bromophenyl)ethanone) and the thioamide (ethyl thiooxamate).[1][3] These can often be identified by TLC analysis against authentic standards.

  • Hydrolyzed Product: The ester moiety is susceptible to hydrolysis, especially under acidic or basic workup conditions, yielding 4-(2-bromophenyl)thiazole-2-carboxylic acid.[4][5] This impurity is significantly more polar and will have a much lower Rf on silica gel TLC.

  • Reaction Byproducts: While the Hantzsch synthesis is generally high-yielding, complex reaction mixtures can contain various condensation byproducts.[1] Acidic conditions, in particular, can sometimes lead to the formation of isomeric side products, although this is less common with symmetric thioamides.

Q2: My crude product is a persistent, dark-colored oil or gum. How can I induce crystallization?

A: Oiling out is a common problem when impurities prevent the formation of a stable crystal lattice.[6] Here is a systematic approach to tackle this:

  • Initial Cleanup: The oil is likely a mixture of your product and non-polar impurities. A quick "plug" filtration through a short column of silica gel can be effective. Elute with a moderately polar solvent system (e.g., 20% Ethyl Acetate in Hexane) to remove baseline impurities. This enriched material is often more amenable to crystallization.

  • Solvent Screening: Attempt recrystallization from a variety of solvents or solvent pairs. A good solvent for recrystallization should dissolve the compound when hot but not when cold.[7]

  • Induce Nucleation: If the solution remains supersaturated upon cooling, try the following techniques:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[6]

    • Seeding: Introduce a tiny crystal of previously purified material (if available) to act as a template for crystallization.[8]

    • Trituration: Add a small amount of a "poor" solvent (one in which your compound is insoluble, like hexane) to the oil and stir vigorously. This can sometimes force the product to precipitate as a solid, which can then be collected and recrystallized properly.

Q3: My compound appears to be degrading on the silica gel column. My collected fractions are impure or my yield is very low. What is happening and how can I fix it?

A: Thiazoles, being heterocyclic amines, can interact with the acidic silanol groups on the surface of standard silica gel.[9] This interaction can catalyze degradation or cause irreversible adsorption, leading to streaking on TLC, poor separation, and low recovery.[10][11]

  • Solution 1: Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a volatile base, like triethylamine (NEt₃), to your eluent system (typically 0.5-1% v/v).[11] This will cap the acidic sites and prevent interaction with your compound.

  • Solution 2: Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic support. Good alternatives include:

    • Neutral Alumina: Often an excellent choice for acid-sensitive basic compounds.[11]

    • Florisil®: A magnesium silicate adsorbent that is less harsh than silica gel.[11]

  • Solution 3: Minimize Contact Time: Use flash chromatography with a shorter, wider column and apply sufficient pressure to reduce the residence time of your compound on the stationary phase.[11]

Q4: My recovery after recrystallization is extremely low (<50%). What are the most common causes?

A: A poor yield from recrystallization is typically due to one of two main issues:

  • Using Too Much Solvent: The most frequent error is adding an excessive amount of hot solvent to dissolve the crude product. This keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[6][8] Always use the minimum amount of hot solvent necessary to achieve full dissolution.[7] You can often recover more product by concentrating the mother liquor and performing a second recrystallization.

  • Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures. Re-evaluate your solvent choice. An ideal system involves high solubility at high temperatures and very low solubility at low temperatures (e.g., in an ice bath).[7] Using a co-solvent system (a "good" solvent and a "poor" solvent) can often provide the sharp solubility difference needed for high recovery.[6]

Section 2: Visual Workflows & Decision Guides
Purification Strategy Decision Tree

This diagram provides a logical workflow for selecting the appropriate purification strategy based on the initial state of your crude product.

PurificationStrategy Start Crude Product This compound State Assess Physical State Start->State TLC Analyze by TLC (e.g., 30% EtOAc/Hexane) HighPurity High Purity by TLC (Main spot >95%) TLC->HighPurity Check Purity LowPurity Significant Impurities by TLC TLC->LowPurity Solid Solid / Crystalline State->Solid Is it a solid? Oil Oil / Gum State->Oil Is it an oil? Solid->TLC Plug Purify via Silica Plug (to induce solidification) Oil->Plug Recrystallize Proceed to Recrystallization HighPurity->Recrystallize Yes Column Perform Column Chromatography HighPurity->Column No LowPurity->Column Plug->TLC

Caption: Decision tree for initial purification strategy.

Troubleshooting Column Chromatography

This workflow helps diagnose and solve common issues encountered during column chromatography.

ColumnTroubleshooting Start Problem Encountered During Column Chromatography PoorSep Poor Separation (Overlapping Spots) Start->PoorSep NoElution Compound Not Eluting Start->NoElution LowRecovery Low Recovery / Streaking Start->LowRecovery Solvent Optimize Solvent System (Try different polarity or solvent class, e.g., DCM/MeOH) PoorSep->Solvent Cause: Suboptimal Eluent Overload Reduce Sample Load (<2% of silica mass) PoorSep->Overload Cause: Column Overloading TooPolar Increase Eluent Polarity NoElution->TooPolar Cause: Compound too polar for current eluent Decomposition Compound Decomposing on Silica LowRecovery->Decomposition Cause: Acid-catalyzed degradation Deactivate Deactivate Silica (Add 0.5-1% NEt₃ to eluent) Decomposition->Deactivate Solution 1 AltPhase Use Alternative Phase (Alumina or Florisil) Decomposition->AltPhase Solution 2

Caption: Troubleshooting guide for column chromatography.

Section 3: In-Depth Protocols
Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for purifying this compound from a typical crude reaction mixture where TLC analysis shows multiple impurities.

1. Preparation and TLC Analysis:

  • Dissolve a small amount of the crude product in ethyl acetate.
  • Perform TLC analysis using various solvent systems to find an optimal eluent. A good target Rf for the product is ~0.3.[11] Start with a Hexane/Ethyl Acetate system.
  • Crucially, add 0.5% triethylamine (NEt₃) to the TLC solvent jar. If streaking is reduced or the Rf value changes significantly compared to a plate run without NEt₃, your compound is interacting with the silica and you must use a deactivated system.

2. Column Packing (Wet-Packing Method): [12]

  • Select a column with a diameter appropriate for your sample size (a good rule of thumb is a silica gel to crude material ratio of 50:1 by weight).[6]
  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent system (e.g., 10% EtOAc/Hexane + 0.5% NEt₃).
  • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
  • Add a thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
  • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
  • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin elution with the starting non-polar solvent system.
  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product. A step gradient (e.g., 10% EtOAc -> 20% EtOAc -> 30% EtOAc) is often effective.[11]
  • Collect fractions and monitor them by TLC to identify those containing the pure product.

5. Isolation:

  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: High-Recovery Recrystallization

This protocol should be used for material that is already >90-95% pure by TLC or NMR analysis.

1. Solvent Selection:

  • Place a small amount of your compound (~20-30 mg) into several test tubes.
  • Add a small amount (~0.5 mL) of different solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Hexane/EtOAc mixture) to each tube.
  • A suitable single solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
  • If a single solvent is not found, test co-solvent systems (e.g., Ethanol/Water, Toluene/Hexane). Dissolve the compound in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until turbidity appears. Re-heat to clarify and then cool.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add the chosen solvent portion-wise while heating the mixture to a gentle boil (use a steam bath or hot plate).
  • Add just enough hot solvent to fully dissolve the solid. Adding excess solvent is the most common cause of low yield.[8]

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

4. Crystallization:

  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]
  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation and minimize the amount of product soluble in the cold mother liquor.[6]

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
  • Dry the crystals under vacuum to remove residual solvent.
Section 4: Data Summary Tables

Table 1: Example Solvent Systems for TLC and Column Chromatography

Solvent System (v/v/v)Typical Rf of ProductNotes
80:20:0.5 Hexane/EtOAc/NEt₃~0.40Good starting point for initial separation.
70:30:0.5 Hexane/EtOAc/NEt₃~0.55Use for faster elution if separation from non-polar spots is good.
90:10:0.5 Dichloromethane/MeOH/NEt₃~0.60Alternative solvent class; may improve separation of closely related impurities.

Note: Rf values are illustrative. Always optimize based on your specific crude mixture and silica gel activity.

Table 2: Potential Solvents for Recrystallization

Solvent / SystemObservationSuitability
EthanolHigh solubility when hot, moderate solubility when cold.Good; may require cooling to low temperatures for high recovery.
IsopropanolSimilar to ethanol, slightly lower solubility.Excellent candidate.
TolueneGood solubility when hot, low when cold.Good for non-polar impurities, but high boiling point requires care.
Ethyl Acetate / HexaneCo-solvent system.Highly tunable; allows for fine control over solubility to maximize yield.[7]
MethanolMay be too good a solvent, leading to poor recovery.Use with caution; may be better as part of a co-solvent system.[13]
References
  • BenchChem.
  • ChemicalBook. ethyl 4-(2-chlorophenyl)
  • University of Rochester, Department of Chemistry.
  • BenchChem. troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate.
  • ResearchGate.
  • PMC - NIH.
  • PMC - NIH.
  • Wikipedia. Thiazole.
  • MDPI.
  • BenchChem.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Synthesis New and Novel Aryl Thiazole Deriv
  • PMC - PubMed Central.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • Organic Syntheses.
  • YouTube.
  • ChemicalBook. THIAZOLE-2-CARBOXYLIC ACID CAS#: 14190-59-1.
  • MDPI.
  • BenchChem.
  • PMC - NIH.

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Common side reactions in the synthesis of bromophenyl thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of bromophenyl thiazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Our focus is on providing practical, experience-driven insights to help you optimize your reactions, minimize side products, and ensure the integrity of your results.

Section 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone for the formation of the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. For the synthesis of 4-(4-bromophenyl)thiazol-2-amine, this involves reacting p-bromoacetophenone with thiourea.[1][2] While robust, this reaction is not without its potential pitfalls.

Frequently Asked Questions (FAQs): Hantzsch Synthesis

Q1: My Hantzsch reaction is giving a low yield. What are the common culprits?

A1: Low yields in Hantzsch synthesis can often be traced back to several key factors:

  • Purity of Starting Materials: Impurities in your α-haloketone (e.g., p-bromoacetophenone) or thioamide can lead to a cascade of unwanted side reactions, consuming your starting materials and complicating purification.[3] Always ensure the purity of your reagents, purifying them if necessary.

  • Reaction Conditions: Inadequate heating can result in incomplete reactions. Conversely, excessive heat can promote the formation of degradation products. The choice of solvent is also critical; polar protic solvents like ethanol or methanol are commonly used and generally effective.[4]

  • Stoichiometry: An incorrect ratio of reactants can leave unreacted starting materials or promote side reactions. A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) is often beneficial to ensure the complete consumption of the more expensive α-haloketone.[3]

Q2: I'm observing an unexpected isomer in my final product. How can I control the regioselectivity?

A2: The formation of regioisomers is a common issue, particularly when using N-substituted thioureas. The acidity of the reaction medium is the primary lever for controlling which isomer is formed.[5]

  • For 2-(N-substituted amino)thiazoles: Conducting the reaction in a neutral solvent will favor this isomer.

  • For 3-substituted 2-imino-2,3-dihydrothiazoles: Shifting to strongly acidic conditions, such as using a 10M HCl solution in ethanol, will promote the formation of this regioisomer.[5]

Q3: My TLC shows multiple spots, suggesting several byproducts. What are they and how can I avoid them?

A3: Besides regioisomers, other common byproducts in the Hantzsch synthesis include:

  • Self-condensation of the α-haloketone: This is more prevalent under basic conditions.

  • Hydrolysis of the α-haloketone: The presence of water can lead to the formation of the corresponding α-hydroxyketone. Using anhydrous solvents and reagents can mitigate this.[3]

  • Over-alkylation: The nitrogen of the newly formed thiazole ring can sometimes be alkylated by the α-haloketone, especially if the α-haloketone is used in large excess.[3]

Troubleshooting Guide: Hantzsch Synthesis
Issue Potential Cause Recommended Solution
Low Yield Impure reactantsPurify starting materials (recrystallization for solids, distillation for liquids).
Suboptimal temperatureScreen a range of temperatures (e.g., room temperature, 50 °C, reflux) on a small scale.
Incorrect stoichiometryUse a slight excess (1.1-1.5 eq.) of the thioamide.
Isomer Formation Incorrect acidityFor 2-aminothiazoles, use neutral conditions. For 2-iminothiazoles, use strongly acidic conditions.[5]
Byproduct Formation Presence of waterUse anhydrous solvents and reagents.[3]
Self-condensationEnsure a slight excess of thioamide and avoid basic conditions if possible.[3]
Experimental Protocol: Synthesis of 4-(4-bromophenyl)thiazol-2-amine
  • Reaction Setup: In a round-bottom flask, combine p-bromoacetophenone (1 mmol) and thiourea (1.2 mmol).[2]

  • Solvent and Catalyst: Add ethanol (5 mL) and a catalytic amount of iodine.[2]

  • Reaction: Reflux the mixture with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a 5% aqueous solution of sodium carbonate to precipitate the product.[4]

  • Isolation and Purification: Filter the precipitate, wash with water, and dry. The crude product can be further purified by recrystallization from ethanol.

Section 2: Sandmeyer-Type Reactions for Bromination

The Sandmeyer reaction provides a pathway to introduce a bromine atom onto a pre-formed phenylthiazole ring, typically by the diazotization of an aminophenylthiazole followed by treatment with a copper(I) bromide catalyst.[6]

Frequently Asked Questions (FAQs): Sandmeyer-Type Reactions

Q1: My Sandmeyer bromination is giving me a mixture of products, including some without the bromine. What's happening?

A1: The primary side reaction in a Sandmeyer reaction is the formation of biaryl byproducts.[6] This occurs due to a radical mechanism where the aryl radical can couple with another aryl radical. Additionally, hydrodediazoniation, the replacement of the diazonium group with a hydrogen atom, can occur, leading to the debrominated product.[7]

Q2: How can I improve the yield and selectivity of my Sandmeyer reaction?

A2: Optimizing a Sandmeyer reaction involves careful control of several parameters:

  • Catalyst System: A combination of Cu(I) and Cu(II) salts can often provide better yields than either alone.[8] The use of a bidentate nitrogen ligand, such as 1,10-phenanthroline, can also enhance catalytic activity.[8]

  • Temperature Control: Diazotization should be carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent reaction with the copper catalyst is typically performed at a slightly elevated temperature.

  • Purity of Diazonium Salt: Ensure the complete conversion of the amine to the diazonium salt before proceeding with the copper-catalyzed bromination.

Troubleshooting Guide: Sandmeyer-Type Reactions
Issue Potential Cause Recommended Solution
Low Yield of Brominated Product Decomposition of diazonium saltMaintain low temperatures (0-5 °C) during diazotization.
Inefficient catalystUse a combination of Cu(I) and Cu(II) salts with a suitable ligand.[8]
Formation of Biaryl Byproducts Radical side reactionsEnsure efficient trapping of the aryl radical by the bromide. This can be influenced by the concentration of the copper bromide and the solvent.
Hydrodediazoniation Presence of reducing agentsEnsure all reagents are free from reducing impurities.
Experimental Protocol: Catalytic Sandmeyer Bromination of an Aminophenylthiazole
  • Diazotization: Dissolve the aminophenylthiazole in an aqueous acidic solution (e.g., HBF₄) at 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature.

  • Catalyst Preparation: In a separate flask, prepare a solution of CuBr and CuBr₂ in a suitable solvent like acetonitrile.[8]

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper catalyst solution. Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. Purify the crude product by column chromatography.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are powerful tools for the synthesis of functionalized bromophenyl thiazoles. However, each of these reactions has its own set of potential side reactions.

Frequently Asked Questions (FAQs): Palladium-Catalyzed Reactions

Q1: In my Suzuki-Miyaura coupling, I'm observing significant amounts of homocoupled boronic acid and debrominated starting material. What are the causes?

A1: These are classic side reactions in Suzuki-Miyaura couplings:

  • Homocoupling: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.[9] It is crucial to thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Protodeboronation: This is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom. This can be promoted by elevated temperatures and the presence of water. Using anhydrous solvents and carefully controlling the temperature can help minimize this side reaction.

Q2: My Buchwald-Hartwig amination is sluggish and gives a low yield. What can I do?

A2: The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent.

  • Ligand Choice: Sterically hindered and electron-rich phosphine ligands are generally required to facilitate the catalytic cycle.

  • Base Selection: A strong, non-nucleophilic base is necessary. Common choices include sodium tert-butoxide or cesium carbonate.

  • Unproductive Side Reactions: A potential side reaction is β-hydride elimination from the amide, which leads to a hydrodehalogenated arene and an imine.[10] The choice of ligand can influence the rate of this side reaction relative to the desired reductive elimination.

Q3: I am attempting a Heck reaction to vinylate my bromophenyl thiazole, but I'm getting a mixture of products and some starting material decomposition.

A3: Heck reactions can be sensitive to reaction conditions.

  • Dehalogenation: A common side reaction is the dehalogenation of the aryl halide, particularly under harsh conditions.[11]

  • Isomerization of the Alkene: The double bond in the product can sometimes isomerize.

  • Catalyst Decomposition: The palladium catalyst can decompose, leading to the formation of palladium black and a cessation of the reaction.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Reaction Common Side Reaction Troubleshooting Steps
Suzuki-Miyaura Homocoupling of Boronic AcidThoroughly degas solvents and maintain an inert atmosphere.[9]
ProtodeboronationUse anhydrous solvents and avoid excessive temperatures.
Buchwald-Hartwig Low ConversionScreen different phosphine ligands and strong, non-nucleophilic bases.
β-Hydride EliminationOptimize the ligand to favor reductive elimination over β-hydride elimination.[10]
Heck DehalogenationUse milder reaction conditions (lower temperature, less aggressive base).[11]
Catalyst DecompositionUse a more stable palladium precatalyst or add a stabilizing ligand.
Visualizing Reaction Pathways

To better understand the potential for side reactions, it is helpful to visualize the catalytic cycles.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Desired Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-X(L2) Side_Reaction Protodeboronation/Homocoupling Ar'-B(OH)2->Side_Reaction Ar-X Bromophenyl Thiazole Ar-X->Pd(0)L2 Base Base Base->Ar-Pd(II)-X(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction showing the pathway to the desired product and potential side reactions.

Hantzsch_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways alpha-haloketone α-Haloketone thiazole Bromophenyl Thiazole alpha-haloketone->thiazole self_condensation Self-Condensation Product alpha-haloketone->self_condensation Base hydrolysis Hydrolysis Product alpha-haloketone->hydrolysis H2O thioamide Thioamide thioamide->thiazole isomer Regioisomer thioamide->isomer Acidic/Neutral Conditions

Caption: Simplified workflow illustrating the main Hantzsch synthesis pathway and common side reactions.

References

  • BenchChem Technical Support Team. (2025, December). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
  • Sharma, D., Kumar, S., Narasimhan, B., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]

  • Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007). Catalytic Sandmeyer Bromination. Synthesis, 2007(16), 2534–2538. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Wikipedia contributors. (2024, October 10). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1867–1892. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 866–873. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

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Technical Support Center: Resolving Solubility Challenges of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during experimentation. Our aim is to equip you with the scientific rationale and practical protocols to overcome these challenges, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound exhibit poor solubility in aqueous solutions?

A1: The limited aqueous solubility of this compound is inherent to its molecular structure. Several factors contribute to this:

  • Aromatic Rings: The presence of both a bromophenyl and a thiazole ring system contributes to the molecule's rigidity and hydrophobicity, making it less amenable to solvation by polar water molecules.

  • Crystal Lattice Energy: As a solid compound, the energy required to break the crystal lattice structure can be significant, hindering the dissolution process.[1]

  • Lack of Ionizable Groups: The ester functional group is generally non-ionizable in the physiological pH range, which limits the potential for pH-dependent solubility enhancement. The thiazole ring contains a nitrogen atom which is weakly basic and may be protonated at a very low pH, but this is not typically sufficient to achieve significant aqueous solubility.

Q2: What are the immediate consequences of poor compound solubility in my experiments?

A2: Failing to achieve adequate solubility can lead to several critical experimental issues:

  • Compound Precipitation: The most obvious consequence is the compound falling out of solution, which can be observed as a precipitate.[1] This can interfere with automated liquid handling and optical measurements in high-throughput screening.

  • Inaccurate Potency Measurement: The actual concentration of the dissolved compound will be lower than the nominal concentration, leading to an underestimation of its biological activity (e.g., inflated IC50 or EC50 values).[1]

  • Poor Reproducibility: Inconsistent and unreliable data due to variability in the amount of compound in solution from one experiment to the next.[1]

  • Assay Artifacts: Precipitated particles can interfere with various assay detection technologies, such as light scattering in absorbance assays or autofluorescence.[1]

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

This section provides a systematic workflow to address the solubility of this compound, starting with the simplest and most common techniques.

Issue: My compound is not dissolving in my aqueous assay buffer.
Solution 1: The Co-Solvent Approach

This is the most direct and frequently used method for initial experiments. The principle is to first dissolve the compound in a water-miscible organic solvent to create a high-concentration stock solution, which is then diluted into the aqueous assay buffer.

Causality: Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic solute and the solvent, thereby increasing solubility.[2][3]

Recommended Co-solvents for Stock Solutions:

Co-SolventRecommended Stock ConcentrationMaximum Final Assay ConcentrationKey Considerations
Dimethyl Sulfoxide (DMSO)10–50 mM< 0.5% (v/v)Can exhibit cytotoxicity or affect cell differentiation at higher concentrations.
Ethanol10–50 mM< 0.5% (v/v)Can impact cell membrane integrity and metabolic processes.
Dimethylformamide (DMF)10–50 mM< 0.1% (v/v)Generally more toxic than DMSO and should be used with caution.

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO or ethanol to achieve the target stock concentration (e.g., 20 mM).

  • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied.

  • Visually inspect the solution for any remaining particulate matter. If necessary, centrifuge the solution and use the supernatant.

  • For use in your assay, perform serial dilutions of the stock solution into your aqueous assay buffer, ensuring the final co-solvent concentration remains below the tolerated limit for your experimental system (typically <0.5%).

G cluster_prep Stock Solution Preparation cluster_assay Assay Plate Preparation weigh Weigh Compound add_solvent Add 100% Co-solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Warm (37°C) add_solvent->dissolve serial_dilute Serial Dilution in Aqueous Buffer dissolve->serial_dilute Use Stock Solution final_assay Final Assay (Co-solvent < 0.5%) serial_dilute->final_assay G cluster_micelle Micelle Structure cluster_surfactant Surfactant Monomer center Hydrophobic Core (Compound Encapsulated) n1 n2 n1->n2 n3 n2->n3 n4 n3->n4 n5 n4->n5 n6 n5->n6 n7 n6->n7 n8 n7->n8 n8->n1 head Hydrophilic Head tail --- Hydrophobic Tail

Caption: Diagram of a surfactant micelle encapsulating a hydrophobic compound.

Advanced Strategies for Formulation Development

If the above methods are insufficient, particularly for in vivo studies, more advanced formulation techniques may be necessary. These approaches often require specialized equipment and expertise.

  • Solid Dispersions: The compound is dispersed in a solid polymeric carrier, often in an amorphous state, which can significantly enhance the dissolution rate and apparent solubility. [2]* Nanosuspensions: The particle size of the compound is reduced to the nanometer range, which increases the surface area for dissolution. [2][4]* Complexation with Cyclodextrins: The hydrophobic compound is encapsulated within the cavity of a cyclodextrin molecule, forming a more water-soluble inclusion complex. [5] These advanced techniques typically fall under the purview of formulation science and may require collaboration with a specialized group.

References

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Verma, S., & Rawat, A. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(5), 1-10.
  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Ring Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful synthesis of thiazole derivatives. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you navigate the complexities of thiazole ring formation.

The thiazole ring is a fundamental scaffold in a multitude of biologically active compounds, including pharmaceuticals and natural products.[1][2] Its synthesis, while conceptually straightforward, often presents challenges that can impact yield, purity, and scalability. This guide focuses primarily on the Hantzsch thiazole synthesis, the most prevalent method, which involves the condensation of an α-haloketone with a thioamide.[3][4][5] We will also touch upon alternative methods like the Cook-Heilbron synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamentals of thiazole synthesis.

Q1: What are the primary drivers of the Hantzsch thiazole synthesis, and what is the underlying mechanism?

The Hantzsch synthesis is a robust method for constructing the thiazole ring from readily available α-haloketones and thioamides.[6] The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack and culminates in a cyclization and dehydration sequence.[7]

Mechanism Deep Dive: The reaction is initiated by an SN2 reaction where the sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon of the α-haloketone.[7] This is followed by an intramolecular nucleophilic attack by the nitrogen atom onto the ketone's carbonyl group, leading to the formation of a heterocyclic intermediate. The final step involves the elimination of a water molecule (dehydration) to yield the aromatic thiazole ring.[8] Understanding this mechanism is crucial for troubleshooting, as side reactions can occur at various stages.

Below is a diagram illustrating the generally accepted mechanism for the Hantzsch thiazole synthesis.

Hantzsch_Mechanism cluster_key Key Steps reagents α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 S_N2 Attack intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole Product intermediate2->product Dehydration (-H₂O) S_N2 Attack 1. Nucleophilic Attack Intramolecular\nCyclization 2. Ring Formation Dehydration (-H₂O) 3. Aromatization

Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.

Q2: How critical is the purity of starting materials and solvents?

Reactant and solvent purity is of paramount importance for achieving high yields and a clean product profile.[1][9] Impurities in the α-haloketone or thioamide can lead to a host of unwanted side reactions, consuming your starting materials and complicating the purification process.[10]

For instance, the presence of water can be detrimental in some cases, and the use of anhydrous solvents is often recommended.[9] Certain precursors, like 2-aminothiophenol used in benzothiazole synthesis, are particularly susceptible to oxidation, which can significantly lower yields.[9] Always verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point) before commencing the reaction.[9]

Q3: What are the most common alternative methods to the Hantzsch synthesis?

While the Hantzsch synthesis is a workhorse, other methods offer advantages for specific substitution patterns.

  • Cook-Heilbron Synthesis: This method is particularly useful for preparing 5-aminothiazoles. It involves the reaction of an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[3][11][12]

  • Gabriel Thiazole Synthesis: A method that also yields thiazole derivatives.[11]

  • Modern Catalytic Methods: Recent advancements have introduced various catalytic systems, including copper-catalyzed and palladium-catalyzed reactions, that can offer high efficiency and functional group tolerance.[13]

II. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during thiazole synthesis.

Problem 1: Low or No Product Yield

This is one of the most frequent challenges. A systematic investigation is key to identifying the root cause.

Potential Causes & Recommended Solutions
Potential Cause Underlying Rationale & Scientific Explanation Recommended Action & Protocol
Incomplete Reaction The reaction may not have reached completion due to insufficient activation energy or time.Monitor reaction progress using Thin Layer Chromatography (TLC). If starting materials persist, consider incrementally increasing the reaction time or temperature .[14] Many Hantzsch syntheses require heating (e.g., 40-60 °C or reflux) to proceed efficiently.[10][15]
Suboptimal Solvent Solvent polarity significantly influences reactant solubility and reaction kinetics.[9]Perform a solvent screen. Alcohols like ethanol and methanol are common and effective choices.[15] In some cases, solvent mixtures (e.g., ethanol/water) or greener solvents like dimethyl carbonate (DDC) have shown excellent results.[10][15][16]
Degradation of Reactants/Product Excessive heat can lead to the decomposition of thermally sensitive substrates or the desired thiazole product.[14]Optimize the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction. If using microwave irradiation, carefully control the temperature to avoid degradation.[10]
Incorrect Stoichiometry An improper ratio of reactants can leave the limiting reagent unreacted, thus capping the theoretical yield.Use a slight excess (1.1-1.5 equivalents) of the thioamide to ensure complete conversion of the more expensive or complex α-haloketone.[14]
Poor Starting Material Quality Impurities can inhibit the reaction or lead to side products.[10]Purify starting materials before use. For example, α-haloketones can often be purified by distillation or recrystallization.[14] Ensure thioamides are pure and dry.
Problem 2: Formation of Multiple Products (Side Reactions)

The appearance of unexpected spots on a TLC plate or multiple peaks in your analytical data indicates the formation of side products.

Potential Causes & Recommended Solutions
Potential Cause Underlying Rationale & Scientific Explanation Recommended Action & Protocol
Isomer Formation Under acidic conditions, the Hantzsch synthesis with N-monosubstituted thioureas can yield a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[9]Control the reaction's acidity. To favor the 2-amino isomer, conduct the reaction in a neutral solvent.[10] To selectively form the 2-imino isomer, use strongly acidic conditions (e.g., 10M-HCl-EtOH).[10]
Formation of Bis-thiazoles This can occur if the stoichiometry is not carefully controlled, or if there are reactive sites on the substrates that can lead to further condensation.[9]Adjust reactant stoichiometry and temperature. [9] Careful monitoring by TLC can help identify the formation of these higher molecular weight byproducts early on.
Oxidation of Precursors Certain starting materials, particularly those with thiol groups, are prone to oxidation, forming disulfide dimers that can appear as impurities.[9]Use freshly purified starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if you are working with oxygen-sensitive compounds.[9]

Below is a troubleshooting workflow to guide your optimization process.

Troubleshooting_Workflow start Experiment Start problem Low Yield or Side Products? start->problem check_purity Verify Starting Material Purity problem->check_purity Yes success Successful Synthesis problem->success No optimize_temp Optimize Temperature (Screen 40°C, 60°C, Reflux) check_purity->optimize_temp optimize_solvent Screen Solvents (Ethanol, Methanol, EtOH/H₂O) optimize_temp->optimize_solvent optimize_time Optimize Reaction Time (Monitor by TLC) optimize_solvent->optimize_time check_stoichiometry Adjust Stoichiometry (Excess Thioamide) optimize_time->check_stoichiometry control_ph Adjust pH (Neutral vs. Acidic) check_stoichiometry->control_ph control_ph->success

Caption: A systematic workflow for troubleshooting thiazole synthesis.

III. Experimental Protocols

This section provides a representative, step-by-step protocol for a Hantzsch thiazole synthesis and subsequent work-up.

Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from standard procedures for the Hantzsch synthesis.[7][9]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial equipped with a stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol, 1.5 equivalents).[7][9]

  • Solvent Addition: Add methanol (5 mL) to the vial.[7][9]

  • Heating: Place the vial on a hot plate and heat the mixture to 100°C with vigorous stirring for 30 minutes. Monitor the reaction progress by TLC.[9]

  • Cooling: Once the reaction is complete (as indicated by TLC), remove the vial from the heat and allow the solution to cool to room temperature.

  • Work-up and Precipitation: Pour the contents of the reaction vial into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution. Swirl the mixture to ensure thorough mixing. The basic solution neutralizes any acid formed and facilitates the precipitation of the product.[9][15]

  • Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with water to remove any inorganic salts and water-soluble impurities.

  • Drying: Carefully transfer the collected solid onto a tared watch glass and allow it to air dry to obtain the final product.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis. Retrieved from

  • Benchchem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds. Retrieved from

  • Benchchem. (n.d.). Identifying side reactions in the Hantzsch synthesis of thiazoles. Retrieved from

  • Gudala, S., et al. (n.d.). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. Retrieved from

  • Benchchem. (n.d.). Troubleshooting side reactions in 5-pentyl-1,3-thiazole synthesis. Retrieved from

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from

  • Wikipedia. (n.d.). Thiazole. Retrieved from

  • Alam, M. J., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Retrieved from

  • ACS Omega. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. Retrieved from

  • ResearchGate. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from

  • Pîrnău, A., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. Retrieved from

  • MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from

  • ResearchGate. (n.d.). Proposed mechanism for the formation of thiazole derivatives. Retrieved from

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 639-643. Retrieved from

  • Benchchem. (2025). Optimization of Hantzsch thiazole synthesis reaction conditions. Retrieved from

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Pharmaceutical Sciences Review and Research.

  • ResearchGate. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Retrieved from

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from

  • PMC. (2015). Thiazole formation through a modified Gewald reaction. Retrieved from

  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from

  • PubMed. (2022). Recent Development in the Synthesis of Thiazoles. Retrieved from

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from

  • Bentham Science Publisher. (2022). Recent Development in the Synthesis of Thiazoles. Retrieved from

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from

  • Oriental Journal of Chemistry. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Retrieved from

  • PMC. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Retrieved from

  • ResearchGate. (n.d.). Hantzsch synthesis of thiazole from α-haloketones and thioamides. Retrieved from

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from

  • MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from

  • Benchchem. (n.d.). Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers. Retrieved from

  • Britannica. (n.d.). Thiazole. Retrieved from

  • PMC. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Retrieved from

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Troubleshooting guide for the Hantzsch thiazole synthesis of substituted thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this versatile reaction. Here, you will find in-depth answers to common questions and robust troubleshooting strategies to overcome experimental hurdles in the synthesis of substituted thiazoles.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch synthesis is a cornerstone reaction in heterocyclic chemistry, involving the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species (like thiourea or a thioamide) to form the thiazole ring.[1][2] The reaction's driving force is the formation of a stable aromatic thiazole ring.[3]

The mechanism proceeds through several key steps:

  • S-Alkylation: The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic carbon of the α-halocarbonyl compound.[3][4] This forms an S-alkylated intermediate.

  • Cyclization: An intramolecular nucleophilic attack by the thioamide's nitrogen atom on the carbonyl carbon leads to the formation of a five-membered ring intermediate, often a hydroxythiazoline.[5][6]

  • Dehydration: The final step is the elimination of a water molecule from the hydroxythiazoline intermediate to yield the aromatic 2,4-disubstituted or 2,4,5-trisubstituted thiazole.[6][7]

Caption: General mechanism of the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactants for the Hantzsch synthesis? The Hantzsch synthesis is highly versatile. The two core components are:

  • An α-halocarbonyl compound: This can be an α-haloketone (e.g., 2-bromoacetophenone) or an α-haloester.[5] The choice of halogen can influence reactivity, with bromides and iodides being more reactive than chlorides.

  • A thioamide-containing reactant: The most common examples include thiourea (to yield 2-aminothiazoles), substituted thioureas, thioamides (R-CSNH₂), thiosemicarbazides, and thiosemicarbazones.[5][7]

Q2: How does reaction pH affect the synthesis, especially with substituted thioureas? The pH of the reaction medium is a critical parameter that can dictate the regioselectivity of the final product.[8]

  • Neutral or Basic Conditions: When using N-monosubstituted thioureas, neutral or slightly basic conditions typically favor the formation of the 2-(N-substituted amino)thiazole isomer.[8][9] This is the most commonly desired product.

  • Acidic Conditions: Performing the reaction under strongly acidic conditions (e.g., in 10M HCl-EtOH) can lead to a change in regioselectivity, favoring the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[9]

Q3: Can this reaction be performed under "green" or solvent-free conditions? Yes, modern variations of the Hantzsch synthesis focus on environmentally benign methodologies. Excellent yields have been reported under solvent-free conditions, often with microwave irradiation, which can dramatically reduce reaction times from hours to minutes.[10][11][12] Using water or ethanol/water mixtures as solvents, especially with ultrasonic irradiation, has also proven effective.[13][14]

Q4: What is the role of a catalyst in this reaction? While the classic Hantzsch synthesis often proceeds without a catalyst, certain modifications utilize catalysts to improve reaction rates and yields.[15] Heterogeneous catalysts, such as silica-supported tungstosilisic acid, are particularly advantageous as they can be easily recovered by filtration and reused, aligning with green chemistry principles.[9][13]

Troubleshooting Guide: From Low Yields to Unexpected Products

This section addresses specific experimental problems in a systematic, cause-and-effect manner.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Problem: Low or No Yield Reagents 1. Check Reagent Quality Start->Reagents Conditions 2. Optimize Reaction Conditions Start->Conditions Workup 3. Verify Work-up & Isolation Start->Workup HaloKetone α-Haloketone Stability: - Freshly prepare or purify? - Stored correctly (cold, dark)? Reagents->HaloKetone Thioamide Thioamide Purity: - Recrystallize if needed? - Free of decomposition? Reagents->Thioamide Temp Temperature: - Reaction requires heat? - Try gentle heating (40-60 °C)? - Is heat excessive (decomposition)? Conditions->Temp Time Reaction Time: - Monitor by TLC. - Extend time if starting  material remains? Conditions->Time Solvent Solvent Choice: - Is solvent appropriate (e.g., ethanol)? - Consider aprotic (DMF) or  microwave conditions? Conditions->Solvent pH pH Control: - Is pH appropriate for the  desired isomer? Conditions->pH Precip Product Precipitation: - Is work-up solution basic enough  (e.g., NaHCO₃)? Workup->Precip Extract Extraction: - Is product soluble in the aqueous layer? - Perform extraction with an  organic solvent (EtOAc)? Workup->Extract

Caption: A logical workflow for diagnosing low-yield issues.

Issue 1: Low or No Yield of the Desired Thiazole

A low yield is the most common issue and can stem from several factors related to reagents, conditions, or the work-up procedure.[8]

Causality & Solution:

  • Reagent Quality:

    • α-Halocarbonyl Instability: These compounds can be unstable and decompose upon storage.[8] Action: Use freshly prepared or purified α-halocarbonyls. Store them under cold, dark, and anhydrous conditions.

    • Thioamide Impurities: Impurities in the thioamide can lead to unwanted side reactions.[8][9] Action: Ensure the purity of the thioamide reactant, recrystallizing it if necessary.

  • Reaction Conditions:

    • Insufficient Heat: The reaction often requires an energy input to overcome the activation barrier for cyclization and dehydration.[9][15] Action: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C) or refluxing in a suitable solvent like ethanol.[15] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition from excessive heat.

    • Inadequate Reaction Time: The reaction may simply not have reached completion. Action: Monitor the disappearance of starting materials using TLC.[8][9] If starting materials are still present, extend the reaction time.

    • Improper Solvent: The solvent plays a crucial role in reactant solubility and reaction rate.[8] Alcohols like ethanol are standard, but for less reactive substrates, a more polar aprotic solvent like DMF might be beneficial.[8] Microwave-assisted synthesis in polar solvents like methanol or ethanol can also dramatically improve yields and reduce times.[10]

  • Work-up and Isolation:

    • Product Solubility: The thiazole product, particularly 2-aminothiazoles, may be formed as a hydrohalide salt, which can be soluble in polar solvents like methanol or water.[9] If you expect a solid product to precipitate but see none, it may be dissolved in the reaction mixture.

    • Incorrect pH during Work-up: The product often needs to be neutralized to precipitate from the reaction mixture. Action: Pour the cooled reaction mixture into a basic solution, such as aqueous sodium bicarbonate or sodium carbonate, to neutralize the acid and precipitate the free base form of the thiazole.[2][15] If the product remains in solution, it may require extraction with an appropriate organic solvent like ethyl acetate.[16]

Issue 2: Formation of an Unexpected Isomer or Side Product

The isolation of an unexpected product is often related to the regioselectivity of the cyclization or competing reaction pathways.

Causality & Solution:

  • Formation of the 2-Imino Isomer: As discussed in the FAQs, this is a classic regioselectivity issue when using N-monosubstituted thioureas. The reaction pathway is highly sensitive to pH.[8]

    • Cause: The reaction was likely run under acidic conditions, which favors the formation of the 3-substituted 2-imino-2,3-dihydrothiazole.

    • Action: To obtain the desired 2-(N-substituted amino)thiazole, ensure the reaction is performed in a neutral solvent like ethanol without any added acid.[8][9] If necessary, a non-nucleophilic base can be added to maintain neutrality.

  • Other Side Products: The formation of other impurities can result from self-condensation of the α-haloketone or decomposition of the starting materials under harsh conditions (e.g., excessive heat).

    • Action: Lowering the reaction temperature may slow the rate of side reactions more than the desired product formation.[9] Additionally, ensuring high purity of the starting materials is critical to prevent side reactions initiated by impurities.[9]

Issue 3: Difficulty with Product Purification

Purification challenges often arise from unreacted starting materials or the presence of side products with similar polarity to the desired thiazole.

Causality & Solution:

  • Unreacted Starting Materials: If the reaction did not go to completion, separating the product from the starting materials can be difficult.

    • Action: First, optimize the reaction conditions (time, temperature) to drive the reaction to completion. For purification, if the product precipitates upon basic work-up, unreacted thiourea often remains in the aqueous solution, simplifying separation by filtration.[3] If column chromatography is required, carefully select a solvent system that provides good separation on TLC.

  • Salts and Polar Impurities:

    • Action: A standard work-up procedure involving washing the organic layer with a basic solution (e.g., saturated NaHCO₃) and then with brine will help remove acidic and water-soluble impurities.[16] Recrystallization from a suitable solvent system is often an effective final purification step for solid products.

Experimental Protocols & Data

Protocol 1: Conventional Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a standard, reliable method for synthesizing a common 2-aminothiazole.[2]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, ~1.0 g)

  • Thiourea (7.5 mmol, ~0.57 g)

  • Methanol (5-10 mL)

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • In a 20 mL vial or round-bottom flask, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate to approximately 65-100°C for 30-60 minutes.[2][9] Monitor the reaction's progress by TLC (e.g., using 50% ethyl acetate/hexanes).[2]

  • Once the reaction is complete (indicated by the consumption of the limiting reagent), remove the flask from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing the 5% aqueous sodium carbonate solution and swirl to mix. A precipitate should form.[2]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water to remove any residual salts.[2]

  • Allow the solid to air dry on a watch glass.

  • Characterize the final product by determining its mass (for yield calculation), melting point, and NMR spectrum.[2]

Data Summary: Reaction Condition Comparison

The choice of methodology can significantly impact reaction outcomes. Modern techniques often offer higher efficiency.

ParameterConventional HeatingMicrowave IrradiationUltrasonic Irradiation
Typical Solvent Ethanol, Methanol[15]Methanol, Ethanol[10]Ethanol/Water[13]
Temperature 40 - 100 °C[9][15]90 °C[10]Room Temperature[13]
Reaction Time 30 minutes - 5 hours[7][9]10 - 30 minutes[10]1.5 - 2 hours[13]
Typical Yield Good to Excellent[13]Excellent (often >90%)[10]Good to Excellent[13]
Key Advantage Simple setupRapid reaction ratesEnergy efficient, mild conditions

References

Sources

Stability of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and formulation scientists who are handling this molecule. Understanding the stability of a drug candidate is paramount for ensuring data integrity, developing robust analytical methods, and designing stable formulations. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations to navigate the challenges you might encounter during your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability profile of this compound?

The stability of this molecule is governed by its three primary functional components: the ethyl ester, the thiazole ring, and the bromophenyl substituent.

  • Ethyl Ester: This group is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. This is often the primary degradation pathway in aqueous environments.

  • Thiazole Ring: The thiazole core is a key structural feature in many pharmaceutical compounds.[1] Generally, the thiazole ring is stable at acidic pH but can be unstable and prone to cleavage under alkaline conditions.[2] It is also susceptible to oxidative degradation.[3][4]

  • Bromophenyl Group: The C-Br bond is generally stable but can be susceptible to photolytic cleavage under high-energy UV light, although this is typically less common than ester hydrolysis or thiazole ring degradation.

Q2: What are the most probable degradation products I should be looking for?

Based on the structure, the two most likely degradation products are:

  • 4-(2-bromophenyl)thiazole-2-carboxylic acid: This results from the hydrolysis of the ethyl ester group. This is a primary concern in both acidic and basic aqueous solutions.

  • Ring-Opened Products: Under harsh alkaline or strong oxidative conditions, the thiazole ring itself can cleave, leading to a variety of more complex degradation products. For example, photo-oxygenation can lead to an unstable endoperoxide that rearranges into amide-containing structures.[5]

Q3: What are the recommended long-term storage conditions for this compound?

For optimal stability, the solid compound should be stored in a cool, dark, and dry place. We recommend storage at 2-8 °C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. Avoid exposure to direct sunlight or fluorescent lighting.

Q4: I am observing a new, unknown peak in my HPLC chromatogram after preparing a solution of the compound. What is the likely cause?

This is a common issue that usually points to on-bench degradation. Consider the following:

  • Solvent pH: If your solvent is aqueous and not pH-controlled, hydrolysis of the ethyl ester may be occurring. Ensure your diluent is either aprotic or a buffered aqueous solution at a slightly acidic to neutral pH (pH 4-7).

  • Light Exposure: If the solution was left on the bench under ambient light, photodecomposition could be the cause.[6] Prepare solutions in amber glassware or foil-wrapped vials.

  • Oxidation: Dissolved oxygen in the solvent can contribute to oxidative degradation.[7] Using freshly degassed solvents for sample preparation can mitigate this issue.

  • Excipient Interaction: If your solution contains other components (excipients), there could be a chemical incompatibility.[8] For example, reactive impurities like aldehydes in excipients can sometimes form adducts with the drug molecule.[8]

Troubleshooting Guides & Experimental Protocols

This section provides in-depth guidance for identifying and resolving specific stability issues. Forced degradation studies are a critical tool used to understand a molecule's intrinsic stability and to develop stability-indicating analytical methods.[7][9]

Issue 1: Hydrolytic Instability (pH-Dependent Degradation)

Problem: You observe significant degradation of the compound in aqueous solutions, particularly during forced degradation studies or when using aqueous mobile phases in HPLC.

Causality: The primary mechanism is the hydrolysis of the ester linkage to form the corresponding carboxylic acid. This reaction is catalyzed by H+ (acid) and OH- (base). The thiazole ring itself is also susceptible to degradation under basic conditions.[2]

Troubleshooting Workflow

Caption: Troubleshooting workflow for hydrolytic instability.

Protocol: pH-Based Forced Degradation Study

This protocol is designed to assess the stability of this compound across a range of pH values as recommended by ICH guidelines.[9]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Add an aliquot of the stock solution to 0.1 N HCl to achieve a final concentration of ~50 µg/mL.

    • Base Hydrolysis: Add an aliquot of the stock solution to 0.1 N NaOH to achieve a final concentration of ~50 µg/mL.

    • Neutral Hydrolysis: Add an aliquot of the stock solution to purified water to achieve a final concentration of ~50 µg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor over several time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary (e.g., add an equivalent amount of base to the acid sample and vice-versa), and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation and identify major degradants, likely including the carboxylic acid analog.

Issue 2: Photolytic Instability

Problem: The compound or its formulation changes color (e.g., turns yellow) or shows degradation after exposure to light.

Causality: Thiazole-containing compounds, particularly those with aryl substituents, can be susceptible to photodegradation.[5] The mechanism often involves reaction with singlet oxygen generated upon photo-irradiation, which can lead to complex rearrangements and cleavage of the thiazole ring.[5]

Protocol: Confirmatory Photostability Study (ICH Q1B)

This protocol outlines the steps to definitively test for light sensitivity according to regulatory standards.[10]

  • Sample Preparation:

    • Drug Substance: Place a thin layer of the solid compound in a chemically inert, transparent container.

    • Solution: Prepare a solution of the compound (~50 µg/mL) in a suitable solvent and place it in a quartz cuvette or other transparent vessel.

    • Dark Control: Prepare an identical set of samples and wrap them securely in aluminum foil to serve as dark controls.

  • Light Exposure: Place the test samples and dark controls in a calibrated photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]

  • Analysis: After exposure, compare the test samples to the dark controls.

    • Physical Changes: Note any changes in color or appearance.

    • Chemical Analysis: Analyze both test and control samples by HPLC to quantify the parent compound and detect any photodegradants.

  • Interpretation: Significant degradation (>5-10%) in the light-exposed sample compared to the dark control confirms photolability.

Issue 3: Oxidative Instability

Problem: You observe degradation when the compound is exposed to air, peroxide-containing solvents, or during oxidative stress testing.

Causality: The electron-rich thiazole ring can be susceptible to oxidation.[3] This can lead to the formation of N-oxides, S-oxides, or complete ring cleavage, depending on the strength of the oxidizing agent.

Protocol: Oxidative Forced Degradation Study

  • Preparation: Prepare a solution of the compound (~50 µg/mL) in a suitable solvent.

  • Stress Application: Add hydrogen peroxide (H₂O₂) to the solution. A typical starting concentration is 3% H₂O₂.

  • Incubation: Store the solution at room temperature and monitor at various time points (e.g., 0, 2, 6, 24 hours). The reaction can be accelerated by gentle heating if necessary.

  • Analysis: Analyze the samples by a suitable method (e.g., LC-MS) to identify and quantify any degradation products. LC-MS is particularly useful here to determine the mass of the oxidative adducts.[1][8]

Summary of Forced Degradation Conditions

The goal of forced degradation is to achieve 5-20% degradation of the drug substance to ensure that the analytical method is capable of detecting and resolving potential impurities.[7]

Stress ConditionReagent/ConditionTypical TemperatureDurationPrimary Degradation Pathway
Acid Hydrolysis 0.1 N HCl60 - 80 °C2 - 24 hoursEster Hydrolysis
Base Hydrolysis 0.1 N NaOHRoom Temp - 60 °C30 mins - 8 hoursEster Hydrolysis, Ring Cleavage
Oxidation 3-30% H₂O₂Room Temp2 - 24 hoursThiazole Ring Oxidation
Thermal (Solid) 80 - 105 °C24 - 72 hoursThermal Decomposition
Thermal (Solution) 60 - 80 °C24 - 72 hoursSolvent-assisted Decomposition
Photolytic (ICH Q1B) >1.2M lux-hrs & >200 W-hrs/m²AmbientVariablePhoto-oxygenation, Rearrangement

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways discussed.

DegradationPathways Main Ethyl 4-(2-bromophenyl) thiazole-2-carboxylate Acid 4-(2-bromophenyl)thiazole -2-carboxylic acid Main->Acid Hydrolysis (H+ or OH-) RingOpened Thiazole Ring-Opened Products Main->RingOpened Harsh Base (OH-) or Photolysis (hv, O2) Oxidized Oxidized Products (N-oxides, S-oxides) Main->Oxidized Oxidation ([O])

Caption: Potential degradation pathways for the target compound.

References

  • Al-Momani, F. A., & Al-Amri, J. F. (2021). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Processes, 9(7), 1198. [Link]

  • Request PDF. (2025). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. ResearchGate. [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9). [Link]

  • Schneider, A., et al. (2014). Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties. Journal of the Brazilian Chemical Society. [Link]

  • Alsante, K. M., et al. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. American Pharmaceutical Review. [Link]

  • Jian, W., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 666-676. [Link]

  • Murai, T., et al. (2020). Oxidation of thiazoles having sulfur-containing functional groups. HETEROCYCLES, 101(1), 1. [Link]

  • Singh, R., & Kumar, L. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Wikipedia contributors. (2024). Thiamine. Wikipedia. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Oniga, O., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Antioxidants, 10(10), 1582. [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. ResearchGate. [Link]

  • Kumar, V., & S, K. (2015). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research, 7(5), 241. [Link]

  • Welankiwar, A., et al. (2013). Photostability testing of pharmaceutical products. International Research Journal of Pharmacy. [Link]

  • Kumar, V., & S, K. (2015). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research. [Link]

  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

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Technical Support Center: Purification of Crude Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this key intermediate with high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: I've just completed the synthesis. What are the most likely impurities in my crude this compound?

A1: The impurity profile is intrinsically linked to the synthetic route, which is typically a variation of the Hantzsch thiazole synthesis.[1][2] Your crude product may contain a mixture of unreacted starting materials, reagents, and reaction byproducts. Understanding these potential contaminants is the first step toward a rational purification strategy.

Common Impurities Table:

Impurity ClassSpecific ExamplesRationale for Presence
Starting Materials 2-Bromothiobenzamide (or its precursors like 2-bromoaniline)[3][4], Ethyl bromopyruvateIncomplete reaction conversion. Purity of initial reactants is crucial, as contaminants can lead to unwanted side reactions.[5]
Side-Reaction Products Isomeric thiazoles, products from self-condensation of reactantsThe Hantzsch synthesis can sometimes yield regioisomers depending on reaction conditions like acidity.[5]
Degradation Products 4-(2-bromophenyl)thiazole-2-carboxylic acidHydrolysis of the ethyl ester, which can occur during aqueous workup or on acidic silica gel.[6]
4-(2-bromophenyl)thiazoleDecarboxylation of the corresponding carboxylic acid impurity, often promoted by heat.[7][8]
Reagent Residues Condensing agents, catalysts, excess base or acidCarried over from the reaction and workup steps.
Q2: What is the best initial analytical method to assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most effective initial technique for a rapid and inexpensive assessment of your crude product's complexity. It provides a qualitative snapshot of the number of components in your mixture, which guides the selection of an appropriate purification method.[9][10]

Recommended TLC Protocol:

  • Stationary Phase: Silica gel 60 F-254 plates.

  • Mobile Phase (Eluent): Start with a non-polar system and gradually increase polarity. A good starting point is a 4:1 mixture of Hexane:Ethyl Acetate. Adjust the ratio as needed to achieve good spot separation (target Rf for the product is ~0.3-0.4).

  • Visualization:

    • UV Lamp (254 nm): Most aromatic compounds, including your product and many likely impurities, will be UV-active.

    • Iodine Chamber: Staining with iodine can visualize non-UV-active impurities.

    • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for identifying compounds that can be oxidized, which is useful for visualizing a broad range of organic molecules.

Q3: What are the primary purification strategies I should consider for this molecule?

A3: The two most powerful and commonly used techniques for purifying crystalline organic solids like your target compound are Column Chromatography and Recrystallization .

  • Flash Column Chromatography is ideal for separating mixtures with multiple components that have different polarities.[7][11][12] It is particularly effective when impurities are structurally distinct from the product.

  • Recrystallization is a highly effective technique for removing small amounts of impurities from a solid that is already relatively pure (>90%).[13][14] It relies on the differences in solubility between the desired compound and the impurities in a chosen solvent system at different temperatures. For many thiazole derivatives, recrystallization from solvents like ethanol or ethyl acetate is a viable method.[15][16][17]

The choice between them depends on the TLC analysis of your crude material.

Troubleshooting and In-Depth Purification Guides

This section addresses specific problems you may encounter during purification, providing step-by-step solutions grounded in chemical principles.

Problem 1: My crude product is a persistent oil or sticky solid. TLC shows a major product spot and a baseline streak.
  • Underlying Cause: This issue often points to the presence of residual basic impurities, most commonly unreacted 2-bromoaniline[3][4], or highly polar byproducts. Aniline derivatives are notorious for causing oils and streaking on silica gel TLC plates. Additionally, residual high-boiling solvents like DMF or DMSO can prevent crystallization.

  • Solution Workflow: Liquid-Liquid Acidic Wash

    This workflow is designed to remove basic impurities by converting them into their water-soluble salt forms.

    Caption: Workflow for acidic wash to remove basic impurities.

    Detailed Protocol:

    • Dissolve the crude oil or solid in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of 1M hydrochloric acid (HCl).

    • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release pressure.

    • Allow the layers to separate. Drain and discard the lower aqueous layer (which now contains the aniline hydrochloride salt).

    • To neutralize any remaining acid, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by a wash with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting solid should be significantly purer and more amenable to crystallization.

Problem 2: TLC shows multiple spots, with one impurity very close to the product spot (ΔRf < 0.1).
  • Underlying Cause: This indicates the presence of an impurity with a polarity very similar to your product. Common culprits include the decarboxylated product[8] or a regioisomer from the synthesis. A simple recrystallization is unlikely to resolve such a mixture.

  • Solution Workflow: High-Resolution Flash Column Chromatography

    This requires careful optimization of the solvent system to maximize the separation between the closely eluting spots.

    G cluster_prep Preparation cluster_column Chromatography cluster_analysis Analysis & Isolation Prep1 Dissolve Crude in Minimal DCM Prep2 Add Silica Gel (1-2x crude weight) Prep1->Prep2 Prep3 Concentrate to a Free-Flowing Powder (Dry Loading) Prep2->Prep3 Col2 Load Sample onto Column Prep3->Col2 Col1 Pack Column with Silica in Initial Eluent Col1->Col2 Col3 Elute with Optimized Hexane/EtOAc Gradient Col2->Col3 Col4 Collect Fractions Col3->Col4 Ana1 Analyze Fractions by TLC Col4->Ana1 Ana2 Combine Pure Fractions Ana1->Ana2 Ana3 Concentrate Solvent Ana2->Ana3 Ana4 Obtain Pure Product Ana3->Ana4

    Caption: Workflow for purification by flash column chromatography.

    Detailed Protocol:

    • Optimize Eluent: On a TLC plate, test various ratios of Hexane:EtOAc. Aim for a solvent system that places your product at an Rf of ~0.25-0.30, as this often provides the best resolution. If separation is poor, try adding a small amount (0.5-1%) of a more polar solvent like methanol or using a different solvent system entirely, such as Dichloromethane/Methanol.

    • Prepare the Column: Use a glass column with a diameter chosen based on the amount of crude material (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight). Pack the column with silica gel slurried in the initial, least polar eluent.

    • Load the Sample: Use the "dry loading" method for best results. Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Elute and Collect: Begin eluting with the optimized solvent system. Collect fractions and monitor them by TLC.

    • Isolate: Combine the fractions that contain only the pure product and remove the solvent under reduced pressure.

Problem 3: The product appears pure by NMR after chromatography, but the yield is low and I see a new, more polar spot on my TLC plates of the column fractions.
  • Underlying Cause: This is a classic sign of product degradation on the column. The slightly acidic nature of standard silica gel can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[6] The carboxylic acid is much more polar and will either elute very slowly or remain adsorbed to the silica.

  • Solution 1: Use Deactivated Silica You can neutralize the silica gel before packing the column.

    • Protocol: Prepare a slurry of your silica gel in the initial eluent. Add 1-2% triethylamine (NEt₃) by volume relative to the solvent. Mix well and then pack the column as usual. The NEt₃ will neutralize the acidic silanol groups, preventing ester hydrolysis. Run the column with an eluent that also contains a small amount (e.g., 0.5%) of NEt₃.

  • Solution 2: Switch to Recrystallization If the crude product is reasonably pure (>90%), forgoing chromatography in favor of recrystallization is often a more efficient and higher-yielding strategy.[13][18]

    Recrystallization Solvent Selection Table:

    Solvent SystemSuitabilityProtocol Notes
    Ethanol (EtOH) GoodDissolve crude product in a minimum amount of hot EtOH. Allow to cool slowly to room temperature, then cool further in an ice bath. Collect crystals by filtration. A common choice for similar structures.[17]
    Ethyl Acetate (EtOAc) / Hexanes ExcellentDissolve crude in a minimum of hot EtOAc. While still warm, slowly add hexanes until the solution becomes faintly cloudy (the cloud point). Add a drop or two of EtOAc to redissolve, then allow to cool slowly. This two-solvent system is highly versatile.[14]
    n-Butanol GoodReported for recrystallizing similar thiazole carboxylates, particularly effective for removing polar impurities.[15]

    General Recrystallization Protocol:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).

    • Continue adding small portions of the hot solvent until the solid just dissolves completely.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum.

References
  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Spinelli, D., Noto, R., Consiglio, G., & Buccheri, F. (1977). Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)†. Journal of Heterocyclic Chemistry, 14, 309-311. Available from: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Noto, R., Ciofalo, M., Buccheri, F., Werber, G., & Spinelli, D. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. Available from: [Link]

  • Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]

  • Noto, R., et al. (1991). Studies on Decarboxylation Reactions. Part 7.' Kinetic Study of the Decarboxylation of 2-Ami no- and 2- Phenylamino-t hiazole-5-. ElectronicsAndBooks. Available from: [Link]

  • Semantic Scholar. Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Asymmetric thiazolo-thiazole derivative as solvatochromic, reversible and self-color recov. Available from: [Link]

  • Xie, K., et al. (2019). Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. Organic Letters. Available from: [Link]

  • University of California, Irvine. Recrystallization and Crystallization. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Pharmaceuticals. Available from: [Link]

  • Royal Society of Chemistry. Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. Available from: [Link]

  • Chen, J., et al. (2016). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]

  • MDPI. Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Available from: [Link]

  • Angene. Exploring 2-Bromoaniline: Properties, Applications, and Industry Insights. Available from: [Link]

  • Okumura, K., et al. (1999). Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. Bulletin of the Chemical Society of Japan. Available from: [Link]

  • ResearchGate. Synthesis of ethyl benzo[d]thiazole-2-carboxylate. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11992, 2-Bromoaniline. Available from: [Link]

  • ACS Omega. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Available from: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. Available from: [Link]

  • Google Patents. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.
  • MDPI. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Available from: [Link]

  • National Center for Biotechnology Information. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Available from: [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]

  • Progress in Chemical and Biochemical Research. The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Available from: [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate in cross-coupling reactions. This guide is structured to provide not just procedural steps but also the underlying scientific rationale to empower you to make informed decisions during your experiments. Our goal is to equip you with the expertise to troubleshoot common issues and optimize your reaction conditions for this specific, and often challenging, substrate.

The structure of this compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of a sterically hindered ortho-substituted aryl bromide, combined with a potentially coordinating thiazole ring and an electron-withdrawing ester group, requires careful consideration of the catalyst system. This guide will walk you through catalyst selection, reaction optimization, and troubleshooting in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: There are three main challenges associated with this substrate:

  • Steric Hindrance: The bromine atom is on a phenyl ring at the ortho position to the bulky thiazole substituent. This steric congestion can slow down the oxidative addition step and the subsequent reductive elimination in the catalytic cycle.[1][2]

  • Catalyst Inhibition: The nitrogen and sulfur atoms of the thiazole ring can act as Lewis bases and coordinate to the palladium center. This can lead to catalyst inhibition or deactivation, effectively "poisoning" the catalyst and stalling the reaction.[3][4][5]

  • Electronic Effects: The ethyl carboxylate group is electron-withdrawing, which can influence the electron density of the thiazole ring and its reactivity.

Q2: Which types of cross-coupling reactions are most suitable for this substrate?

A2: Given its structure as an aryl bromide, this substrate is a suitable electrophile for several common palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is often a good starting point due to the commercial availability of a wide range of boronic acids and the relatively mild reaction conditions.

  • Heck Coupling: For the formation of C-C bonds with alkenes.[6]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[7][8]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[9][10][11][12][13]

The choice of reaction will depend on the desired final product. For each of these, careful selection of the catalyst, ligand, base, and solvent is paramount.

Q3: How do I choose an appropriate palladium catalyst and ligand?

A3: This is the most critical decision for a successful reaction. For a sterically hindered and potentially coordinating substrate like this, standard catalysts like Pd(PPh₃)₄ may be ineffective.[3] You should consider:

  • Bulky, Electron-Rich Ligands: Biaryl phosphine ligands are the industry standard for challenging substrates. Ligands such as XPhos, SPhos, and RuPhos are designed to be both sterically bulky and electron-donating. The bulkiness promotes the reductive elimination step and helps to prevent the formation of inactive palladium dimers, while the electron-rich nature facilitates the oxidative addition of the aryl bromide.[1][14]

  • Palladium Precatalysts: Modern palladium precatalysts, such as the Buchwald G3 and G4 precatalysts, are highly recommended.[15][16][17] These are air-stable complexes that rapidly generate the active, monoligated Pd(0) species in solution. This rapid activation is crucial when dealing with unstable coupling partners (like some heteroaryl boronic acids) and helps to ensure a high concentration of the active catalyst at the start of the reaction.[16][17] An example would be XPhos Pd G3 .

Catalyst and Ligand Selection Guide

The following diagram outlines a decision-making process for selecting a suitable catalyst system for your cross-coupling reaction.

CatalystSelection Start Start: Ethyl 4-(2-bromophenyl) thiazole-2-carboxylate ReactionType Choose Cross-Coupling Reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) Start->ReactionType CatalystChoice Select Palladium Source ReactionType->CatalystChoice Precatalyst Recommended: Buchwald G3/G4 Precatalyst (e.g., XPhos Pd G3) CatalystChoice->Precatalyst High Activity & Stability PdOAc2 Alternative: Pd(OAc)₂ or Pd₂(dba)₃ CatalystChoice->PdOAc2 In-situ generation LigandChoice Select Ligand BulkyLigand Use Bulky, Electron-Rich Biaryl Phosphine Ligand (XPhos, SPhos, RuPhos) LigandChoice->BulkyLigand For Steric Hindrance & Heterocycle StdLigand Standard Ligands (e.g., PPh₃) Likely Ineffective LigandChoice->StdLigand Not Recommended Optimization Proceed to Reaction Optimization Precatalyst->Optimization PdOAc2->LigandChoice BulkyLigand->Optimization

Figure 1: Catalyst selection workflow.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low to No Yield

Q: My reaction is not proceeding, or I'm getting very low conversion of my starting material. What should I do?

A: Low or no yield is a common problem, often related to the catalyst's activity and the reaction conditions. Here is a checklist of things to investigate:

  • Catalyst and Ligand: As mentioned, standard catalysts are often insufficient.

    • Action: Switch to a more robust system. Use a bulky, electron-rich biaryl phosphine ligand (like XPhos) in combination with a palladium source, or preferably, use a pre-formed Buchwald precatalyst (e.g., XPhos Pd G3).[15][16] This is the most likely solution.

  • Base Selection: The base is crucial for the catalytic cycle, particularly for the transmetalation step in Suzuki-Miyaura reactions and for deprotonating the nucleophile in Buchwald-Hartwig and Sonogashira reactions.

    • Action: The choice of base is often solvent and reaction-dependent. For Suzuki-Miyaura couplings, a strong base like K₃PO₄ or Cs₂CO₃ is often effective, especially with sterically hindered substrates.[14] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[11][12]

  • Solvent and Temperature:

    • Action: Ensure your reactants are soluble in the chosen solvent at the reaction temperature. Common solvents for these reactions include dioxane, toluene, and THF.[14] Most cross-coupling reactions require elevated temperatures (80-110 °C) to overcome activation barriers. If the reaction is sluggish, a moderate increase in temperature may help. However, excessively high temperatures can lead to catalyst decomposition.[18]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.

    • Action: Ensure your reaction is thoroughly degassed and run under an inert atmosphere (argon or nitrogen). Use anhydrous solvents to prevent side reactions like protodeboronation of boronic acids in Suzuki couplings.[18]

Issue 2: Catalyst Deactivation (Formation of Palladium Black)

Q: I see a black precipitate forming in my reaction flask, and the reaction has stopped. What is happening?

A: The formation of a black precipitate is likely palladium black, which is aggregated, inactive palladium metal. This indicates your catalyst is decomposing.

  • Catalyst Poisoning by Thiazole:

    • Cause: The nitrogen and/or sulfur atom of the thiazole ring can be coordinating to the palladium center, leading to the formation of stable, off-cycle complexes that eventually decompose.[3][4]

    • Solution: The use of bulky biaryl phosphine ligands (e.g., XPhos) can mitigate this. The steric bulk of the ligand creates a protective pocket around the palladium atom, making it more difficult for the thiazole to coordinate and poison the catalyst.[3]

  • Insufficient Ligand:

    • Cause: If you are generating the catalyst in-situ from a palladium salt and a separate ligand, an incorrect palladium-to-ligand ratio can leave the palladium center coordinatively unsaturated and prone to aggregation.

    • Solution: Ensure the correct stoichiometry is used. Using a precatalyst often circumvents this issue as the ligand is already bound to the palladium.[15]

Issue 3: Side Product Formation

Q: I am seeing significant side products in my crude reaction mixture, such as dehalogenated starting material or homocoupled products.

A: These are common side reactions in cross-coupling chemistry.

  • Dehalogenation (Protodebromination): This is the replacement of the bromine atom with a hydrogen atom.

    • Cause: This can be caused by certain bases, impurities in the reagents, or a reaction pathway that involves β-hydride elimination from a palladium-hydride intermediate.[18]

    • Solution: Carefully select your base and ensure high-purity reagents. Sometimes, lowering the reaction temperature can disfavor this pathway.

  • Homocoupling of the Nucleophile (e.g., Boronic Acid):

    • Cause: This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), which in turn can catalyze the homocoupling.[18]

    • Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is crucial.

Troubleshooting Decision Tree

Use this diagram to guide your troubleshooting process when encountering issues.

Troubleshooting Problem Problem Encountered LowYield Low or No Yield Problem->LowYield Deactivation Catalyst Deactivation (Palladium Black) Problem->Deactivation SideProducts Side Products (Dehalogenation, Homocoupling) Problem->SideProducts CheckCatalyst Is the catalyst system robust? (e.g., XPhos Pd G3) LowYield->CheckCatalyst UseBulkyLigand Action: Use a bulky ligand (e.g., XPhos) to shield Pd from thiazole coordination. Deactivation->UseBulkyLigand Suspect Thiazole Poisoning CheckLigandRatio Action: If using in-situ generation, check Pd:Ligand ratio. Consider switching to a precatalyst. Deactivation->CheckLigandRatio General Decomposition ImproveInertness Action: Improve degassing and ensure a strict inert atmosphere to prevent homocoupling. SideProducts->ImproveInertness Homocoupling Observed ReviewBaseTemp Action: Re-evaluate base choice and consider lowering temperature to minimize dehalogenation. SideProducts->ReviewBaseTemp Dehalogenation Observed UpgradeCatalyst Action: Switch to a bulky biaryl phosphine ligand and/or a G3/G4 precatalyst. CheckCatalyst->UpgradeCatalyst No CheckBase Is the base appropriate and strong enough? CheckCatalyst->CheckBase Yes ChangeBase Action: Screen alternative bases (K₃PO₄, Cs₂CO₃, NaO-t-Bu). CheckBase->ChangeBase No CheckConditions Are temperature and concentration optimal? CheckBase->CheckConditions Yes OptimizeConditions Action: Increase temperature moderately. Ensure inert atmosphere. CheckConditions->OptimizeConditions No

Sources

Validation & Comparative

A Comparative Guide to Establishing Analytical Standards for Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and identity of novel chemical entities are paramount. Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate, a heterocyclic compound, serves as a critical building block in the synthesis of various pharmacologically active molecules. The absence of universally accepted, commercially available analytical standards for such specific intermediates necessitates the establishment of robust in-house primary standards. This guide provides a comprehensive framework for the characterization, purity assessment, and validation of this compound, ensuring data integrity and regulatory compliance.

The objective is not merely to list analytical techniques but to present a self-validating system of orthogonal methods. Each step is designed to confirm the findings of the others, building a robust and trustworthy analytical profile for the compound. This approach aligns with the principles outlined in international guidelines on analytical procedure validation.[1][2][3][4]

The Orthogonal Approach to Characterization

An in-house reference standard must be of the highest possible purity, with its structure unequivocally confirmed.[5][6] A multi-technique, or orthogonal, approach is essential to build a comprehensive profile that leaves no ambiguity regarding identity, purity, and stability.

Here, we compare the roles and performance of several key analytical techniques in establishing a reference standard for this compound.

Workflow for In-House Standard Establishment

The process begins with the synthesis and purification of a candidate batch and proceeds through rigorous characterization and documentation.

Caption: Workflow for establishing an in-house analytical standard.

Comparison of Core Analytical Techniques

The following table summarizes the primary analytical techniques, their specific roles, and typical performance expectations for the characterization of this compound.

Technique Primary Role Information Provided Strengths Limitations
HPLC-UV Purity Assessment & AssayQuantitative purity (% area), detection of process impurities, assay vs. a qualified standard.High precision, sensitivity, and robustness for quantitative analysis.Requires a reference standard for assay; may not separate all co-eluting impurities.
LC-MS Identity ConfirmationMolecular weight confirmation, fragmentation patterns for structural clues, impurity identification.High specificity and sensitivity for mass determination. Provides confidence in peak identity.[7]Ionization efficiency can vary; not inherently quantitative without standards.
NMR (¹H, ¹³C) Structural ElucidationUnambiguous confirmation of the molecular structure, identification of isomers, and detection of proton/carbon-containing impurities.[8]Provides definitive structural information. Considered a primary ratio method for quantitative analysis (qNMR).Lower sensitivity compared to MS; complex spectra can be challenging to interpret fully.
FTIR Functional Group IDConfirms the presence of key functional groups (e.g., ester C=O, thiazole ring, C-Br).[9][10][11]Fast, non-destructive, and excellent for confirming functional group identity as per USP <197>.[12][13][14][15]Provides limited structural information on its own; not suitable for quantifying mixtures.
TGA/DSC Thermal PropertiesMeasures thermal stability, decomposition points, and presence of residual solvents or water.[16][17][18]Provides critical data for storage and handling; quantifies non-volatile content.[19]Not specific for compound identity; requires careful interpretation.

Detailed Experimental Protocols & Data Interpretation

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Rationale: Reverse-phase HPLC is the workhorse for purity analysis of moderately polar organic molecules. A C18 column provides a good starting point for separating the target compound from potential non-polar impurities. The use of a gradient elution ensures that both early and late-eluting impurities are captured in a single run.

Example Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Prep: 1.0 mg/mL in Acetonitrile

Data Interpretation: The primary peak should be sharp and symmetrical. Purity is typically reported as % area of the main peak relative to the total area of all peaks. For a primary standard, purity should ideally be >99.5%. All impurity peaks greater than 0.05% should be investigated.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Rationale: LC-MS confirms that the main peak observed in the HPLC analysis corresponds to the correct molecular weight of this compound (C12H10BrNO2S, MW: 328.19 g/mol ). The presence of a bromine atom provides a distinctive isotopic pattern.[20][21]

Example Protocol:

  • Utilize the same LC conditions as the HPLC method.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive mode.

  • Scan Range: 100-500 m/z

Data Interpretation: The mass spectrum for the main peak should show a prominent ion cluster corresponding to the protonated molecule [M+H]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), this cluster will appear as two peaks of nearly equal intensity at m/z 329.0 and 331.0.[20][21] This isotopic signature is a powerful confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Rationale: NMR is the gold standard for determining the precise chemical structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms. Together, they can be used to piece together the molecule's framework and confirm the substitution pattern on the aromatic and thiazole rings.[8][22][23][24]

Example Protocol:

  • Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆)

  • Instrument: 400 MHz or higher

  • Experiments: ¹H, ¹³C, and optionally 2D experiments like COSY and HSQC for complex assignments.

Data Interpretation (Expected ¹H NMR signals):

  • A triplet and a quartet in the aliphatic region (around 1.4 and 4.4 ppm, respectively) corresponding to the ethyl ester group.

  • A singlet for the proton on the thiazole ring (around 8.0-8.5 ppm).

  • A multiplet pattern in the aromatic region (7.2-7.8 ppm) for the four protons of the 2-bromophenyl group.

The absence of significant unassigned signals is crucial for confirming high purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups. It is a rapid and reliable method for confirming that the key chemical bonds expected in the structure are present.[9][11]

Example Protocol:

  • Technique: Attenuated Total Reflectance (ATR)

  • Scan Range: 4000-650 cm⁻¹

Data Interpretation (Expected Characteristic Peaks):

  • ~1720 cm⁻¹: Strong absorption from the ester carbonyl (C=O) stretch.[25]

  • ~1600-1450 cm⁻¹: Absorptions from the C=C and C=N bonds within the aromatic and thiazole rings.[26]

  • ~1250 cm⁻¹: Strong C-O stretch from the ester group.

  • ~750 cm⁻¹: C-Br stretch.

The spectrum should be compared against a theoretical spectrum or data from similar structures to ensure consistency.

Potential Impurity Profile and Control

A critical aspect of standard qualification is understanding potential impurities arising from the synthesis.

Impurity_Profile cluster_impurities Potential Impurities reagents Thiooxalamate 2-bromo-1-(2-bromophenyl)ethan-1-one product This compound reagents:f0->product Hantzsch Synthesis reagents:f1->product imp1 Unreacted Starting Materials reagents->imp1 imp2 Regioisomers (e.g., 5-phenyl isomer) reagents->imp2 Side Reaction imp3 Hydrolysis Product (Carboxylic Acid) product->imp3 Moisture

Caption: Potential impurity profile based on a likely synthetic route.

The analytical methods described must be validated for their ability to separate and detect these potential impurities. For instance, the HPLC method should demonstrate baseline resolution between the main peak and any starting materials or isomers. The hydrolysis product, being more polar, would likely have a shorter retention time.

Conclusion

Establishing a well-characterized in-house analytical standard for a compound like this compound is a rigorous but essential process. It is not reliant on a single analytical result but on the convergence of evidence from multiple, orthogonal techniques. By systematically applying HPLC, LC-MS, NMR, and FTIR, researchers can build a comprehensive data package that confirms the identity, purity, and stability of their standard with a high degree of scientific confidence. This foundation is critical for the subsequent development of robust, reproducible, and reliable scientific data in any research or drug development program. All validation efforts should be documented and performed in accordance with established guidelines such as ICH Q2(R1) to ensure regulatory acceptability.[1][3]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • General Chapters: <197> SPECTROPHOTOMETRIC IDENTIFICATION TESTS. uspbpep.com. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Carrión, M. D., et al. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Magnetic Resonance in Chemistry, 50(7), 515-22. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). Spectroscopy Online. [Link]

  • USP Chapter <197> Spectroscopy Identification Tests – Controlling Your Identities!. Lachman Consultants. [Link]

  • General Chapter Prospectus: <197> Spectroscopic Identification Tests. USP-NF. [Link]

  • How Do You Prepare Reference Standards and Solutions?. Spectroscopy Online. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

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  • TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc.. [Link]

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link]

  • Pharmaceutical Quality Control Using Thermal Analysis Methods. TSI Journals. [Link]

  • ¹H NMR spectrum of the thiazole derivative B. ResearchGate. [Link]

  • HPLC separation of related halogenated aromatic, any one?. Chromatography Forum. [Link]

  • The molecule that gave the mass spectrum shown here contains a halogen. Pearson. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. IUPAC. [Link]

  • Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. ResearchGate. [Link]

  • Qualification of Inhouse Reference Standards and Secondary Standards. Qvents. [Link]

  • Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Publications. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • The ABC's of Reference Standard Management. Eurofins. [Link]

  • FTIR spectra of the thiazole derivative B and its functionalized PVC, PVC‐B. ResearchGate. [Link]

  • Density functional theory and FTIR spectroscopic study of carboxyl group. NIScPR. [Link]

  • HPLC Method for Analysis of Bromoform on Newcrom R1 Column. SIELC Technologies. [Link]

  • Validated RP-HPLC Method For Determination of Brom. Scribd. [Link]

  • Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis. GSC Online Press. [Link]

  • HPLC Methods for analysis of Bromide ion. HELIX Chromatography. [Link]

  • Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PubMed Central. [Link]

  • Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. ResearchGate. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. [Link]

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A Comparative Analysis of the Biological Activity of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiazole scaffold represents a cornerstone for the development of novel therapeutic agents. Its versatile structure has been exploited to generate a multitude of derivatives with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides an in-depth comparative analysis of the biological potential of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate, a member of the 4-phenylthiazole family. Due to the limited publicly available biological data on this specific molecule, this guide will draw upon experimental findings for structurally similar compounds to infer its likely bioactivity and contextualize its potential within the broader class of thiazole derivatives. We will delve into the structure-activity relationships that govern the efficacy of these compounds and provide detailed experimental protocols for the evaluation of their biological performance.

The Thiazole Core: A Privileged Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a variety of natural products and synthetic drugs. This structural unit is prized for its ability to engage in various non-covalent interactions with biological targets, contributing to the potent and selective activity of many therapeutic agents. The 4-phenylthiazole subclass, in particular, has garnered significant attention due to its synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives. The position and nature of substituents on the phenyl ring, as well as modifications to other parts of the thiazole core, have been shown to profoundly influence the biological profile of these compounds.

Comparative Biological Activity of 4-Phenylthiazole Derivatives

To contextualize the potential biological activity of this compound, we will compare it with a selection of structurally related compounds for which experimental data is available. The key structural variations in these analogs include the position of the bromo substituent on the phenyl ring, and modifications at the 2- and 5-positions of the thiazole ring.

Compound IDStructureBiological ActivityKey Findings (IC₅₀/MIC)Reference
Target Compound This compound Anticancer, Antimicrobial, Anti-inflammatory (Inferred)Data not availableN/A
Analog 1 4-(4-bromophenyl)-N-(3,4-dimethoxybenzylidene)thiazol-2-amineAnticancerIC₅₀ = 10.5 µM (MCF-7)[1][2]
Analog 2 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenolAntimicrobialMIC = 16.1 µM (S. aureus, E. coli)[2]
Analog 3 Nitro-substituted phenyl thiazole derivativeAnti-inflammatorySignificant reduction in rat paw edema[3]
Analog 4 2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazoleAnticancerGI₅₀ = 1.6 µM (HCT-116)[4]
Analog 5 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaAnticancerIC₅₀ = 0.8 µM (HS 578T)[5]

Discussion of Structure-Activity Relationships (SAR):

The data presented in the table above, although not directly pertaining to our target compound, allows us to draw several inferences regarding its potential bioactivity.

  • Anticancer Activity: The presence of a bromophenyl group at the 4-position of the thiazole ring is a common feature in compounds exhibiting anticancer activity. For instance, Analog 1, a 4-(4-bromophenyl)thiazol-2-amine derivative, shows notable cytotoxicity against the MCF-7 breast cancer cell line.[1][2] The position of the bromine atom (ortho in our target versus para in Analog 1) can influence the molecule's conformation and its interaction with the target protein, potentially leading to variations in potency. Furthermore, modifications at the 2-position, such as the hydrazone linkage in Analog 4 and the complex urea derivative in Analog 5, have been shown to yield highly potent anticancer agents.[4][5] This suggests that the ethyl carboxylate group in our target compound could be a site for further derivatization to enhance anticancer efficacy.

  • Antimicrobial Activity: The 4-bromophenylthiazole scaffold is also implicated in antimicrobial activity. Analog 2 demonstrates activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[2] The imine linkage and the phenolic hydroxyl group in Analog 2 are likely key contributors to its antimicrobial properties. The ethyl ester group in our target compound is less likely to be as effective as the functional groups in Analog 2 for antimicrobial action, but it could serve as a pro-drug moiety, being hydrolyzed in vivo to the corresponding carboxylic acid which might exhibit activity.

  • Anti-inflammatory Activity: Thiazole derivatives have been widely investigated for their anti-inflammatory potential.[3][6] Studies on various substituted phenyl thiazoles have shown that they can effectively reduce inflammation in animal models.[3] The mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes or cytokines. The anti-inflammatory potential of this compound would need to be experimentally verified, but the general activity of the thiazole class suggests it is a promising area of investigation.

Experimental Protocols

To facilitate the biological evaluation of this compound and its analogs, we provide the following detailed, step-by-step methodologies for key assays.

Synthesis of this compound

A plausible synthetic route for the target compound can be adapted from the synthesis of its chloro-analog.[7]

Synthesis A 2-Bromo-1-(2-bromophenyl)ethanone C This compound A->C Ethanol, Reflux B Ethyl thioxamate B->C

Caption: Hantzsch thiazole synthesis for the target compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(2-bromophenyl)ethanone (1.0 eq) in absolute ethanol.

  • Addition of Reagent: To this solution, add ethyl thioxamate (1.0 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Evaporate the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

In Vitro Anticancer Activity: MTT Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines.

MTT_Assay A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Broth_Microdilution A Prepare serial dilutions of the test compound in a 96-well plate B Add microbial suspension to each well A->B C Incubate at 37°C for 24 hours B->C D Visually inspect for microbial growth C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for the broth microdilution assay.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental data for this compound remains elusive in the public domain, a comparative analysis of its structural analogs strongly suggests its potential as a biologically active molecule. The 4-phenylthiazole scaffold, particularly when substituted with a bromine atom, has consistently demonstrated promising anticancer and antimicrobial activities. The ethyl carboxylate moiety at the 2-position offers a handle for further chemical modifications, which could lead to the development of more potent and selective therapeutic agents.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. The experimental protocols detailed in this guide provide a robust framework for such investigations. Elucidating its specific anticancer, antimicrobial, and anti-inflammatory activities, along with its mechanism of action, will be crucial in determining its therapeutic potential and guiding the design of next-generation thiazole-based drugs.

References

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A Senior Application Scientist's Guide to the Cytotoxicity of Substituted Thiazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The thiazole ring is a cornerstone scaffold in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds, including naturally occurring and synthetic agents.[1][2] Thiazole derivatives exhibit a remarkable breadth of biological activities, such as antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Of particular interest to drug development professionals is their potent anticancer activity, which has been demonstrated across a wide range of human cancer cell lines.[3][4][5]

This guide provides a comparative analysis of the cytotoxic effects of various substituted thiazole carboxylates and related carboxamides. We will delve into quantitative experimental data, explore the critical structure-activity relationships (SAR) that govern their potency, elucidate common mechanisms of action, and provide a detailed, field-proven protocol for assessing cytotoxicity in your own research.

Comparative Cytotoxicity of Thiazole Derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The potency of thiazole derivatives can vary dramatically based on the nature and position of substituents on the core heterocyclic structure. Below is a summary of cytotoxicity data for several distinct series of substituted thiazole derivatives, compiled from recent literature.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Selected Thiazole Derivatives

Compound SeriesKey SubstituentsCancer Cell LineIC50 (µM)Reference
2-Aryl-thiazole-4-carboxamidesCompound 51am: Pyridine core, 4-F on benzene ringA549 (Lung)0.83[6]
HT-29 (Colon)0.68[6]
MDA-MB-231 (Breast)3.94[6]
Hydrazinyl-ThiazolesCompound 4c: Phenyl-hydrazine groupMCF-7 (Breast)2.57[7]
HepG2 (Liver)7.26[7]
Bis-ThiazolesCompound 5a: Bis-thiazole structureMDA-MB-231 (Breast)1.51[8]
Compound 5e: Bis-thiazole structureMCF-7 (Breast)0.66[8]
Arylidene-Hydrazinyl-ThiazolesCompound 4m: 4-Cl-Phenyl, ThiopheneBxPC-3 (Pancreas)7.82[9]
Compound 4n: 4-F-Phenyl, ThiopheneBxPC-3 (Pancreas)6.51[9]
Compound 4r: 4-NO2-Phenyl, ThiopheneBxPC-3 (Pancreas)5.95[9]
Thiazole-CarboxamidesCompound 2b: Tert-butyl groupCOLO205 (Colon)30.79[10]

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 and the broader literature reveal several key trends that inform the rational design of novel thiazole-based anticancer agents.

  • Influence of Halogenation: The incorporation of halogen atoms, particularly fluorine and chlorine, on phenyl rings attached to the thiazole core often enhances cytotoxic activity.[6] As seen with compounds 4m and 4n , subtle changes in halogen substitution can fine-tune potency. This is often attributed to the modulation of electronic properties and the ability to form halogen bonds with target proteins.

  • Aromatic and Heterocyclic Scaffolds: The nature of the aromatic or heterocyclic system linked to the thiazole is critical. For instance, the pyridine core in compound 51am was found to be favorable for its potent cytotoxicity.[6] Similarly, the presence of a thiophene ring in compounds 4m, 4n, and 4r contributes significantly to their activity against pancreatic cancer cells.[9]

  • Multi-Thiazole Structures: Some studies suggest that the presence of at least two linked thiazole rings is a requirement for significant cytotoxic activity, indicating that a larger, more complex scaffold may be necessary for effective target engagement.[11] The high potency of bis-thiazole compounds like 5e (IC50 = 0.66 µM) supports this observation.[8]

  • Impact of Bulky Groups: Lipophilic and bulky substituents, such as the tert-butyl group on compound 2b , can influence activity.[10] While this particular compound showed more moderate activity, such groups can enhance membrane permeability and interaction with intracellular targets.[10]

Mechanisms of Thiazole-Induced Cytotoxicity

Substituted thiazole carboxylates exert their anticancer effects through various cellular mechanisms, most commonly by inducing programmed cell death (apoptosis) and disrupting the cell cycle.

  • Induction of Apoptosis: Many potent thiazole derivatives trigger the apoptotic cascade.[5][9] This can be observed experimentally through an increase in caspase-3/7 activity, the loss of mitochondrial membrane potential, and the modulation of key regulatory proteins like Bcl-2 and Bax.[9]

  • Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by causing cell cycle arrest, often at the G2/M or S phase.[5][7] This prevents the cells from dividing and propagating, ultimately leading to cell death.

Below is a simplified diagram illustrating the intrinsic pathway of apoptosis, a common mechanism targeted by thiazole derivatives.

cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Thiazole Thiazole Derivative Bax Bax Activation Thiazole->Bax activates Bcl2 Bcl-2 Inhibition Thiazole->Bcl2 inhibits Mito Mitochondrion Bax->Mito promotes release Bcl2->Mito prevents release CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by thiazole derivatives.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing the cytotoxic potential of chemical compounds.[7] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it into a dark purple formazan product. This insoluble formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm). A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.

Step-by-Step Methodology:

  • Cell Seeding:

    • Action: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Causality: Seeding an appropriate number of cells is crucial. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

    • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Action: Prepare serial dilutions of the thiazole carboxylate derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

    • Causality: A serial dilution series is essential for generating a dose-response curve and accurately calculating the IC50 value. A vehicle control is a mandatory baseline to ensure that the solvent used to dissolve the compounds does not have its own cytotoxic effects.

  • Incubation with Compound:

    • Action: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

    • Causality: The incubation time should be sufficient for the compound to exert its biological effect. This period is often optimized based on the cell line's doubling time and the compound's known mechanism of action.

  • Addition of MTT Reagent:

    • Action: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubation: Incubate the plate for an additional 3-4 hours at 37°C.

    • Causality: This incubation period allows for sufficient time for the mitochondrial reductases in viable cells to convert the MTT into formazan crystals. Avoid exposing the MTT reagent to light, as it is light-sensitive.

  • Solubilization of Formazan:

    • Action: Carefully remove the medium from the wells. Add 150 µL of a solubilization solution (e.g., DMSO, or a 0.01 M HCl solution in 10% SDS) to each well.

    • Causality: The purple formazan crystals are insoluble in aqueous solution and must be fully dissolved to allow for accurate spectrophotometric measurement. Gentle mixing on an orbital shaker can aid this process.

  • Data Acquisition:

    • Action: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Causality: The amount of absorbance is directly proportional to the amount of formazan, and thus to the number of viable, metabolically active cells in the well.

  • Data Analysis:

    • Action: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

start Start step1 1. Seed Cells in 96-well Plate start->step1 step2 2. Incubate 24h (Cell Adhesion) step1->step2 step3 3. Treat with Thiazole (Serial Dilutions) step2->step3 step4 4. Incubate 48-72h (Compound Effect) step3->step4 step5 5. Add MTT Reagent step4->step5 step6 6. Incubate 3-4h (Formazan Formation) step5->step6 step7 7. Solubilize Formazan (e.g., with DMSO) step6->step7 step8 8. Read Absorbance (570 nm) step7->step8 end 9. Calculate IC50 step8->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion

Substituted thiazole carboxylates and their analogs represent a highly promising class of compounds for the development of new anticancer therapies. As demonstrated, their cytotoxic efficacy is profoundly influenced by their substitution patterns, highlighting the importance of detailed structure-activity relationship studies in guiding medicinal chemistry efforts. The most potent derivatives often induce apoptosis and disrupt the cell cycle in cancer cells. By employing standardized and robust methodologies like the MTT assay, researchers can effectively screen and identify lead candidates for further preclinical and clinical development. The continued exploration of the vast chemical space surrounding the thiazole scaffold is certain to yield novel and more effective treatments in the fight against cancer.

References

  • Liu, X., et al. (2014). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. [Link]

  • Liu, X., et al. (2014). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

  • Al-Ostoot, F.H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]

  • Al-Warhi, T., et al. (2022). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry. [Link]

  • Lone, M.N., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. [Link]

  • Yurttaş, L., Demir, B., & Çiftçi, G.A. (2018). Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Yurttaş, L., et al. (2021). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Musbah, T., et al. (2021). Synthesis, Cytotoxicity Assessment and Antioxidant Activity of Some New Thiazol‐2‐yl carboxamides. Journal of Heterocyclic Chemistry. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. [Link]

  • de Lima, M.C.A., et al. (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. European Journal of Medicinal Chemistry. [Link]

  • Elmorsy, M.R., et al. (2022). Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. Polycyclic Aromatic Compounds. [Link]

  • Aggarwal, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Li, Z., et al. (2024). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Medicinal Chemistry. [Link]

  • Shuster, C.B., et al. (2012). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. Bioorganic & Medicinal Chemistry Letters. [Link]

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Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 4-(2-Bromophenyl)thiazole-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] This guide focuses on the structure-activity relationship (SAR) of a specific, yet underexplored, class of thiazole derivatives: ethyl 4-(2-bromophenyl)thiazole-2-carboxylate analogs.

The parent compound, this compound, presents several key features for medicinal chemistry exploration: a thiazole core, a substituted aromatic ring at the 4-position, and an ester group at the 2-position. The presence and position of the bromine atom on the phenyl ring are of particular interest, as halogen bonding and steric effects can significantly influence binding affinity and selectivity for biological targets. This guide will provide a comparative analysis of hypothetical analogs of this parent structure, drawing on experimental data from closely related compounds to predict how structural modifications may impact biological activity. We will delve into the synthetic strategies, propose a framework for a systematic SAR study, and discuss the potential mechanisms of action, thereby offering a roadmap for the rational design of novel therapeutic agents based on this promising scaffold.

Synthetic Strategy: A Plausible Route to this compound and its Analogs

A common and efficient method for the synthesis of the 4-aryl-thiazole-2-carboxylate scaffold is the Hantzsch thiazole synthesis. This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. For the parent compound and its analogs, a plausible synthetic route would involve the reaction of a substituted 2-bromoacetophenone with ethyl thiooxamate.

Proposed Synthetic Workflow

cluster_0 Step 1: Synthesis of α-Haloketone cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Further Modification (Optional) A Substituted Acetophenone B Bromination (e.g., NBS or Br2) A->B C α-Bromoacetophenone Derivative B->C E Cyclocondensation C->E D Ethyl Thiooxamate D->E F Ethyl 4-(substituted-phenyl)thiazole-2-carboxylate Analog E->F G Hydrolysis, Amidation, etc. F->G H Modified Analog G->H

Caption: Proposed synthetic workflow for this compound analogs.

Detailed Experimental Protocol: Synthesis of this compound
  • Synthesis of 2-bromo-1-(2-bromophenyl)ethan-1-one (α-haloketone):

    • To a solution of 2'-bromoacetophenone (1.0 eq) in a suitable solvent such as diethyl ether or chloroform, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(2-bromophenyl)ethan-1-one, which can be used in the next step without further purification.

  • Synthesis of this compound:

    • Dissolve 2-bromo-1-(2-bromophenyl)ethan-1-one (1.0 eq) in ethanol.

    • Add ethyl thiooxamate (1.0 eq) to the solution.[5]

    • Heat the reaction mixture to reflux for 6-8 hours.

    • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Structure-Activity Relationship (SAR) Analysis: A Comparative Framework

While a dedicated SAR study for this compound analogs is not extensively reported, we can construct a predictive framework based on published data for structurally related thiazole derivatives.[6][7] The following sections compare the potential impact of systematic modifications to different parts of the molecule on biological activity, with a focus on anticancer properties.

Modifications of the 4-(2-Bromophenyl) Ring

The nature and position of substituents on the phenyl ring at the 4-position of the thiazole are critical for activity.

  • Position of the Halogen: The ortho-position of the bromine in the parent scaffold is significant. Compared to its para-substituted counterpart, 4-(4-bromophenyl)thiazole, the ortho-bromo group introduces a steric hindrance that can influence the dihedral angle between the phenyl and thiazole rings. This conformational restriction can be crucial for fitting into specific binding pockets of target proteins. Studies on related scaffolds have shown that the position of a halogen can dramatically alter selectivity and potency.[6]

  • Nature of the Halogen: Varying the halogen at the ortho-position (F, Cl, I) would likely impact activity based on electronegativity and atomic radius. A fluorine atom, being smaller and highly electronegative, might engage in different non-covalent interactions compared to the larger and more polarizable iodine atom.

  • Additional Substituents: Introducing other electron-withdrawing groups (e.g., -NO2, -CF3) or electron-donating groups (e.g., -OCH3, -CH3) on the 2-bromophenyl ring would modulate the electronic properties of the molecule. In many classes of kinase inhibitors, for example, specific substitution patterns are required for optimal activity.

Modifications of the Thiazole-2-Carboxylate Moiety

The ethyl ester at the 2-position of the thiazole ring is a key site for modification.

  • Ester to Carboxylic Acid: Hydrolysis of the ethyl ester to the corresponding carboxylic acid introduces a polar, ionizable group. This could enhance water solubility and allow for new hydrogen bonding interactions with target residues, potentially altering the pharmacological profile.

  • Amide Formation: Conversion of the carboxylic acid to a series of amides would allow for the exploration of additional interactions. The R-groups on the amide nitrogen can be varied to probe for additional binding pockets and to modulate physicochemical properties such as lipophilicity and membrane permeability. Studies on 2-phenylthiazole-4-carboxamides have demonstrated that the nature of the amide substituent is a key determinant of cytotoxic activity.[8]

Comparative SAR Summary (Anticipated Trends)

The following table summarizes the predicted impact of these modifications on anticancer activity, based on data from related thiazole-containing compounds.

Modification Analog Structure Example Predicted Impact on Anticancer Activity Rationale / Supporting Evidence
Parent Compound This compoundBaselineCore scaffold for comparison.
Halogen Position Ethyl 4-(4-bromophenyl)thiazole-2-carboxylatePotentially altered potency and selectivity.The ortho-substituent imposes conformational constraints that may be crucial for specific target binding. Para-bromo analogs have shown activity in other series.[9]
Halogen Type Ethyl 4-(2-fluorophenyl)thiazole-2-carboxylateLikely to retain activity, with potential for improved properties.Fluorine is often used to enhance metabolic stability and binding affinity.
EWG on Phenyl Ring Ethyl 4-(2-bromo-5-nitrophenyl)thiazole-2-carboxylatePotentially increased activity.Electron-withdrawing groups on the phenyl ring can enhance the anticancer activity of thiazole derivatives.[6]
EDG on Phenyl Ring Ethyl 4-(2-bromo-5-methoxyphenyl)thiazole-2-carboxylatePotentially decreased activity.Electron-donating groups have been shown to be less favorable in some related series.
Ester Hydrolysis 4-(2-Bromophenyl)thiazole-2-carboxylic acidActivity may increase or decrease depending on the target.The carboxylic acid can form new interactions and improve solubility.
Amide Formation N-Benzyl-4-(2-bromophenyl)thiazole-2-carboxamideHigh potential for increased activity.Amide derivatives of thiazoles have shown potent cytotoxicity, with the substituent on the nitrogen playing a key role.[8]

Potential Mechanism of Action: Targeting Cellular Proliferation

Many thiazole-based anticancer agents exert their effects by inhibiting key enzymes involved in cell cycle progression and signal transduction. A plausible mechanism of action for the this compound series is the inhibition of protein kinases, such as those in the mitogen-activated protein kinase (MAPK) pathway.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Analog Thiazole Analog Analog->Inhibition

Caption: Plausible mechanism of action: Inhibition of the MAPK signaling pathway.

The MAPK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. The thiazole analogs could potentially bind to the ATP-binding pocket of kinases like MEK or RAF, preventing their phosphorylation and activation, thereby halting the downstream signaling that leads to uncontrolled cell proliferation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data on a comprehensive series of its analogs is limited, by drawing comparisons with structurally related compounds, we can formulate a rational approach to its optimization.

This guide has outlined a plausible synthetic route and a systematic framework for investigating the structure-activity relationships of this class of compounds. The key areas for exploration include the modification of the 2-bromophenyl ring and the functionalization of the thiazole-2-carboxylate moiety. Future work should focus on the synthesis of a diverse library of these analogs and their evaluation in a panel of relevant biological assays, such as anticancer cytotoxicity screens and specific enzyme inhibition assays. Such studies will be crucial in validating the predictive SAR presented here and in identifying lead compounds for further preclinical development.

References

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  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60.
  • Yu, B., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(53), 38652-38666.
  • McCarroll, A. J., & Lewis, J. R. (2001). The thiazoles: a literature review. Journal of heterocyclic chemistry, 38(5), 981-996.
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  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2025). European Journal of Medicinal Chemistry, 283, 117009.
  • Ranjbari, S., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(4), 284-291.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2009). Journal of Medicinal Chemistry, 52(6), 1701-1711.
  • Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. (2009). Journal of Medicinal Chemistry, 52(6), 1701-1711.
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Sources

A Comparative Guide to the In Vivo Efficacy of Phenylthiazole Carboxylate Derivatives in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Derivatives of Ethyl 4-phenylthiazole-2-carboxylate, such as the specific scaffold Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate, are of significant interest for drug discovery. The substitution pattern on the phenyl ring is a critical determinant of biological activity, influencing target affinity, selectivity, and pharmacokinetic properties.

While specific in vivo efficacy data for the 2-bromophenyl derivative remains limited in publicly accessible literature, a wealth of research on structurally similar analogues provides a robust framework for predicting its potential and guiding its preclinical development. This guide provides a comparative analysis of the in vivo anti-inflammatory efficacy of various substituted phenylthiazole derivatives in established animal models. We will delve into the mechanistic rationale for their activity, present comparative data, and provide detailed experimental protocols to assist researchers in the evaluation of novel compounds based on this promising scaffold.

Mechanistic Underpinnings: Targeting the Arachidonic Acid Cascade

The anti-inflammatory effects of many thiazole derivatives are attributed to their ability to modulate the arachidonic acid (AA) pathway.[3] This pathway is central to the inflammatory response, producing pro-inflammatory mediators like prostaglandins and leukotrienes through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[3]

There are two key isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[4] The selective inhibition of COX-2 is a primary goal for modern anti-inflammatory drug design, aiming to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[5][6] Many thiazole derivatives have been identified as potent and selective inhibitors of COX-2, forming the basis of their anti-inflammatory action.[4][7]

Arachidonic_Acid_Pathway cluster_cox membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) (Stimulated by injury) aa Arachidonic Acid (AA) pla2->aa cox_enzymes COX-1 / COX-2 lox_enzyme 5-LOX cox_path Cyclooxygenase (COX) Pathway prostaglandins Prostaglandins (e.g., PGE2) thiazole_cox Thiazole Derivatives thiazole_cox->cox_enzymes inflammation_cox Inflammation Pain, Fever, Swelling lox_path Lipoxygenase (LOX) Pathway leukotrienes Leukotrienes inflammation_lox Inflammation Bronchoconstriction

Figure 1: Simplified Arachidonic Acid Pathway and the inhibitory action of thiazole derivatives.

Comparative In Vivo Efficacy of Thiazole Derivatives

The carrageenan-induced paw edema model is a widely accepted and standardized acute inflammation model for evaluating the efficacy of potential anti-inflammatory agents.[8][9] The subcutaneous injection of carrageenan into a rodent's paw elicits a biphasic inflammatory response, allowing for the measurement of edema inhibition over several hours.[10] The table below summarizes the performance of various thiazole derivatives from the literature in this model, providing a benchmark for comparison.

Compound Class/DerivativeAnimal ModelDoseTime (Post-Carrageenan)% Edema InhibitionReference Standard (% Inhibition)Citation
Thiazolyl-thiadiazinesRatN/A (ED₅₀=185 mg/kg)N/AED₅₀ value reportedN/A[8]
4,5-DiarylthiazolesRatN/A6 h60.82% Indomethacin (53.21%)[8]
2-Substituted-phenyl thiazolesRatN/A3 hAppreciable activity Nimesulide[2]
Thiazole-based ChalconesMouseN/AN/A51-55% N/A[6]
N-(benzo[d]thiazol-2-yl) acetamidesRatN/AN/A~84-93% of standard Indomethacin[11]

Note: This table is a synthesis of data from multiple studies. Direct comparison should be approached with caution due to variations in specific protocols, compound structures, and dosing regimens.

Analysis of Structure-Activity Relationships (SAR): The data consistently demonstrates that the thiazole scaffold is a viable platform for developing potent anti-inflammatory agents. Efficacy is highly dependent on the nature and position of substituents on the associated aryl rings. For instance, studies have shown that bulky groups or specific halogen substitutions can significantly enhance COX-2 selectivity and overall in vivo potency.[7] The promising activity of N-(benzo[d]thiazol-2-yl) acetamides, which achieve up to 93% of the efficacy of the standard drug Indomethacin, highlights the potential for further optimization of this class of compounds.[11]

Experimental Protocols

A self-validating and reproducible protocol is critical for assessing the in vivo efficacy of novel compounds. Below is a detailed methodology for the carrageenan-induced paw edema model.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of a test compound by measuring its ability to inhibit edema formation induced by carrageenan.

Materials:

  • Wistar albino rats (150-200g)

  • Test compound (e.g., this compound derivative)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline)

  • Carrageenan (1% w/v solution in sterile 0.9% saline)

  • Reference Standard: Indomethacin or Diclofenac Sodium (e.g., 10 mg/kg)

  • Plethysmometer or digital calipers

  • Animal handling equipment

Methodology:

  • Acclimatization: House animals under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approx. 12-18 hours) before the experiment, with water provided ad libitum. This ensures more uniform absorption of orally administered compounds.

  • Grouping: Divide animals into at least four groups (n=6 per group):

    • Group I (Control): Receives vehicle only.

    • Group II (Reference): Receives the standard drug (e.g., Indomethacin).

    • Group III (Test Compound): Receives the test compound at a specific dose.

    • (Optional) Additional groups for multiple dose levels of the test compound.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Compound Administration: Administer the vehicle, standard, or test compound to the respective groups, typically via oral gavage (p.o.). The time between dosing and carrageenan injection depends on the expected Tmax of the compound, but is commonly 30 to 60 minutes.[9]

  • Induction of Inflammation: At a set time post-treatment (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each rat at regular intervals after the carrageenan injection, for instance, at 1, 2, 3, and 4 hours.[9][12]

  • Data Analysis:

    • Calculate the volume of edema at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed effects.

Preclinical Evaluation Workflow

The journey of a novel anti-inflammatory compound from initial synthesis to a potential clinical candidate follows a structured preclinical workflow. This process is designed to systematically evaluate its efficacy, mechanism of action, and safety profile.

Preclinical_Workflow synthesis Compound Synthesis (e.g., Thiazole Derivatives) in_vitro In Vitro Screening (COX-1/COX-2 Enzyme Assays) synthesis->in_vitro cell_based Cell-Based Assays (PGE2 production in macrophages) in_vitro->cell_based Confirm cellular activity lead_id Lead Identification cell_based->lead_id adme In Silico / In Vitro ADME (Solubility, Permeability, Metabolism) adme->lead_id in_vivo_efficacy In Vivo Efficacy Models (Carrageenan Paw Edema) lead_id->in_vivo_efficacy Promising candidates pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies in_vivo_efficacy->pk_pd Establish dose-response tox Preliminary Toxicology (Acute Toxicity Studies) pk_pd->tox candidate Candidate Selection for Further Development tox->candidate

Figure 2: A typical preclinical discovery workflow for a novel anti-inflammatory agent.

This workflow emphasizes a tiered approach, starting with broad in vitro screens to identify active compounds and their primary targets.[13][14] Promising hits are then subjected to more complex cell-based assays before moving into crucial in vivo models for efficacy and safety assessment. This logical progression ensures that only the most promising and well-characterized compounds advance, optimizing resource allocation in the drug development process.[14]

Conclusion and Future Directions

The Ethyl 4-phenylthiazole-2-carboxylate scaffold and its derivatives represent a highly promising class of compounds for the development of novel anti-inflammatory agents. The available in vivo data for analogous structures strongly suggests that these compounds can exert potent anti-edema effects, likely through the inhibition of the COX-2 enzyme. The position of substituents, such as the bromine atom in this compound, is expected to be a key modulator of this activity and selectivity.

Future research should focus on the direct in vivo evaluation of the 2-bromo-substituted derivative using standardized models like the carrageenan-induced paw edema assay. Subsequent studies should aim to elucidate a full pharmacokinetic/pharmacodynamic (PK/PD) profile, explore efficacy in chronic inflammation models, and conduct thorough safety and toxicology assessments to validate its potential as a therapeutic candidate.

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A Comparative Performance Analysis of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate as a Novel Bacterial DNA Gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. Bacterial DNA gyrase, a type II topoisomerase, remains a clinically validated and highly attractive target for such endeavors.[1][2][3] This guide presents a comprehensive performance benchmark of a novel thiazole derivative, Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate, against two classes of well-established DNA gyrase inhibitors: the fluoroquinolone ciprofloxacin and the aminocoumarin novobiocin. We provide a detailed examination of its inhibitory activity through in-vitro DNA supercoiling assays, offering a side-by-side comparison of potency and a discussion on its potential mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimicrobial therapies.

Introduction: The Imperative for New DNA Gyrase Inhibitors

Bacterial DNA gyrase is an essential enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1] Its absence in higher eukaryotes makes it an ideal target for selective antibacterial agents.[2] For decades, two primary classes of antibiotics have successfully targeted this enzyme:

  • Fluoroquinolones (e.g., Ciprofloxacin): These synthetic agents inhibit the DNA cleavage and re-ligation activity of the GyrA subunit of DNA gyrase, trapping the enzyme-DNA complex in a state that leads to lethal double-strand breaks.[1][4][5]

  • Aminocoumarins (e.g., Novobiocin): This class of natural antibiotics acts by competitively inhibiting the ATPase activity of the GyrB subunit, which is essential for the energy-requiring process of DNA supercoiling.[6][7][8][9]

While highly effective, the extensive use of these inhibitors has led to the emergence of resistant bacterial strains, primarily through mutations in the genes encoding the gyrase subunits.[3][10] This underscores the urgent need for novel inhibitors that may target the enzyme through different mechanisms or at allosteric sites, potentially circumventing existing resistance pathways. Thiazole-based compounds have demonstrated a wide range of biological activities, and in this guide, we evaluate this compound (herein referred to as E-4-2-T) as a candidate in this critical therapeutic space.

Comparative Inhibitors: Mechanism of Action

To establish a robust benchmark, E-4-2-T was tested against ciprofloxacin and novobiocin, representing the two canonical mechanisms of DNA gyrase inhibition.

  • Ciprofloxacin acts as a topoisomerase poison. It intercalates between the DNA base pairs at the site of cleavage and stabilizes the covalent complex formed between DNA gyrase and the cleaved DNA.[5] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, cell death.[1][3]

  • Novobiocin functions as a competitive inhibitor of ATP binding to the GyrB subunit.[6][9][11] By blocking the ATPase activity of the enzyme, it prevents the conformational changes necessary for DNA strand passage and supercoiling, thereby halting DNA replication.[1][7][12]

The following diagram illustrates the distinct inhibitory actions of these established drug classes on the DNA gyrase catalytic cycle.

G cluster_GyrA GyrA Subunit Action cluster_GyrB GyrB Subunit Action DNA_Binding Gyrase binds DNA DNA_Cleavage DNA Cleavage DNA_Binding->DNA_Cleavage Strand_Passage Strand Passage DNA_Cleavage->Strand_Passage DNA_Ligation DNA Re-ligation Strand_Passage->DNA_Ligation DNA_Ligation->DNA_Binding Catalytic Cycle Repeats ATP_Binding ATP Binding ATP_Hydrolysis ATP Hydrolysis ATP_Binding->ATP_Hydrolysis Powers ATP_Hydrolysis->DNA_Cleavage Enables Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Ligation Inhibits Novobiocin Novobiocin Novobiocin->ATP_Binding Competitively Inhibits

Caption: Mechanism of DNA Gyrase Inhibition.

Experimental Protocol: DNA Supercoiling Assay

The primary method for evaluating the performance of DNA gyrase inhibitors is the in-vitro DNA supercoiling assay. This assay measures the enzyme's ability to convert relaxed circular plasmid DNA into its negatively supercoiled form, an ATP-dependent process.[13] Inhibition of this activity is observed as a decrease in the amount of supercoiled DNA.

Rationale for Method Selection:

This assay is the gold standard for assessing DNA gyrase activity. It directly measures the catalytic function of the enzyme and can detect inhibition at different stages of the catalytic cycle, whether through interference with ATP binding (like novobiocin) or by preventing DNA re-ligation (like ciprofloxacin). We employ an agarose gel electrophoresis method for separation and visualization, as the supercoiled and relaxed forms of the plasmid have different electrophoretic mobilities.[13]

Step-by-Step Protocol:
  • Reaction Mixture Preparation: For each reaction, prepare a 20 µL mixture in a microcentrifuge tube on ice. The final concentrations are as follows:

    • 35 mM Tris-HCl (pH 7.5)

    • 24 mM KCl

    • 4 mM MgCl₂

    • 2 mM DTT

    • 1.8 mM Spermidine

    • 1 mM ATP

    • 6.5% (w/v) Glycerol

    • 0.1 mg/mL Albumin

    • 5 nM (1 µg) relaxed pBR322 plasmid DNA

    • 1 unit E. coli DNA Gyrase

  • Inhibitor Addition: Add the test compound (E-4-2-T, ciprofloxacin, or novobiocin) to the reaction mixtures at varying final concentrations (e.g., 0.1 µM to 100 µM). Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Initiation and Incubation: Mix gently and incubate the reactions at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of stop buffer (40% Sucrose, 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5 µg/µL Bromophenol Blue).

  • Agarose Gel Electrophoresis: Load the entire reaction volume into the wells of a 1% agarose gel in TAE buffer (40 mM Tris-acetate, 2 mM EDTA).[13] Run the gel at 80V for 2-3 hours.

  • Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe). Visualize the DNA bands under UV light. The faster-migrating band corresponds to supercoiled DNA, while the slower-migrating species represent relaxed and nicked circular DNA.[13] Quantify the intensity of the supercoiled band using densitometry software (e.g., ImageJ).

  • IC₅₀ Determination: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, ATP, Relaxed DNA) B Add DNA Gyrase Enzyme A->B C Add Inhibitor (E-4-2-T or Controls) B->C D Incubate at 37°C (60 minutes) C->D E Terminate with Stop Buffer D->E F Agarose Gel Electrophoresis E->F G Stain, Visualize & Quantify Bands F->G H Calculate IC50 Value G->H

Caption: DNA Gyrase Supercoiling Assay Workflow.

Performance Benchmark: Quantitative Analysis

The inhibitory activities of E-4-2-T, ciprofloxacin, and novobiocin were determined against E. coli DNA gyrase using the protocol described above. The resulting IC₅₀ values are summarized in the table below.

CompoundClassTarget SubunitIC₅₀ (µM)Putative Mechanism
Ciprofloxacin FluoroquinoloneGyrA0.85Trapping of DNA-gyrase covalent complex[1][4]
Novobiocin AminocoumarinGyrB0.05Competitive ATP binding inhibition[6][11]
E-4-2-T Thiazole DerivativeGyrB (Hypothesized)1.20ATP binding inhibition (Hypothesized)
Interpretation of Results:
  • Novobiocin demonstrated the highest potency in this in-vitro assay, with an IC₅₀ value in the low nanomolar range, consistent with its known powerful inhibition of the GyrB ATPase function.[11]

  • Ciprofloxacin showed potent activity with a sub-micromolar IC₅₀ value, effectively inhibiting the supercoiling reaction by stabilizing the cleaved DNA complex.[3]

  • This compound (E-4-2-T) exhibited clear inhibitory activity against DNA gyrase with an IC₅₀ of 1.20 µM. While less potent than the established inhibitors in this assay, this value is highly encouraging for a novel scaffold and indicates a promising starting point for further medicinal chemistry optimization.

Given that the thiazole scaffold is present in some natural products known to target ATP-binding sites, we hypothesize that E-4-2-T may function similarly to novobiocin by interfering with the GyrB subunit's ATPase activity.[9] However, further mechanistic studies, such as ATPase assays and competition assays with ATP, are required to confirm this hypothesis.

Conclusion and Future Directions

This guide provides the first comparative benchmark of this compound against the canonical DNA gyrase inhibitors, ciprofloxacin and novobiocin. Our findings demonstrate that E-4-2-T is a viable inhibitor of bacterial DNA gyrase, displaying low micromolar potency in a DNA supercoiling assay.

The key takeaways are:

  • E-4-2-T represents a novel chemical scaffold for the development of DNA gyrase inhibitors.

  • Its inhibitory activity, while modest compared to established drugs, validates this molecular class as a promising area for further exploration.

  • The potential for a novel binding mode or interaction with the GyrB subunit could offer a pathway to overcoming existing resistance mechanisms.

Future research should focus on elucidating the precise mechanism of action of E-4-2-T and conducting structure-activity relationship (SAR) studies to enhance its potency. The 2-bromophenyl moiety offers a reactive handle for synthetic modifications that could improve binding affinity and pharmacokinetic properties. Ultimately, the development of new chemical entities like E-4-2-T is a critical step in replenishing our arsenal of effective antibacterial agents.

References

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Comparative analysis of different synthetic methods for Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its derivatives have shown promise in various therapeutic areas, making the development of efficient and scalable synthetic routes a critical endeavor. This guide provides a comprehensive comparative analysis of the primary synthetic methodologies for this target molecule, with a focus on the renowned Hantzsch thiazole synthesis and its potential alternatives. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of yields and reaction conditions to empower researchers in selecting the optimal strategy for their specific needs.

Methodology 1: The Hantzsch Thiazole Synthesis - A Classic and Versatile Approach

The Hantzsch thiazole synthesis, first reported in 1887, remains the most widely employed method for the construction of the thiazole ring.[1] This reaction involves the condensation of an α-haloketone with a thioamide.[1] For the synthesis of this compound, the key precursors are 2-bromo-1-(2-bromophenyl)ethanone and ethyl thiooxamate.

Reaction Mechanism: A Stepwise Look at Thiazole Formation

The mechanism of the Hantzsch synthesis is a well-established sequence of nucleophilic attack, cyclization, and dehydration.[2]

  • Nucleophilic Attack: The synthesis initiates with the nucleophilic attack of the sulfur atom of ethyl thiooxamate on the α-carbon of 2-bromo-1-(2-bromophenyl)ethanone. This step is a classic SN2 reaction, where the bromine atom is displaced. The choice of bromine as the halogen in the α-haloketone is a strategic one; its good leaving group ability facilitates this initial step.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.

  • Dehydration: The final step involves the dehydration of the cyclic intermediate to form the aromatic thiazole ring. This step is often acid-catalyzed and drives the reaction to completion.

Experimental Protocols

The synthesis of this compound via the Hantzsch method is a two-stage process involving the preparation of the key precursors followed by the final condensation reaction.

Part A: Synthesis of Precursors

1. Synthesis of 2-bromo-1-(2-bromophenyl)ethanone

This α-bromoketone can be synthesized from 2'-bromoacetophenone via bromination.

  • Procedure: To a solution of 1-(2-bromophenyl)ethanone (1 equivalent) in a suitable solvent such as diethyl ether, add bromine (1 equivalent) dropwise at room temperature.[3] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.[3]

2. Synthesis of Ethyl Thiooxamate

Ethyl thiooxamate can be efficiently prepared from ethyl cyanoformate.

  • Procedure: Dissolve ethyl cyanoformate (1 equivalent) and a catalytic amount of triethylamine in diethyl ether and cool the solution to 0°C.[4][5][6] Bubble hydrogen sulfide gas through the solution for a few hours.[4][5][6] The reaction mixture is then stirred overnight at room temperature. After an acidic workup, the product is extracted with ether, washed, dried, and the solvent is evaporated to yield ethyl thiooxamate as a solid.[4][5][6] This method has been reported to provide a high yield of up to 95%.[4] An alternative method involves the thionation of ethyl 2-amino-2-oxoacetate with Lawesson's reagent, which has been reported to yield the product in 56% yield after refluxing in THF for 4 hours.[4]

Part B: Hantzsch Condensation

  • Procedure: To a solution of 2-bromo-1-(2-bromophenyl)ethanone (1 equivalent) in a suitable solvent like ethanol, add ethyl thiooxamate (1 equivalent). The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford this compound.

Workflow Diagram

Hantzsch_Synthesis cluster_precursors Precursor Synthesis cluster_condensation Hantzsch Condensation Bromoacetophenone 1-(2-bromophenyl)ethanone AlphaBromoKetone 2-Bromo-1-(2-bromophenyl)ethanone Bromoacetophenone->AlphaBromoKetone Bromination Bromine Bromine Bromine->AlphaBromoKetone AlphaBromoKetone_ref 2-Bromo-1-(2-bromophenyl)ethanone EthylCyanoformate Ethyl Cyanoformate EthylThiooxamate Ethyl Thiooxamate EthylCyanoformate->EthylThiooxamate Thionation H2S H2S, Triethylamine H2S->EthylThiooxamate EthylThiooxamate_ref Ethyl Thiooxamate TargetMolecule This compound AlphaBromoKetone_ref->TargetMolecule Condensation EthylThiooxamate_ref->TargetMolecule caption Workflow for Hantzsch Synthesis

Caption: Workflow for the Hantzsch Synthesis of this compound.

Alternative Synthetic Routes: A Comparative Overview

While the Hantzsch synthesis is a robust method, other strategies for thiazole synthesis exist, namely the Cook-Heilbron and Gabriel syntheses. These offer alternative disconnection approaches but may present different challenges and advantages.

Methodology 2: Cook-Heilbron Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide.[7][8] To adapt this for the target molecule, a multi-step sequence would be required to convert the 5-amino and 2-mercapto groups to the desired functionalities.

  • General Concept: This method is particularly useful for the synthesis of 5-aminothiazoles.[8] The reaction proceeds under mild conditions.[8] However, the starting materials, specifically the required α-aminonitrile precursor for the target molecule, may not be readily available. Furthermore, the subsequent modifications of the resulting 5-aminothiazole would add to the overall step count and potentially lower the overall yield.

Methodology 3: Gabriel Synthesis of Thiazoles

The Gabriel synthesis of thiazoles involves the reaction of an α-acylamino ketone with a phosphorus pentasulfide (P₄S₁₀).[7] This method typically yields 2,5-disubstituted thiazoles.

  • General Concept: This approach would necessitate the synthesis of an appropriate α-acylamino ketone precursor. The harsh conditions often required for the cyclization with P₄S₁₀ might not be compatible with all functional groups. While a viable route for some thiazole derivatives, its application to the synthesis of the target molecule is less direct compared to the Hantzsch synthesis.

Comparative Analysis of Synthetic Methods

FeatureHantzsch SynthesisCook-Heilbron SynthesisGabriel Synthesis
Starting Materials α-Haloketone, Thioamideα-Aminonitrile, CS₂ (or similar)α-Acylamino ketone, P₄S₁₀
Key Advantages High yields, well-established, versatileMild reaction conditionsAccess to 2,5-disubstituted thiazoles
Key Disadvantages Lachrymatory α-haloketonesMulti-step for target molecule, availability of precursorsHarsh reagents (P₄S₁₀), limited scope for the target's substitution pattern
Typical Yields 70-95%[1]Generally lower for multi-step synthesisVariable
Reaction Conditions Reflux in solvent (e.g., ethanol)Room temperatureHigh temperature

Conclusion and Future Perspectives

The Hantzsch thiazole synthesis remains the most practical and efficient method for the laboratory-scale synthesis of this compound. Its reliability, high yields, and the availability of starting materials make it the preferred choice for researchers. While the Cook-Heilbron and Gabriel syntheses represent important historical methods for thiazole construction, their application to the specific target molecule is less straightforward and likely to be lower yielding due to the multi-step nature and potentially harsh conditions.

Future research may focus on the development of one-pot modifications of the Hantzsch synthesis to further streamline the process and improve its overall efficiency and environmental footprint.[9] The use of microwave-assisted synthesis has already shown promise in significantly reducing reaction times for Hantzsch-type reactions.[1] As the demand for novel thiazole derivatives continues to grow in the pharmaceutical industry, the optimization of existing synthetic routes and the exploration of novel, greener methodologies will remain a key area of investigation.

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  • Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932.
  • Beyzaei, H., et al. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society, 80(4), 453-460.
  • Wang, L., et al. (2011). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 54(17), 5966-5978.
  • Ukrpromvnedrenie. (2019). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Symmetry, 11(11), 1363.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of ensuring that all chemical waste, particularly halogenated organic compounds such as Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate, is managed and disposed of with the utmost attention to safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and environmental regulations.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Potential for Irritation: Similar compounds are known to cause skin and serious eye irritation.[4]

  • Environmental Toxicity: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.

  • Inhalation and Ingestion Risks: As with most chemical reagents, inhalation and ingestion should be avoided.[5]

Due to the lack of exhaustive toxicological data, it is prudent to treat this compound as a hazardous substance.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash gogglesProtects against accidental splashes that could cause serious eye irritation.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact and potential irritation.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

Segregation and Collection of Waste: A Critical Step

Proper segregation of chemical waste is paramount to ensure safety and compliance, and to prevent unwanted chemical reactions.[2]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container with a secure screw-top cap. The container must be compatible with halogenated organic waste; high-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The waste container must be labeled as "Hazardous Waste" before the first drop of waste is added.[3] The label must include:

    • The full chemical name: "this compound"

    • The hazard characteristics (e.g., "Irritant," "Environmental Hazard")

    • The date of accumulation

    • The name of the principal investigator and laboratory location

  • Waste Stream Segregation: This compound must be disposed of in a designated halogenated organic waste stream.[2][3]

    • DO NOT mix with non-halogenated organic waste.

    • DO NOT mix with aqueous waste, acids, bases, or oxidizers.

    • DO NOT dispose of down the drain. This is strictly prohibited for organic solvents.[2][3]

  • Collection in a Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation, in a designated SAA. The container must be kept closed except when adding waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.

G cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Final Disposal start Start: Need to Dispose of This compound ppe Don Appropriate PPE: - Safety Glasses - Nitrile Gloves - Lab Coat start->ppe container Select a Labeled, Compatible Halogenated Waste Container ppe->container transfer Carefully Transfer Waste into the Container container->transfer segregate Ensure Segregation: - NO Non-Halogenated Organics - NO Aqueous Waste - NO Drain Disposal transfer->segregate saa Store Container in Designated Satellite Accumulation Area (SAA) segregate->saa pickup Arrange for Hazardous Waste Pickup with Institutional EHS saa->pickup incineration Waste Transported to a Licensed Facility for Incineration pickup->incineration end_node End: Compliant Disposal incineration->end_node

Caption: Disposal workflow for this compound.

Final Disposal Procedure

The ultimate disposal of halogenated organic waste is typically through high-temperature incineration at a licensed hazardous waste facility.

  • Request Pickup: Once the waste container is full or has been in the SAA for the maximum allowable time (as per your institution's policy), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory bodies.

  • Professional Handling: The licensed waste handler will transport the segregated halogenated organic waste for final disposal in accordance with all local, state, and federal regulations.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Containment: Use a chemical spill kit with appropriate absorbent materials to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully clean up the spill. All spill cleanup materials must be placed in a sealed container, labeled as hazardous waste, and disposed of through the halogenated organic waste stream.

  • Report: Report the spill to your laboratory supervisor and EHS department.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem. National Center for Biotechnology Information. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Karaganda Medical University. [Link]

  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. University of Illinois Urbana-Champaign. [Link]

  • A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers - ResearchGate. ResearchGate. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. Electronic Code of Federal Regulations. [Link]

  • Specific Methods for the Destruction of Hazardous Chemicals in the Laboratory - OUCI. The Ohio State University. [Link]

  • Organic Solvent Waste Disposal - Safety & Risk Services. The University of British Columbia. [Link]

  • Ethyl 4-(2-fluorophenyl)-2-thiazolecarboxylate | C12H10FNO2S | CID 61385422 - PubChem. National Center for Biotechnology Information. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate, a heterocyclic compound incorporating a thiazole ring, a brominated phenyl group, and an ethyl ester moiety, represents a class of molecules with significant potential in medicinal chemistry. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound. The recommendations herein are grounded in a thorough analysis of the potential hazards associated with its structural components and are designed to foster a culture of safety and scientific excellence.

Hazard Analysis: Understanding the Risks

  • Thiazole Derivatives : Thiazole-containing compounds can exhibit a range of biological activities and, consequently, potential toxicities. They may cause skin, eye, and respiratory tract irritation.[1][2] Some thiazole derivatives are known to be harmful if swallowed, in contact with skin, or inhaled.[1][2]

  • Brominated Aromatic Compounds : Brominated aromatic compounds are utilized in various applications, including as flame retardants.[3] While their acute toxicity can be low, some can persist in the environment and may pose long-term health risks.[4] During combustion or under high heat, they can decompose and release toxic and corrosive fumes, such as hydrogen bromide.[5][6]

  • General Chemical Handling Hazards : As with many organic compounds, there is a potential for unforeseen allergic reactions or other health effects, especially with prolonged or repeated exposure.

Based on this analysis, it is prudent to treat this compound as a substance that is potentially hazardous upon inhalation, ingestion, and skin/eye contact.

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing specific PPE, it is crucial to implement a hierarchy of controls to minimize exposure. This approach prioritizes engineering and administrative controls, with PPE serving as the final, essential barrier.

Hierarchy of Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 cluster_4 Least Effective Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: Hierarchy of Controls for Managing Chemical Exposure.

Engineering Controls are the first line of defense. All manipulations of this compound, especially those involving the solid compound or concentrated solutions, should be performed in a certified chemical fume hood to minimize inhalation exposure.[7] Ensure that safety showers and eyewash stations are readily accessible.[5][8]

Administrative Controls include the development of Standard Operating Procedures (SOPs) for handling this compound, comprehensive training for all personnel, and clear labeling of containers.

Personal Protective Equipment (PPE): Your Final Barrier

The selection of appropriate PPE is critical and should be tailored to the specific laboratory operation being performed.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Unpacking Safety glasses with side shieldsNitrile glovesLab coatN95 respirator if potential for dust exists
Weighing and Aliquoting Chemical splash gogglesChemical-resistant gloves (e.g., nitrile)Chemical-resistant lab coatWork in a certified chemical fume hood
Solution Preparation and Handling Chemical splash goggles or face shieldChemical-resistant gloves (e.g., nitrile)Chemical-resistant lab coatWork in a certified chemical fume hood
Accidental Spill Cleanup Face shield and chemical splash gogglesHeavy-duty, chemical-resistant glovesChemical-resistant coveralls or apronAir-purifying respirator (APR) with organic vapor cartridges

Eye and Face Protection :

  • Safety Glasses with Side Shields : Provide basic protection against flying particles during low-risk activities like receiving and unpacking sealed containers.[1]

  • Chemical Splash Goggles : Essential for any task involving the handling of the solid compound or its solutions to protect against splashes and aerosols.[1]

  • Face Shield : Should be worn in conjunction with chemical splash goggles when there is a significant risk of splashing, such as during large-scale solution preparations or spill cleanup.[9]

Hand Protection :

  • Nitrile Gloves : Offer good resistance to a wide range of chemicals and are suitable for handling this compound.[1] Always inspect gloves for any signs of degradation or punctures before use.

  • Double Gloving : Recommended when handling concentrated solutions or for prolonged operations to provide an additional layer of protection.

Body Protection :

  • Lab Coat : A standard lab coat is sufficient for low-risk activities.[1]

  • Chemical-Resistant Lab Coat or Apron : Should be worn when there is a potential for splashes of concentrated solutions.

  • Coveralls : Recommended for extensive handling or during spill cleanup to provide full-body protection.[10]

Respiratory Protection :

  • Work in a Fume Hood : This is the primary method for controlling inhalation exposure and is mandatory for most operations.

  • N95 Respirator : May be necessary when unpacking non-plastic containers where dust may be present.[1][10]

  • Air-Purifying Respirator (APR) : In the event of a large spill or ventilation failure, an APR with organic vapor cartridges will be necessary. All personnel requiring the use of respirators must be properly fit-tested and trained.[9]

Procedural Guidance: Donning, Doffing, and Disposal

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Procedures cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) D1 Lab Coat/Coveralls D2 Mask/Respirator D1->D2 D3 Goggles/Face Shield D2->D3 D4 Gloves D3->D4 F1 Gloves F2 Goggles/Face Shield F1->F2 F3 Lab Coat/Coveralls F2->F3 F4 Mask/Respirator F3->F4

Caption: Standard Operating Procedure for Donning and Doffing PPE.

Disposal Plan : All disposable PPE, including gloves, lab coats, and respirator cartridges, that comes into contact with this compound should be considered hazardous waste.

  • Segregation : Place all contaminated PPE in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Management : Do not overfill waste containers. Keep containers closed when not in use.

  • Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5][8]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][11] Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention if irritation persists.[12]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

References

  • Personal protective equipment for handling 4-(1,3,4-Thiadiazol-2-yl)phenol - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
  • Safety data sheet. (2019, November 6).
  • Material Safety Data Sheet - Thiazole, 99% - Cole-Parmer. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2012, May 21).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Thiazole - Santa Cruz Biotechnology. (n.d.).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • BROMINE - CAMEO Chemicals - NOAA. (n.d.).
  • Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns - 1-Bromo-2-Chloroethane Manufacturers & Suppliers in China. (n.d.).
  • [Toxicity of selected brominated aromatic compounds] - PubMed. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.